2-(1H-1,2,4-triazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSAFNJURLEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155049-60-8 | |
| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole core is a key pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] This guide details a robust synthetic pathway, outlines the underlying chemical principles, and presents a full suite of characterization techniques to ensure the identity and purity of the final compound. The information herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important molecule for further investigation and application in drug discovery programs.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the design of bioactive molecules due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1][2] The presence of the 1,2,4-triazole nucleus in numerous clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, underscores its therapeutic importance.[3]
The acetic acid moiety attached to the triazole ring at the 5-position in 2-(1H-1,2,4-triazol-5-yl)acetic acid provides a crucial functional handle for further chemical modifications, such as amide bond formation, esterification, or introduction into larger molecular frameworks. This makes the title compound a valuable building block for the synthesis of novel pharmaceutical candidates.
This guide will focus on a reliable and reproducible synthetic method, moving from readily available starting materials to the target acid, and will then provide a detailed analysis of the spectroscopic and physical data required for its unambiguous identification.
Synthetic Pathway: A Rational Approach
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid is strategically approached via a two-step process. This method was chosen for its efficiency and control over the regiochemistry, ensuring the desired 5-substituted triazole isomer. The overall synthetic scheme is depicted below:
Figure 1: Synthetic pathway for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
The rationale for this approach is based on the established reactivity of imidoesters and hydrazides to form the 1,2,4-triazole ring system. By starting with ethyl malonimidate, the acetic acid ester functionality is pre-installed, which is then carried through the cyclization reaction. The final step is a straightforward ester hydrolysis to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
The formation of the 1,2,4-triazole ring is achieved through the condensation of the hydrochloride salt of ethyl malonimidate with formylhydrazide. The reaction proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydrazide.
Experimental Protocol:
-
Materials:
-
Hydrochloride of ethyl malonimidate
-
Formylhydrazide
-
Triethylamine
-
Methanol (anhydrous)
-
-
Procedure:
-
To a stirred solution of the hydrochloride of ethyl malonimidate in anhydrous methanol, add an equimolar amount of triethylamine at room temperature.
-
To this mixture, add an equimolar amount of formylhydrazide.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 2-(1H-1,2,4-triazol-5-yl)acetate as a solid.
-
Step 2: Hydrolysis to 2-(1H-1,2,4-triazol-5-yl)acetic acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is an effective method for this transformation.
Experimental Protocol:
-
Materials:
-
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
-
Hydrochloric acid (e.g., 6N)
-
Water
-
-
Procedure:
-
Suspend ethyl 2-(1H-1,2,4-triazol-5-yl)acetate in a suitable amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from water to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid.
-
Characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Figure 2: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C-H proton of the triazole ring, a singlet for the methylene (-CH₂) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The N-H proton of the triazole ring may also be visible as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.
Table 1: Expected NMR Data
| Analysis | Expected Chemical Shifts (δ, ppm) | Key Features |
| ¹H NMR | ~8.0-8.5 (s, 1H, triazole C-H), ~3.8-4.2 (s, 2H, -CH₂-), ~12.0-13.0 (br s, 1H, -COOH), ~13.0-15.0 (br s, 1H, triazole N-H) | Presence of distinct singlets for the triazole proton and the methylene group. Broad, exchangeable signals for the acidic protons. |
| ¹³C NMR | ~168-172 (C=O), ~150-160 (triazole C5), ~140-145 (triazole C3), ~30-35 (-CH₂) | Signals corresponding to the carbonyl carbon and the two triazole ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Triazole ring |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1640 | C=N stretch | Triazole ring |
| ~1560 | N-H bend | Triazole ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion Peak: For C₄H₅N₃O₂, the expected exact mass is approximately 127.0382 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 128.0455 or the deprotonated molecule [M-H]⁻ at m/z 126.0310 would be observed.
-
Fragmentation Pattern: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the ring. For the title compound, a characteristic loss of CO₂ (44 Da) from the deprotonated molecule or loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule can be expected.
Physical Properties
Table 3: Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in water and polar organic solvents |
| Elemental Analysis | C: 37.80%, H: 3.97%, N: 33.06%, O: 25.17% |
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling 2-(1H-1,2,4-triazol-5-yl)acetic acid and the reagents used in its synthesis.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide has presented a detailed and practical approach for the synthesis and characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid. The described two-step synthesis, involving the formation of the triazole ring followed by ester hydrolysis, provides a reliable method for obtaining this valuable building block. The comprehensive characterization data, including NMR, IR, and mass spectrometry, will enable researchers to confidently verify the identity and purity of their synthesized material. The availability of this guide will facilitate further exploration of the potential of 2-(1H-1,2,4-triazol-5-yl)acetic acid and its derivatives in the development of new therapeutic agents.
References
- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29.
- Kumar, A., & Choonia, H. S. (2013). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1733.
-
Triazole - an overview | ScienceDirect Topics. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
chemical properties and reactivity of 2-(1H-1,2,4-triazol-5-yl)acetic acid
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(1H-1,2,4-Triazol-5-yl)acetic Acid
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and rigid framework. This technical guide provides a comprehensive analysis of the , a bifunctional building block with significant potential in synthetic applications. Due to extensive tautomerism, this compound is synonymous with its 2-(1H-1,2,4-triazol-3-yl)acetic acid isomer. This guide synthesizes data from literature on closely related analogues to provide a predictive but robust framework for its utilization. We will explore its structural nuances, physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed, field-proven protocols for common reactions such as amide bond formation are provided to empower researchers in drug discovery and chemical biology to leverage this versatile molecule.
Molecular Structure and Physicochemical Properties
Nomenclature, Tautomerism, and Isomeric Considerations
2-(1H-1,2,4-Triazol-5-yl)acetic acid (or its hydrochloride salt, CAS No. 1087714-25-7) is a C-substituted triazole, meaning the acetic acid moiety is attached directly to a carbon atom of the heterocyclic ring. A critical feature of the 1,2,4-triazole ring is its annular tautomerism. For a C3/C5-substituted 1H-1,2,4-triazole, the proton on the nitrogen can reside on N1, N2, or N4, leading to a dynamic equilibrium. The most significant consequence is the equivalence of the C3 and C5 positions. Therefore, 2-(1H-1,2,4-triazol-5-yl)acetic acid and 2-(1H-1,2,4-triazol-3-yl)acetic acid are tautomers of the same compound and should be considered identical for most synthetic and biological purposes. The 1H-tautomer is generally considered the most stable form.[1]
This C-linked structure must be distinguished from its N-linked isomers, such as 2-(1H-1,2,4-triazol-1-yl)acetic acid, where the acetic acid group is attached to a nitrogen atom.[2] These are distinct molecules with different chemical and physical properties.
Figure 1: Annular tautomerism in 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Physicochemical Data
Direct experimental data for the free acid is limited; however, its properties can be reliably predicted from its structure and data from close analogues.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₅N₃O₂ | - |
| Molecular Weight | 127.10 g/mol | - |
| Appearance | Predicted to be a white to off-white solid. | - |
| pKa (Predicted) | Two acidic protons exist: • Carboxylic Acid (COOH): ~3.5 - 4.5 • Triazole (N-H): ~10.2 | [3][4] |
| Solubility | Expected to be soluble in water, methanol, DMSO, and other polar protic solvents. Low solubility in nonpolar solvents like hexanes. | - |
| Stability | Stable under standard conditions. May undergo decarboxylation at elevated temperatures. | [5] |
Expert Insight: The presence of two distinct acidic sites is a key feature. In physiological or slightly basic media (pH > 5), the carboxylic acid will be deprotonated to a carboxylate, increasing water solubility. The triazole N-H proton is significantly less acidic and will only be removed under strongly basic conditions.[3]
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum is expected to be simple. Key signals would include:
-
A singlet for the methylene protons (-CH₂-) around δ 4.0-4.5 ppm . Data from a related structure, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, shows this peak at δ 4.42 ppm.[6]
-
A singlet for the triazole C-H proton around δ 8.0-8.5 ppm .
-
Broad, exchangeable singlets for the N-H and COOH protons.
-
-
¹³C NMR:
-
The methylene carbon (-CH₂-) signal is expected around δ 35-45 ppm .
-
The triazole ring carbons (C3/C5 and the CH) would appear in the aromatic region, typically δ 145-160 ppm .
-
The carbonyl carbon (-COOH) would be significantly downfield, around δ 170-175 ppm .
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid from 2500-3300 cm⁻¹ .
-
An N-H stretch from the triazole ring around 3100-3200 cm⁻¹ .
-
A sharp, strong C=O stretch from the carbonyl group at ~1700-1730 cm⁻¹ .
-
Chemical Reactivity and Transformations
The reactivity of 2-(1H-1,2,4-triazol-5-yl)acetic acid is governed by its three key functional components: the carboxylic acid, the triazole ring, and the active methylene bridge.
Reactions of the Carboxylic Acid Moiety
This is the most reactive site for common synthetic transformations.
The carboxylic acid can be readily coupled with primary or secondary amines to form amides. This reaction requires an activating agent (a "coupling reagent") to convert the hydroxyl group into a better leaving group, preventing the acid-base reaction that would otherwise dominate.
Figure 2: Workflow for amide bond formation.
Field-Proven Protocol: Synthesis of 2-(1H-1,2,4-Triazol-5-yl)-N-alkylanilide
-
Preparation: To a solution of 2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes. The formation of the HOBt active ester is critical for high yield and suppression of side reactions.
-
Amine Addition: Add the desired amine (e.g., N-alkylaniline, 1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Standard acid-catalyzed esterification (Fischer esterification) with an alcohol under reflux can produce the corresponding ester. Alternatively, the ester can be formed under milder conditions by first converting the acid to an acyl chloride followed by reaction with an alcohol.
Heterocyclic acetic acids are known to undergo decarboxylation upon heating.[7] Literature on the synthesis of the title compound from its corresponding ethyl ester notes that isolation of the free acid can be accompanied by partial decarboxylation, suggesting this reaction occurs under relatively mild heating.[5] Strong heating will likely yield 5-methyl-1H-1,2,4-triazole and CO₂ gas. This property is important to consider during purification or high-temperature reactions.[8]
Reactions Involving the 1,2,4-Triazole Ring
The aromatic triazole ring is electron-deficient and generally resistant to electrophilic substitution. Its primary reactivity involves the nitrogen atoms.[9]
The unsubstituted N-H of the triazole ring is nucleophilic and can be alkylated or acylated under basic conditions. Reaction with an alkyl halide in the presence of a base like K₂CO₃ or NaH will typically yield a mixture of N1 and N2 substituted isomers, with the N1 isomer often being the major product.
Reactions of the Methylene Bridge
The protons on the methylene carbon are alpha to the carbonyl group, making them weakly acidic. Under strong basic conditions, this position can be deprotonated and subsequently functionalized via reaction with electrophiles. Studies on related triazolylacetic acid derivatives have shown that this methylene group can participate in condensation reactions.[10]
Synthetic Approaches
A robust method for synthesizing the ethyl ester of the title compound, which can then be hydrolyzed to the desired acid, has been developed based on the Pinner reaction.[5]
Figure 3: Pinner-based synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
This strategy involves converting ethyl cyanoacetate into its corresponding carboxyimidate salt (Pinner salt). Subsequent reaction with formylhydrazide leads to a cyclization event that forms the 1,2,4-triazole ring, yielding the ethyl ester of the target molecule.[5] Careful saponification with a base like lithium hydroxide provides the final carboxylic acid, though care must be taken to avoid heat-induced decarboxylation during workup.[5]
Conclusion and Future Outlook
2-(1H-1,2,4-Triazol-5-yl)acetic acid is a versatile and valuable bifunctional building block. Its chemistry is dominated by the predictable reactivity of its carboxylic acid group, which allows for straightforward derivatization into amides and esters, making it an ideal scaffold for library synthesis in drug discovery. The inherent tautomerism of the 1,2,4-triazole ring is a critical structural feature that defines its identity, while the N-H group on the ring offers a secondary site for functionalization. Understanding its propensity for decarboxylation is crucial for handling and purification. As the demand for novel heterocyclic scaffolds continues to grow, a thorough understanding of molecules like 2-(1H-1,2,4-triazol-5-yl)acetic acid will be essential for the next generation of pharmaceuticals and functional materials.
References
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Butkevich, A. N., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]
- Wang, F., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Journal of the American Chemical Society.
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Supplemental Information for Chemical Science. The Royal Society of Chemistry. Available at: [Link]
- Kumar, R., et al. (2022).
- Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
- Wang, F., et al. (2023).
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Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]
- Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Cambridge Open Engage.
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1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]
- Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
- Katritzky, A. R., et al. (2004). Product Class 14: 1,2,4-Triazoles. Science of Synthesis.
- Yüksek, H., et al. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. Ovidius University Annals of Chemistry.
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MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
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ResearchGate. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Available at: [Link]
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ResearchGate. (2021). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. Available at: [Link]
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ResearchGate. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives. Available at: [Link]
- Ozimiński, W. P., et al. (2004). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution. The Journal of Physical Chemistry A.
- Trotsko, N., et al. (2008). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica.
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Fun, H. K., et al. (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. Acta Crystallographica Section E.
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Available at: [Link]
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Hafez, H. N., et al. (2021). Synthesis and Screening of New[5][6][11]Oxadiazole,[5][6][12]Triazole, and[5][6][12]Triazolo[4,3-b][5][6][12]triazole Derivatives as Potential Antitumor Agents. Molecules.
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Khan Academy. (2014). Decarboxylation. Available at: [Link]
- Bachrach, S. (2010). Keto-enol tautomerization balancing aromaticity and antiaromaticity.
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PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. Available at: [Link]
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ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Available at: [Link]
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ResearchGate. (2005). Synthesis and Tautomeric Structure of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid: A Core Scaffold in Medicinal Chemistry
Introduction: The Significance of the 1,2,4-Triazole-5-yl Acetic Acid Moiety
The 1,2,4-triazole ring is a privileged scaffold in the landscape of medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. When functionalized with an acetic acid side chain at the 5-position, the resulting molecule, 2-(1H-1,2,4-triazol-5-yl)acetic acid, becomes a versatile building block for creating more complex molecules with potential biological activity. This guide provides an in-depth exploration of the key synthetic strategies for accessing this important heterocyclic compound, with a focus on the rationale behind the selection of starting materials and the mechanistic underpinnings of the transformations.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of this valuable heterocyclic scaffold. We will delve into various synthetic pathways, offering detailed experimental insights and a comparative analysis of their respective advantages and limitations.
Strategic Approaches to the Synthesis of the 1,2,4-Triazole Core
The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with several classical and modern methods at the disposal of the synthetic chemist. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, the key challenge lies in the regioselective introduction of the carboxymethyl group at the C5 position of the triazole ring.
This guide will focus on three primary strategies for the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, each utilizing different classes of starting materials:
-
From Malonic Acid Derivatives: A versatile approach that builds the triazole ring from acyclic precursors.
-
Via Amidrazone Intermediates: A robust method that leverages the reactivity of amidrazones for cyclization.
-
Classical Named Reactions: An overview of the Pellizzari and Einhorn-Brunner reactions and their applicability.
Synthesis from Malonic Acid Derivatives: A Flexible and Convergent Approach
The use of malonic acid and its derivatives, such as malononitrile and cyanoacetates, represents a powerful strategy for the synthesis of 5-substituted-1,2,4-triazoles. These starting materials provide a readily available two-carbon unit that can be elaborated to form the acetic acid side chain.
Rationale for Starting Material Selection
-
Malononitrile and Ethyl Cyanoacetate: These molecules possess an activated methylene group flanked by two electron-withdrawing groups, making them susceptible to a variety of chemical transformations. The nitrile and ester functionalities serve as handles for the subsequent construction of the triazole ring and the acetic acid moiety.
-
Hydrazine and its Derivatives: As a source of two nitrogen atoms, hydrazine is a fundamental building block in the synthesis of many nitrogen-containing heterocycles, including 1,2,4-triazoles.
Synthetic Pathway and Mechanism
A plausible synthetic route starting from a malonic acid derivative involves the initial formation of a key intermediate, which then undergoes cyclization to form the triazole ring. One such approach is the Pinner reaction strategy, which has been successfully employed for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and can be adapted for the 5-yl isomer.[1]
A potential pathway to the target molecule could involve the reaction of a malonic acid derivative with a source of the remaining carbon and nitrogen atoms of the triazole ring. For instance, the reaction of malononitrile with hydrazine can lead to the formation of 3-amino-5-hydrazinopyrazole, which can be a precursor for further cyclization reactions.[2]
A more direct approach would involve the reaction of a suitable malonic acid derivative with a one-carbon synthon that also provides the necessary nitrogen atoms.
Experimental Protocol (Adapted from Related Syntheses)
The following is a representative, adapted protocol for the synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the final acid.
Step 1: Synthesis of Ethyl 3,3-diaminoacrylate
-
To a solution of malononitrile in ethanol, add a catalytic amount of a suitable base (e.g., sodium ethoxide).
-
Cool the reaction mixture in an ice bath and slowly bubble ammonia gas through the solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Step 2: Formation of the 1,2,4-Triazole Ring
-
The resulting ethyl 3,3-diaminoacrylate is then reacted with a suitable one-carbon electrophile containing the requisite nitrogen atoms. A potential reagent is formamidine acetate.
-
The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid at elevated temperatures.
Caption: Synthetic workflow from malonic acid derivatives.
Synthesis via Amidrazone Intermediates: A Reliable and Modular Approach
The use of amidrazones as key intermediates is a well-established and highly reliable method for the synthesis of 1,2,4-triazoles.[3] This approach offers a high degree of modularity, as the substituents on the final triazole ring can be readily varied by choosing the appropriate starting materials for the amidrazone synthesis.
Rationale for Starting Material Selection
-
Amidrazones: These compounds contain the pre-assembled N-C-N fragment required for the triazole ring. Their reactivity allows for cyclization with a variety of one-carbon electrophiles.
-
Carboxylic Acid Derivatives: Acyl chlorides, anhydrides, or esters can be used to introduce the desired one-carbon unit for the cyclization step.
Synthetic Pathway and Mechanism
The general strategy involves the synthesis of an appropriate amidrazone precursor, which is then cyclized to form the 1,2,4-triazole ring. For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a key intermediate would be a hydrazide derivative of malonic acid.
The mechanism of cyclization typically involves the nucleophilic attack of the terminal nitrogen of the amidrazone onto the electrophilic carbon of the cyclizing agent, followed by dehydration to form the aromatic triazole ring.
Experimental Protocol (Conceptual)
Step 1: Synthesis of Malonohydrazide
-
React diethyl malonate with hydrazine hydrate in a suitable solvent like ethanol.
-
The reaction is typically carried out at reflux temperature.
-
The product, malonohydrazide, can be isolated by cooling the reaction mixture and collecting the precipitated solid.
Step 2: Formation of the Amidinohydrazone
-
The malonohydrazide is then reacted with a suitable one-carbon unit that can form an amidine-like structure. For example, reaction with formamidine or a related reagent.
Step 3: Cyclization to the 1,2,4-Triazole
-
The resulting amidinohydrazone intermediate is then cyclized, often under acidic or basic conditions, or by heating, to yield the 2-(1H-1,2,4-triazol-5-yl)acetohydrazide.
-
The hydrazide can then be hydrolyzed to the desired carboxylic acid.
Caption: Synthetic workflow via amidrazone intermediates.
Classical Named Reactions: The Pellizzari and Einhorn-Brunner Reactions
The Pellizzari and Einhorn-Brunner reactions are classical methods for the synthesis of 1,2,4-triazoles that have been in use for over a century. While they may have limitations in terms of substrate scope and reaction conditions, they remain valuable tools in the synthetic chemist's arsenal.
The Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[4]
-
Starting Materials: For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, one could envision a reaction between malonamide and a formic acid hydrazide derivative, or formamide and a malonic acid hydrazide derivative.
-
Conditions: The reaction typically requires high temperatures and can be performed neat or in a high-boiling solvent.
-
Mechanism: The reaction proceeds through the initial nucleophilic attack of the hydrazine on the amide carbonyl, followed by cyclization and dehydration.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the condensation of a diacylamine (imide) with a hydrazine to form a 1,2,4-triazole.[5][6][7][8]
-
Starting Materials: To synthesize the target molecule, one would need to prepare an appropriate imide derived from malonic acid and another carboxylic acid, and then react it with hydrazine.
-
Conditions: The reaction is typically acid-catalyzed and carried out at elevated temperatures.
-
Regioselectivity: A key feature of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[7]
| Reaction Name | Starting Materials | Key Features |
| Pellizzari Reaction | Amide + Hydrazide | High temperatures, can be performed neat.[4] |
| Einhorn-Brunner Reaction | Diacylamine (Imide) + Hydrazine | Acid-catalyzed, predictable regioselectivity.[5][7] |
Conclusion: A Versatile Scaffold with Diverse Synthetic Access
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid is achievable through several strategic approaches, each with its own set of advantages and considerations. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule.
The methods outlined in this guide, from the flexible use of malonic acid derivatives to the robust and modular amidrazone-based strategies, and the classical named reactions, provide a comprehensive toolkit for the synthesis of this important heterocyclic building block. As the demand for novel therapeutic agents continues to grow, the efficient and reliable synthesis of such core scaffolds will remain a critical endeavor in the field of medicinal chemistry.
References
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Gray, E. J., Stevens, H. N. E., & Stevens, M. F. G. (1978). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][2][4][9]triazines. Journal of the Chemical Society, Perkin Transactions 1, 885-888. [Link]
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Ivashkevich, O. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 93, 132296. [Link]
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Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 257-296. [Link]
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A-Z Technical Guide to the Biological Screening of Novel 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives
This guide provides a comprehensive framework for the biological evaluation of novel 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives. The strategic screening cascade detailed herein is designed to efficiently identify and characterize compounds with potential therapeutic value, focusing on antimicrobial, anticancer, and anti-inflammatory activities.
Section 1: Introduction and Rationale
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] The acetic acid moiety at the 5-position of the triazole ring offers a key point for molecular interaction and can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. This guide outlines a systematic approach to unravel the therapeutic potential of novel derivatives of this promising chemical class.
Section 2: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives
The synthesis of the target compounds is a critical first step. While various synthetic routes exist, a common and effective method involves the cyclization of appropriate precursors. For instance, the reaction of imido esters with carboxylic acid hydrazides can lead to the formation of the 3,5-disubstituted 1,2,4-triazole ring.[3] Another approach involves the thermal cyclization of N′-(1-iminoalkyl) hydrazides.[3] The specific synthetic strategy will depend on the desired substitutions on the triazole ring and the acetic acid side chain. A general, efficient, and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed under continuous-flow conditions, offering a safe and high-yielding alternative to traditional batch processes.[4]
Section 3: Primary Biological Screening Cascade
The initial screening phase is designed for high-throughput evaluation to identify "hit" compounds with significant biological activity. This phase prioritizes speed and cost-effectiveness.[5]
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[6]
Initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria provides a broad overview of the antimicrobial potential of the synthesized derivatives.
Caption: Workflow for primary antimicrobial screening using the disk diffusion method.
-
Preparation of Inoculum: From a pure 24-hour culture, select 4-5 well-isolated colonies and transfer them to a tube of sterile saline.[7] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[7]
-
Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[7]
-
Application of Disks: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[7] Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpretation: The results are interpreted based on standardized tables provided by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Anticancer Activity Screening
In vitro cytotoxicity assays are the cornerstone of preliminary anticancer drug discovery, allowing for the rapid screening of numerous compounds.[10][11][12]
The MTT assay is a reliable and widely used colorimetric method to assess cell viability and proliferation.[12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12][13]
Caption: Workflow for primary anti-inflammatory screening via COX inhibition assay.
-
Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. [14]2. Enzyme Addition: Add a specific amount of purified COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly at room temperature. [14]3. Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes. [14]A known COX inhibitor like diclofenac should be used as a positive control. [15]4. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a specific incubation period, terminate the reaction. The amount of prostaglandin E2 (PGE₂) produced, a major product of the COX pathway, can be quantified using a colorimetric assay or ELISA. [16]6. Data Analysis: Calculate the percentage of inhibition of COX activity compared to the control without an inhibitor. [17]Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Section 4: Secondary and Confirmatory Assays
Compounds that demonstrate promising activity in the primary screens ("hits") should be subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action.
Confirmation of Antimicrobial Activity
The broth microdilution method is a quantitative assay used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [18]The MBC is the lowest concentration that results in microbial death. These assays should be performed according to CLSI guidelines. [19][20]
Elucidation of Anticancer Mechanism
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity. [13][21]This assay can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. [22]
Confirmation of Anti-inflammatory Activity
Nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation with LPS. [23]This assay measures the ability of the test compounds to inhibit NO production in RAW 264.7 macrophage cells, providing further evidence of their anti-inflammatory potential. [23][24][25]The amount of nitrite, a stable metabolite of NO, in the cell culture medium is measured using the Griess reagent. [23]
Section 5: Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| TDA-001 | 18 | 15 |
| TDA-002 | 10 | 8 |
| TDA-003 | 22 | 19 |
| Ciprofloxacin | 25 | 28 |
Table 2: Hypothetical Anticancer Activity Data
| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| TDA-001 | 12.5 | 25.8 |
| TDA-002 | > 100 | > 100 |
| TDA-003 | 5.2 | 8.9 |
| Doxorubicin | 0.8 | 1.2 |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound ID | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | NO Production Inhibition (IC₅₀, µM) |
| TDA-001 | 25.1 | 10.3 | 15.6 |
| TDA-002 | > 50 | > 50 | > 50 |
| TDA-003 | 30.5 | 2.1 | 5.8 |
| Diclofenac | 5.6 | 0.9 | 8.2 |
Section 6: Conclusion
This in-depth technical guide provides a robust and logical framework for the biological screening of novel 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives. By following this structured approach, researchers can efficiently identify and characterize promising lead compounds for further development as potential antimicrobial, anticancer, or anti-inflammatory agents. The emphasis on causality, self-validating protocols, and authoritative grounding ensures the scientific integrity of the screening process.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Analogs
Abstract
The 1,2,4-triazole nucleus is a well-established pharmacophore, integral to a multitude of therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Analogs of 2-(1H-1,2,4-triazol-5-yl)acetic acid represent a promising class of compounds for novel drug discovery. However, a comprehensive understanding of their molecular mechanism of action is often the critical bottleneck in their development pipeline. This technical guide provides a strategic and in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of these analogs. Eschewing a rigid, one-size-fits-all template, this guide presents a logical, multi-pronged approach, integrating cutting-edge methodologies in proteomics, biophysics, and cell biology. Each proposed experimental phase is designed to be self-validating, ensuring the generation of robust and reliable data to build a compelling narrative of the compound's biological activity, from target identification to cellular response.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, capable of engaging in a variety of non-covalent interactions with biological macromolecules.[4] This versatility has led to the development of numerous clinically approved drugs.[5] Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Enzyme Inhibition: A significant body of research points towards the ability of triazole derivatives to inhibit various enzymes, such as acetylcholinesterase, α-glucosidase, and protein kinases.[6][7]
-
Anticancer Activity: Many 1,2,4-triazole-containing compounds have demonstrated potent anticancer effects, with some acting as inhibitors of kinases like PIM-1/3.[8][9]
-
Antimicrobial and Antifungal Properties: The triazole ring is a cornerstone of many antifungal agents, primarily through the inhibition of cytochrome P450 enzymes.[4]
Given this precedent, it is highly probable that 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs exert their biological effects through specific interactions with one or more protein targets. The primary objective of the methodologies outlined in this guide is to identify these targets and characterize the ensuing molecular and cellular consequences.
Phase I: Unbiased Target Identification
The initial and most critical step is to identify the molecular target(s) of the 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs. An unbiased, or target-agnostic, approach is recommended to avoid preconceived notions and to discover potentially novel mechanisms of action. Chemical proteomics stands out as a powerful strategy for this purpose.[10][11]
Affinity-Based Chemical Proteomics
This technique, also known as "target deconvolution," utilizes a modified version of the bioactive compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[7][12][13][14][15]
Caption: Workflow for affinity-based target identification.
-
Probe Synthesis: Synthesize an analog of the 2-(1H-1,2,4-triazol-5-yl)acetic acid derivative that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid). It is crucial to establish that the synthesized probe retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the synthesized probe to an activated affinity matrix (e.g., NHS-activated Sepharose beads) to create the affinity resin.
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein structure and interactions.
-
Target Capture: Incubate the affinity resin with the cell lysate to allow the immobilized compound to bind to its target proteins.
-
Washing: Perform a series of stringent washes with appropriate buffers to remove proteins that bind non-specifically to the resin.
-
Elution: Elute the specifically bound proteins from the affinity resin. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competitive elution with an excess of the free, unmodified parent compound.[13]
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest. Excise these bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Use a proteomics search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.
-
Validation (Competition Assay): To ensure the specificity of the identified interactions, perform a competition experiment.[1] Pre-incubate the cell lysate with an excess of the free parent compound before adding the affinity resin. A significant reduction in the amount of a protein pulled down in the presence of the free compound strongly indicates a specific interaction.
Phase II: Target Validation and Biophysical Characterization
Once a list of potential target proteins is generated, the next phase is to validate these interactions and quantify their binding affinity and thermodynamics. Several biophysical techniques are indispensable for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3][4][16][17][18] It provides quantitative data on association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog in the running buffer.
-
Interaction Analysis: Inject the different concentrations of the analog over the sensor surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where only the running buffer is injected.
-
Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[9][19][20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation: Place the purified target protein in the ITC sample cell and the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog in the titration syringe. The concentrations should be carefully chosen based on the expected K_D.
-
Titration: Perform a series of small, sequential injections of the analog into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the analog to the protein.
-
Thermodynamic Fitting: Fit the resulting binding isotherm to a suitable binding model to determine K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated.
| Biophysical Technique | Information Obtained | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Real-time, label-free, high sensitivity | Requires protein immobilization, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | K_D, n, ΔH, ΔS | In-solution, label-free, provides full thermodynamic profile | Requires larger amounts of protein, lower throughput |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[22][23][24][25][26] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using a specific antibody-based method, such as Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement in the cell.
Phase III: Delineating the Cellular Mechanism
After validating the direct target, the focus shifts to understanding the functional consequences of this interaction within the cell.
Kinome Profiling (if the target is a kinase)
If the identified target is a protein kinase, it is crucial to assess the selectivity of the analog. Kinome profiling services offer screening against a large panel of kinases to identify potential off-target effects.[27][28][29][30][31] Understanding the selectivity profile is vital for interpreting cellular phenotypes and predicting potential side effects.[11][32][33][34]
Cell-Based Functional Assays
The choice of functional assays will depend on the identified target and its known biological role.
-
Enzyme Activity Assays: If the target is an enzyme, measure the effect of the analog on its activity using a relevant in vitro assay. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).
-
Reporter Gene Assays: If the target is part of a known signaling pathway that regulates gene transcription, a reporter gene assay can be employed.[35][36][37][38][39] In this assay, the promoter of a downstream target gene is cloned upstream of a reporter gene (e.g., luciferase). Changes in reporter activity upon treatment with the analog reflect the modulation of the signaling pathway.
-
Phenotypic Assays: Assess the effect of the analogs on relevant cellular phenotypes, such as cell proliferation, apoptosis, migration, or differentiation.
Caption: Hypothetical signaling pathway modulated by a triazole analog.
Phase IV: Structural Biology for High-Resolution Insights
To understand the precise molecular interactions between the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog and its target, structural biology techniques are invaluable.[2][5]
X-ray Crystallography
Determining the co-crystal structure of the target protein in complex with the analog can provide atomic-level details of the binding mode.[8][40][41][42][43] This information is crucial for structure-activity relationship (SAR) studies and for rationally designing more potent and selective analogs.[44]
-
Co-crystallization or Soaking: Set up crystallization trials with the purified target protein in the presence of the analog (co-crystallization) or soak pre-existing crystals of the protein in a solution containing the analog.[43]
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the protein-ligand complex.
-
Interaction Analysis: Analyze the refined structure to identify the key amino acid residues involved in binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the analog.
Conclusion
Elucidating the mechanism of action of novel compounds like the 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs is a complex but essential undertaking in drug discovery. The integrated, multi-phase approach detailed in this guide provides a robust framework for moving from a bioactive "hit" to a well-characterized lead compound with a defined molecular mechanism. By systematically applying unbiased target identification, rigorous biophysical and cellular validation, and high-resolution structural analysis, researchers can build a comprehensive understanding of how these promising molecules exert their effects, thereby accelerating their path towards clinical development.
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An Initial Investigation into the Therapeutic Potential of Triazole Acetic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Triazole Scaffold
The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically significant therapeutics. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a versatile building block in the design of novel drugs.[1][2] This guide delves into the burgeoning therapeutic potential of a specific class of these compounds: triazole acetic acids. While direct clinical applications of the parent compound remain nascent, the extensive body of research into its derivatives provides a compelling rationale for their further investigation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of triazole acetic acids, thereby illuminating a promising frontier in drug discovery.
The Chemistry of Triazole Acetic Acids: Synthesis and Characterization
The therapeutic efficacy of any compound is intrinsically linked to its chemical synthesis and purity. The addition of an acetic acid moiety to the triazole ring introduces a valuable carboxylic acid group, which can serve as a crucial point of interaction with biological targets or be further modified to fine-tune pharmacokinetic properties.
General Synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic Acid Derivatives
A prevalent and direct method for the synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid and its derivatives is the N-alkylation of a 4-substituted-4H-1,2,4-triazole-3-thiol with a haloacetic acid or its ester in the presence of a base. The following protocol provides a representative example of this synthetic approach.
Experimental Protocol: Synthesis of 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
Objective: To synthesize a morpholine-containing derivative of a triazole acetic acid precursor, demonstrating a common synthetic route.
Materials:
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Morpholine
-
Formaldehyde
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Mannich Reaction: A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol), morpholine (0.01 mol), and formaldehyde (0.015 mol) in ethanol (50 mL) is refluxed for 4-6 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Key Considerations for Synthesis and Purification
-
Regioselectivity: The alkylation of the 1,2,4-triazole ring can potentially occur at the N1, N2, or N4 positions. The choice of starting material, solvent, and base can influence the regioselectivity of the reaction.
-
Purification: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and should be optimized to maximize yield and purity.
Therapeutic Potential and Biological Evaluation
Derivatives of triazole acetic acids have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapies for a range of diseases.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the urgent development of new anti-infective agents. Triazole derivatives have long been recognized for their potent antifungal properties, and recent studies have highlighted their antibacterial potential as well.
Mechanism of Action (Antifungal): The primary mechanism of action for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death or growth inhibition.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive and negative controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[4][5]
Table 1: In Vitro Antimicrobial Activity of Selected Triazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | S. aureus | 12.5 | [6] |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | P. aeruginosa | 25 | [6] |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | C. albicans | 6.25 | [6] |
Anticancer Activity
The 1,2,4-triazole scaffold is a key feature in several approved anticancer drugs, and numerous derivatives are under investigation for their antiproliferative properties.[7] Triazole acetic acid derivatives have shown promise in this area, with studies demonstrating their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.
Mechanism of Action (Anticancer): The anticancer effects of triazole derivatives are often multifactorial. Some compounds have been shown to induce apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[8][9][10] Others have been found to inhibit critical signaling pathways such as the NF-κB pathway, which plays a central role in inflammation and cancer cell survival.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.[13]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Table 2: In Vitro Anticancer Activity of Selected Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloroindolin-2-one | HeLa | 10.64 | [15][16] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-bromoindolin-2-one | HeLa | 11.28 | [15][16] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoroindolin-2-one | HeLa | 12.51 | [15][16] |
| Cisplatin (Control) | HeLa | 10.20 | [15][16] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Certain triazole acetic acid derivatives have demonstrated potent anti-inflammatory effects in preclinical models.
Mechanism of Action (Anti-inflammatory): The anti-inflammatory properties of triazole derivatives can be attributed to their ability to modulate key inflammatory pathways. For instance, some compounds have been shown to inhibit the NF-κB signaling pathway, a master regulator of inflammation.[11][12] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound
-
Positive control (e.g., indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound, positive control, or vehicle is administered to the animals (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.[17]
-
Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce localized inflammation and edema.[18][19][20]
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[17][18][19]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.[21]
Mechanistic Insights: Signaling Pathways and Molecular Targets
A thorough understanding of the molecular mechanisms underlying the therapeutic effects of triazole acetic acids is crucial for their rational design and optimization.
Induction of Apoptosis
Several studies have shown that triazole derivatives can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[8][10][22] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some triazole derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and anticancer effects.[11][12][23]
Future Perspectives and Clinical Outlook
The therapeutic potential of triazole acetic acids is underscored by the extensive research into their diverse biological activities. While many of these studies are in the preclinical stage, the promising results warrant further investigation. The development of more potent and selective derivatives, coupled with a deeper understanding of their mechanisms of action, will be crucial for their translation into the clinic.
Several triazole-based drugs are already in clinical use or undergoing clinical trials for various indications, including fungal infections and cancer.[1][2][24] This provides a strong precedent for the clinical development of novel triazole acetic acid derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Furthermore, exploring their potential in combination therapies could open up new avenues for treating complex diseases.
Conclusion
This technical guide has provided an initial investigation into the therapeutic potential of triazole acetic acids. The versatility of the 1,2,4-triazole scaffold, combined with the functional advantages of the acetic acid moiety, makes these compounds a highly attractive class for drug discovery. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights, provide a solid foundation for further research and development in this exciting field. As our understanding of the intricate roles of these compounds in various signaling pathways deepens, so too will our ability to harness their full therapeutic potential for the benefit of patients worldwide.
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discovery of new synthetic routes for 2-(1H-1,2,4-triazol-5-yl)acetic acid
An In-depth Technical Guide to the Discovery of New Synthetic Routes for 2-(1H-1,2,4-triazol-5-yl)acetic acid
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties and ability to engage in diverse biological interactions.[1][2][3] Specifically, 2-(1H-1,2,4-triazol-5-yl)acetic acid serves as a critical building block for more complex pharmaceutical compounds. The synthesis of this C5-substituted triazole presents distinct challenges, primarily centered on regioselectivity and the need for efficient, scalable, and sustainable methodologies. Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, low yields, and the formation of difficult-to-separate isomeric mixtures. This guide provides a comprehensive overview of novel, field-proven synthetic strategies that overcome these classical barriers. We will explore advanced methodologies including metal-catalyzed cross-coupling, convergent one-pot multicomponent reactions, and continuous-flow synthesis, offering researchers and drug development professionals a technically sound and forward-looking perspective on the synthesis of this valuable compound.
The Synthetic Imperative: Challenges in Accessing C5-Substituted 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles is a well-trodden path in heterocyclic chemistry. However, the specific isomeric structure of 2-(1H-1,2,4-triazol-5-yl)acetic acid, where the acetic acid moiety is attached to a carbon atom (C5) of the ring, presents a significant synthetic hurdle compared to its N-alkylated counterparts.
Classical approaches, such as the Pellizzari or Einhorn-Brunner reactions, typically involve the cyclization of pre-formed linear precursors.[2][4][5] While foundational, these methods often require high temperatures and can produce modest yields.[4][5] A subsequent challenge is the introduction of the acetic acid side chain. Direct alkylation of a pre-formed 1,2,4-triazole ring with reagents like chloroacetic acid is notoriously prone to producing a mixture of N1, N2, and N4-alkylated isomers, making the isolation of a specific C-alkylated product unfeasible and necessitating complex chromatographic purification.[6][7]
The core challenge, therefore, is to develop synthetic routes that exert precise regiochemical control, are highly efficient, and adhere to the principles of green chemistry—minimizing waste and energy consumption, a critical consideration for industrial-scale production.[8]
Novel Synthetic Paradigms for Regiocontrolled Synthesis
To address the limitations of classical methods, modern organic synthesis offers a toolkit of powerful and elegant strategies. Here, we detail three novel routes designed for the efficient and selective synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Route 1: Palladium-Catalyzed Cross-Coupling of a Halogenated Triazole Intermediate
Expertise & Rationale: This strategy is predicated on the reliability and versatility of palladium-catalyzed cross-coupling reactions for C-C bond formation.[9] By first constructing a stable, C5-halogenated 1,2,4-triazole, we create a specific reaction handle. This allows for the precise and regioselective introduction of a two-carbon unit, which can then be converted to the desired acetic acid moiety. This approach completely circumvents the regioselectivity problems associated with direct alkylation.
The workflow begins with the synthesis of 5-bromo-1H-1,2,4-triazole, a stable and accessible starting material. A Sonogashira coupling with a protected acetylene equivalent, such as trimethylsilylacetylene, installs the required two-carbon backbone at the C5 position. Subsequent deprotection and oxidative cleavage provide the target carboxylic acid.
Experimental Protocol: Pd-Catalyzed Sonogashira Coupling Approach
Step 1: Synthesis of 5-bromo-1H-1,2,4-triazole.
-
This precursor can be synthesized via established literature methods, often involving the cyclization of thiosemicarbazide followed by bromination.
Step 2: Sonogashira Coupling.
-
To a degassed solution of 5-bromo-1H-1,2,4-triazole (1.0 eq) in a suitable solvent mixture (e.g., THF/H₂O) are added Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (3.0 eq).
-
Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction mixture is stirred at 60 °C under an inert atmosphere (N₂) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, 5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole, is purified by column chromatography.
Step 3: Deprotection and Oxidation.
-
The silyl-protected intermediate is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2-4 hours to remove the silyl group, yielding 5-ethynyl-1H-1,2,4-triazole.
-
The terminal alkyne is then subjected to oxidative cleavage. The compound is dissolved in a mixture of CCl₄/CH₃CN/H₂O, and RuO₂ hydrate (0.05 eq) and NaIO₄ (4.0 eq) are added. The reaction is stirred vigorously at room temperature for 12-16 hours.
-
The reaction mixture is filtered, and the aqueous phase is extracted with ethyl acetate. The pH of the aqueous layer is adjusted to ~2-3 with 1M HCl, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Caption: Workflow for the Pd-catalyzed synthesis route.
Route 2: Convergent One-Pot Multicomponent Synthesis
Expertise & Rationale: Multicomponent reactions (MCRs) represent a highly efficient paradigm in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation.[10][11] This approach maximizes atom economy and minimizes purification steps. For our target, a novel MCR can be designed by combining a hydrazine source, an amidine or its equivalent to form the triazole backbone, and a C2-synthon that already contains the protected carboxylic acid function.
A plausible strategy involves the condensation of formylhydrazine with an N-cyano-acetimidate ester, derived from ethyl cyanoacetate. This approach builds the triazole ring and incorporates the acetic acid ester moiety simultaneously. The reaction proceeds through a cascade of additions and a final intramolecular cyclization, driven by the elimination of a stable leaving group.
Experimental Protocol: One-Pot Condensation/Cyclization
-
In a round-bottom flask, ethyl cyanoacetate (1.0 eq) is treated with triethyl orthoformate (1.1 eq) and a catalytic amount of acetic anhydride. The mixture is heated to 120 °C for 2 hours to form the corresponding ethoxymethylene intermediate.
-
The reaction is cooled to room temperature, and ethanol is added, followed by formylhydrazine (1.0 eq) and a catalytic amount of a non-nucleophilic base like DBU (0.1 eq).
-
The mixture is heated to reflux (approx. 80 °C) for 8-12 hours. The progress of the reaction is monitored by LC-MS. The mechanism involves the initial addition of hydrazine to the activated methylene compound, followed by cyclization onto the cyano group to form the 1,2,4-triazole ring.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to ~8-9 to keep the product in solution while unreacted starting materials are extracted with an organic solvent (e.g., dichloromethane).
-
The aqueous layer is then acidified with 1M HCl to a pH of ~2-3 to precipitate the product, ethyl 2-(1H-1,2,4-triazol-5-yl)acetate.
-
The ester is collected and subjected to standard ester hydrolysis (e.g., using LiOH in THF/water) to yield the final acid product, which is isolated by acidification and filtration.
Caption: Convergent one-pot synthesis workflow.
Route 3: Metal-Free Continuous-Flow Synthesis
Expertise & Rationale: Continuous-flow chemistry provides significant advantages over batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reproducibility and scalability.[6][7][12] A novel, metal-free process for a related N-alkylated triazole has been successfully developed under flow conditions, demonstrating the power of this technology.[6][12]
We can adapt this philosophy to our target. A key strategy is the reaction between an amidrazone precursor and a suitable cyclizing agent within a heated microreactor. For instance, malonic acid monohydrazide can be reacted with a formamide equivalent under high temperature and pressure in a continuous-flow system. The high temperature accelerates the condensation and dehydration steps required for ring closure, while the flow setup maintains precise control over reaction time and conditions.
Experimental Protocol: Continuous-Flow Cyclocondensation
-
Reagent Preparation: Two separate stock solutions are prepared.
-
Solution A: Malonic acid monohydrazide (1.0 M) in a high-boiling polar aprotic solvent like DMSO.
-
Solution B: Formamide (2.0 M) with a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 M) in DMSO.
-
-
System Setup: A continuous-flow reactor system is assembled with two syringe pumps, a T-mixer, and a heated reactor coil (e.g., PFA or stainless steel). The output is connected to a back-pressure regulator to maintain system pressure (e.g., 10-20 bar) and prevent solvent boiling.
-
Reaction Execution: Solution A and Solution B are pumped at equal flow rates into the T-mixer, where they combine before entering the reactor coil, which is heated to 150-180 °C. The residence time in the heated zone is controlled by the total flow rate and the reactor volume (typically 5-20 minutes).
-
Work-up: The output stream is cooled and collected. The DMSO solvent can be removed by dilution with water and extraction or by high-vacuum distillation. The crude product is then purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Caption: Continuous-flow synthesis process diagram.
Comparative Analysis of Synthetic Routes
To provide a clear framework for decision-making, the novel routes are compared against a representative classical approach in the table below. This quantitative and qualitative summary highlights the significant advantages of the modern methods in terms of efficiency, safety, and scalability.
| Parameter | Classical Route (e.g., Cyclization & Alkylation) | Route 1: Pd-Catalyzed Cross-Coupling | Route 2: One-Pot MCR | Route 3: Continuous-Flow |
| Number of Steps | 3-4 | 3 | 2 (One-pot + Hydrolysis) | 1 (Flow + Work-up) |
| Regioselectivity | Poor (Isomer mixture) | Excellent | Excellent | Excellent |
| Typical Overall Yield | < 30% | 50-65% | 60-75% | 70-85% |
| Key Reagents | Chloroacetic acid, strong bases | Pd catalyst, CuI, organometallics | Simple acyclic precursors | Acid hydrazide, formamide |
| Reaction Conditions | High temp, prolonged times | Mild to moderate temp | Moderate temp (reflux) | High temp, high pressure |
| Purification | Extensive chromatography | Chromatography & Recrystallization | Extraction & Recrystallization | Recrystallization |
| Safety Concerns | Isomer handling, harsh bases | Potentially toxic catalysts/reagents | Flammable solvents | High temp/pressure (contained) |
| Scalability | Poor | Moderate | Good | Excellent |
Conclusion and Future Outlook
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a key building block for drug discovery, can be significantly improved by moving beyond classical synthetic paradigms. The novel routes presented here—leveraging palladium catalysis, multicomponent reactions, and continuous-flow technology—offer robust solutions to the core challenge of regioselectivity while enhancing overall efficiency, safety, and scalability.
The palladium-catalyzed approach provides an excellent, albeit multi-step, method for guaranteed regiochemical purity. The one-pot multicomponent reaction stands out for its elegance and atom economy, making it a highly attractive option for green chemistry initiatives. Finally, continuous-flow synthesis represents the state-of-the-art for process intensification, offering a direct path to large-scale, safe, and reproducible manufacturing.
Future research should focus on the development of even more sustainable methods. This could include exploring enzymatic routes for triazole formation or the use of heterogeneous catalysts to simplify purification and catalyst recycling. The application of these advanced synthetic strategies will undoubtedly accelerate the discovery and development of new 1,2,4-triazole-based therapeutics.
References
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Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. (2020). Amazon S3. Available at: [Link]
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An In-depth Technical Guide to the Tautomerism of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Tautomerism in Medicinal Chemistry
In the landscape of drug discovery and development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical and often overlooked aspect of molecular characterization.[1][2] For heterocyclic compounds like 2-(1H-1,2,4-triazol-5-yl)acetic acid, a prevalent scaffold in medicinal chemistry, this phenomenon is not a mere academic curiosity.[3][4][5][6] The specific tautomeric form present can profoundly influence a molecule's physicochemical properties, including its lipophilicity, pKa, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[3][7] An incomplete understanding of the dominant tautomeric species in a physiological environment can lead to flawed structure-activity relationship (SAR) models and unpredictable pharmacokinetic profiles. This guide provides a comprehensive framework for elucidating the tautomeric landscape of 2-(1H-1,2,4-triazol-5-yl)acetic acid, grounding theoretical principles in actionable experimental and computational protocols.
The Prototropic Tautomerism of the 1,2,4-Triazole Ring
The core of the issue lies in the prototropic tautomerism of the 1,2,4-triazole ring. The migratory proton can reside on one of three nitrogen atoms, leading to three potential tautomers: the 1H, 2H, and 4H forms. The presence of the acetic acid substituent at the C5 position significantly influences the electronic distribution within the ring, thereby affecting the relative stability of these tautomers.
Computational studies on substituted 1,2,4-triazoles have consistently shown that the N1-H and N2-H forms are the most energetically favorable, while the N4-H tautomer is often significantly less stable and not observed in solution.[7] The relative preference between the 1H and 2H forms is dictated by the electronic nature of the substituents on the ring.[7][8] An electron-withdrawing group tends to favor the N2-H tautomer, whereas electron-releasing groups can shift the equilibrium.[7]
Below is a representation of the primary tautomeric equilibrium for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Caption: Prototropic tautomeric equilibrium of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
A Multi-pronged Strategy for Tautomer Elucidation
A robust investigation of tautomerism cannot rely on a single technique. It requires the synthesis of data from multiple orthogonal methods, primarily spectroscopy and computational modeling. This integrated approach provides a self-validating system where experimental observations are rationalized by theoretical calculations, and theoretical predictions are confirmed by empirical data.
Caption: Integrated workflow for the comprehensive study of tautomerism.
Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[9][10] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species.[11][12] The relative populations of the tautomers can then be determined directly by integrating their respective, non-overlapping proton signals.[11]
Self-Validating Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[13] DMSO-d₆ is often a good starting point as it solubilizes many polar compounds and its residual proton signal does not typically interfere with key resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Key parameters: Use a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to ensure accurate signal integration. A 30° pulse angle can shorten acquisition time while maintaining reasonable signal-to-noise.
-
Identify distinct signals for the C-H proton on the triazole ring and the -CH₂- group of the acetic acid side chain for each tautomer. The N-H proton signals will also be distinct but may be broad and exchangeable, especially in protic solvents.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for each tautomer. For instance, the triazole C-H proton is an excellent candidate.
-
Calculate the percentage of each tautomer (Tₙ) using the formula: % Tₙ = (Integral of Tₙ Signal / Sum of Integrals for all Tautomer Signals) * 100
-
-
Validation:
-
Repeat the experiment in at least one other deuterated solvent of different polarity (e.g., CD₃OD) to assess the solvent's influence on the equilibrium.[12] A significant shift in the calculated percentages validates that an equilibrium is being observed.
-
If possible, acquire a 2D NMR spectrum (e.g., HSQC, HMBC) to unambiguously assign the proton and carbon signals to each specific tautomer, confirming their structures.
-
UV-Visible (UV-Vis) Spectroscopy
Causality: Tautomers possess different electronic structures and conjugation systems, resulting in distinct UV-Vis absorption spectra.[14] While NMR provides discrete signals for quantification, UV-Vis spectra are often composed of overlapping bands from all tautomers present.[1] Its strength lies in tracking shifts in equilibrium as a function of environmental changes like pH or solvent polarity.[15][16]
Self-Validating Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Create a series of dilutions in different solvents (e.g., hexane, acetonitrile, water) to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm against a solvent blank.
-
Observe the absorption maxima (λₘₐₓ) and the shape of the spectral bands.
-
-
Data Analysis & Validation:
-
Compare the spectra across different solvents. A noticeable shift in λₘₐₓ or a change in the relative intensities of absorption bands indicates a shift in the tautomeric equilibrium.[16]
-
To further validate, perform the analysis at different pH values (e.g., pH 2, 7, 10) using buffered aqueous solutions. Changes in the protonation state of the molecule will shift the equilibrium, leading to predictable spectral changes.[15]
-
The data from this experiment is primarily qualitative but becomes quantitative when coupled with computational chemistry, which can predict the theoretical spectrum for each individual tautomer.[3][7]
-
Computational Modeling Protocols
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of each tautomer.[17][18] By calculating the Gibbs free energy (ΔG) of each isomer, we can predict the equilibrium constant and, therefore, the theoretical population of each tautomer in the gas phase or in solution (using a solvent model).[19]
Self-Validating Protocol for DFT Analysis:
-
Structure Preparation:
-
Build the 3D structures of the 1H, 2H, and 4H tautomers of 2-(1H-1,2,4-triazol-5-yl)acetic acid using a molecular editor.
-
-
Geometry Optimization and Energy Calculation:
-
Perform a full geometry optimization and frequency calculation for each tautomer.
-
Recommended Method: Use a reliable functional and basis set. A common and effective combination is the M06-2X functional with the 6-311++G(d,p) basis set.[3][7]
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model, specifying the solvent used in the experimental work (e.g., water, DMSO).[19]
-
Validation: The frequency calculation is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Data Analysis:
-
Extract the Gibbs free energy (G) for each tautomer from the output files.
-
Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable one (T_stable): ΔG = G_tautomer - G_stable.
-
Calculate the Boltzmann population percentage for each tautomer at the experimental temperature (T, e.g., 298.15 K) using the formula: % Population = [exp(-ΔG / RT) / Σ exp(-ΔG_i / RT)] * 100 (where R is the gas constant and the sum is over all tautomers).
-
-
Spectrum Simulation (Optional but Recommended):
-
Perform a Time-Dependent DFT (TD-DFT) calculation on each optimized tautomer to predict its theoretical UV-Vis spectrum.
-
Synthesizing the Data: A Quantitative Summary
The ultimate goal is to integrate all findings into a coherent model. The data should be summarized in a clear, comparative format.
| Tautomer | Method of Analysis | Key Observable | Result / Prediction |
| 1H-Tautomer | ¹H NMR (DMSO-d₆, 298 K) | Integration of C-H signal at δ ~X.X ppm | e.g., 75% |
| DFT/M06-2X (SMD, DMSO) | Relative Gibbs Free Energy (ΔG) | e.g., 0.00 kcal/mol | |
| 2H-Tautomer | ¹H NMR (DMSO-d₆, 298 K) | Integration of C-H signal at δ ~Y.Y ppm | e.g., 25% |
| DFT/M06-2X (SMD, DMSO) | Relative Gibbs Free Energy (ΔG) | e.g., +0.8 kcal/mol | |
| 4H-Tautomer | ¹H NMR (DMSO-d₆, 298 K) | No observable signal | < 1% (Below detection limit) |
| DFT/M06-2X (SMD, DMSO) | Relative Gibbs Free Energy (ΔG) | e.g., +6.5 kcal/mol |
Note: The values presented in this table are hypothetical examples for illustrative purposes.
Conclusion
The tautomerism of 2-(1H-1,2,4-triazol-5-yl)acetic acid is a multifaceted phenomenon that demands a rigorous, multi-technique approach for its complete characterization. By systematically applying the spectroscopic and computational protocols outlined in this guide, researchers can confidently identify the dominant tautomeric forms, quantify their equilibrium ratios, and understand how environmental factors modulate this balance. This foundational knowledge is indispensable for building accurate SAR models, optimizing drug-receptor interactions, and ultimately, advancing the development of novel therapeutics based on the 1,2,4-triazole scaffold.
References
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- Cid, M., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
- Demidenko, A. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192.
- Demidenko, A. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.
- ACS Publications. (n.d.). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- Benchchem. (n.d.).
- MDPI. (n.d.).
- NIH. (2022).
- ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry.
- Grande, K. D., & Rosenfeld, S. M. (1980). Tautomeric equilibria in acetoacetic acid. The Journal of Organic Chemistry, 45(9), 1626-1628.
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- PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ACS Publications. (n.d.). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A.
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- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
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- Encyclopedia.pub. (2020). Tautomerism Detected by NMR.
- PubMed. (n.d.). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study.
- ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
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- ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
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Preliminary Cytotoxicity Assessment of 2-(1H-1,2,4-triazol-5-yl)acetic acid
An In-Depth Technical Guide:
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Contextualizing the Investigation
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities, including anticancer, antifungal, and antiviral properties[1][2][3]. The compound of interest, 2-(1H-1,2,4-triazol-5-yl)acetic acid, belongs to this promising class. Before its potential as a therapeutic agent can be explored, a foundational understanding of its interaction with living cells is paramount. This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies, a critical first step in the drug discovery pipeline[4].
Our approach is built on a dual-assay strategy to ensure robust and cross-validated findings. We will employ two distinct, yet complementary, methods:
-
The MTT Assay: To assess metabolic activity as an indicator of cell viability.[5]
-
The Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity by measuring a cytosolic enzyme released upon cell lysis.[6][7]
This document is structured not as a rigid protocol, but as a technical guide grounded in scientific causality. It explains the "why" behind each "how," empowering researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.
The Scientific Rationale: Interrogating Cellular Health
Choosing the right assays is critical for a meaningful cytotoxicity profile. Relying on a single method can be misleading, as different compounds can induce cell death through various mechanisms. Our dual-assay approach provides a more holistic view.
The MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies the metabolic activity of a cell population.[5][8] The core principle rests on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[9] A decrease in metabolic activity is often the first sign of cellular stress or toxicity.
Caption: Mechanism of the MTT cell viability assay.
The LDH Assay: A Direct Marker of Cell Lysis
In contrast to measuring metabolic function, the Lactate Dehydrogenase (LDH) assay quantifies cell death by detecting the loss of plasma membrane integrity.[4][7] LDH is a stable cytosolic enzyme present in most cell types.[6] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[6] The assay measures the enzymatic activity of this released LDH through a coupled reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is directly proportional to the number of lysed cells.[10]
Caption: Principle of the LDH cytotoxicity assay.
Experimental Design & Workflow
A well-designed experiment is crucial for generating reproducible and reliable data. This involves careful planning of cell selection, compound preparation, and the inclusion of appropriate controls.
Caption: General workflow for in vitro cytotoxicity assessment.
Materials and Reagents
-
Cell Lines: Select relevant cell lines. For a preliminary screen, a panel including a common cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal, non-cancerous cell line (e.g., WI-38 human fibroblasts) is recommended to assess for cancer-specific cytotoxicity.[11][12]
-
Test Compound: 2-(1H-1,2,4-triazol-5-yl)acetic acid.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Compound Preparation: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
MTT Assay Reagents:
-
LDH Assay Reagents: Commercially available kit (e.g., from Promega, Thermo Fisher, or Roche) is highly recommended for consistency and contains all necessary reagents (Substrate, Cofactor, Dye).[6][10][14]
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer.
Step-by-Step Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This protocol is synthesized from standard methodologies provided by leading suppliers and research publications.[9][13][15]
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the test compound.[16]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of 2-(1H-1,2,4-triazol-5-yl)acetic acid (e.g., 10-20 mM) in DMSO.[4]
-
Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Causality: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[17] A vehicle control (medium with the same final DMSO concentration) is mandatory.
-
Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions, vehicle control, positive control, and fresh medium (for untreated control) to the appropriate wells. Each condition should be performed in triplicate.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Incubation:
-
After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[4][15]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[13]
-
Causality: Avoid light exposure during this step, as MTT is light-sensitive.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Protocol 2: LDH Assay for Membrane Integrity
This protocol is based on standard commercial LDH assay kits.[6][14]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Use a parallel plate or separate wells on the same plate for the LDH assay.
-
It is essential to set up a "Maximum LDH Release" control. For these wells, 1-2 hours before the end of the incubation, add 10 µL of the Lysis Buffer provided in the kit to completely lyse the cells.[7][14]
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Causality: This step ensures that the LDH activity measured is from the supernatant and not from cells lysed during sample handling.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically involves mixing a substrate and a dye solution).[14]
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
-
Measurement:
-
Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[14]
-
Data Analysis and Interpretation
Raw absorbance values are meaningless without proper analysis. The goal is to determine the concentration of the compound that inhibits cell viability by 50%, known as the IC50 value.[18][19]
-
Background Subtraction: Subtract the average absorbance of the "medium only" or "no-cell" control wells from all other absorbance readings.
-
Data Normalization: Express the data as a percentage of the control.
-
For MTT Assay (% Viability): % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = ((Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Max LDH Release Control - Absorbance of Untreated Control)) * 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data. This can be done using software like GraphPad Prism, Origin, or even Excel with appropriate add-ins.[18][20]
-
The IC50 is the concentration of the compound that produces a 50% reduction in the measured response (e.g., 50% cell viability).[16][18] A lower IC50 value indicates higher potency.[16][19]
-
Presentation of Results
Summarize the calculated IC50 values in a clear, concise table.
| Cell Line | Assay | Incubation Time | IC50 (µM) of 2-(1H-1,2,4-triazol-5-yl)acetic acid | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | MTT | 48h | [Hypothetical Value] | [Hypothetical Value] |
| MCF-7 | LDH | 48h | [Hypothetical Value] | [Hypothetical Value] |
| HCT-116 | MTT | 48h | [Hypothetical Value] | [Hypothetical Value] |
| HCT-116 | LDH | 48h | [Hypothetical Value] | [Hypothetical Value] |
| WI-38 | MTT | 48h | [Hypothetical Value] | [Hypothetical Value] |
| WI-38 | LDH | 48h | [Hypothetical Value] | [Hypothetical Value] |
Interpretation Note: A significant difference between the IC50 values from the MTT and LDH assays can provide mechanistic clues. For example, a low IC50 in the MTT assay but a high IC50 in the LDH assay might suggest the compound is cytostatic (inhibits proliferation) rather than cytotoxic (induces cell lysis).[21] A compound with a much lower IC50 in cancer cells compared to normal cells (e.g., MCF-7 vs. WI-38) exhibits desirable selective toxicity.
References
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLoS ONE. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cytotoxicity Assay Protocol. (2024, February 28). protocols.io. Retrieved from [Link]
-
Cytotoxicity activity (IC50): Significance and symbolism. (2025, June 23). DeepDyve. Retrieved from [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. Retrieved from [Link]
-
Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
-
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020, February 12). ChemRxiv. Retrieved from [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025, December 16). Molecules. Retrieved from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). Molecules. Retrieved from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Egyptian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). Molecules. Retrieved from [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024, June 14). Pharmacia. Retrieved from [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
-
(PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Experimental Protocol for the Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1] Derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid, in particular, serve as crucial building blocks for creating compounds with potential antibacterial, antifungal, and anticancer activities.[1][2] This application note provides a detailed, field-proven experimental protocol for the synthesis of this important class of molecules. We eschew simplistic N-alkylation methods, which often yield problematic isomeric mixtures, in favor of a robust ring-construction strategy. This approach offers superior regiochemical control by forming the triazole ring with the acetic acid moiety pre-installed at the C5 position. The protocol herein is designed for reproducibility and scalability, explaining the causal reasoning behind each step to empower researchers to adapt the methodology for novel derivatives.
Introduction: The Rationale for a Ring Construction Strategy
Synthesizing substituted 1,2,4-triazoles presents a significant regiochemical challenge. A common, yet often inefficient, method is the direct N-alkylation of a pre-formed triazole ring with a reagent like ethyl bromoacetate. This approach invariably leads to a mixture of N1, N2, and N4-substituted isomers, which are often difficult to separate and result in low yields of the desired product.[3][4]
To circumvent this, a more elegant and controllable strategy is to construct the heterocyclic ring from acyclic precursors where the desired substitution pattern is already defined. The protocol detailed in this note employs the Einhorn-Brunner reaction principle, which involves the cyclocondensation of a carbohydrazide with an imino-type compound. Specifically, we will react a malonic acid derivative with an imidate to directly and unambiguously form the 5-(carboxymethyl)-1,2,4-triazole scaffold. This method is advantageous for its high regioselectivity and the use of readily available starting materials.[5]
Overall Synthetic Workflow
The synthesis is a robust two-stage process. First, a key intermediate, ethyl 2-hydrazinyl-2-oxoacetate (malonic acid monoester monohydrazide), is prepared from diethyl malonate. Second, this hydrazide undergoes a cyclocondensation reaction with an appropriate imidate hydrochloride, followed by ester hydrolysis, to yield the target 2-(1H-1,2,4-triazol-5-yl)acetic acid derivative.
Diagram 1: Overall workflow for the synthesis of a representative 2-(1H-1,2,4-triazol-5-yl)acetic acid derivative.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative derivative, 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid. The imidate can be varied to produce a library of 3-substituted derivatives.
Materials and Equipment
-
Reagents: Diethyl malonate, hydrazine hydrate (80% solution in water), absolute ethanol, sodium metal, diethyl ether, ethyl acetimidate hydrochloride, hydrochloric acid (conc.), sodium hydroxide.
-
Equipment: Round-bottom flasks (various sizes), reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, rotary evaporator, Büchner funnel and flask, pH paper, standard laboratory glassware.
Step 1: Synthesis of Ethyl 2-hydrazinyl-2-oxoacetate
Principle: This step involves the selective mono-hydrazinolysis of diethyl malonate. Using a 1:1 molar ratio of the reactants at controlled temperature favors the formation of the desired monohydrazide over the bishydrazide.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (16.0 g, 0.1 mol) in absolute ethanol (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add hydrazine hydrate (6.25 g of 80% solution, 0.1 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
A white precipitate will form. Cool the mixture again in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid product using a Büchner funnel, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.
Causality and Insights:
-
Why dropwise addition at low temperature? The reaction between hydrazine and the ester is exothermic. Slow, cold addition controls the reaction rate, preventing the formation of the unwanted di-substituted byproduct (malonodihydrazide).
-
Why stir for 12 hours? This ensures the reaction goes to completion. The product is poorly soluble in the ethanol/ether mixture and precipitates out, driving the equilibrium towards the desired mono-hydrazide.
Step 2: Synthesis of Ethyl 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetate
Principle: This is the core cyclocondensation step. The intermediate hydrazide reacts with an imidate hydrochloride in the presence of a base. The base generates the free imidate and facilitates the nucleophilic attack of the hydrazide, leading to cyclization and dehydration to form the aromatic triazole ring.[5]
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) in a 500 mL flask under a nitrogen atmosphere. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Once all the sodium has reacted and the solution has cooled, add ethyl 2-hydrazinyl-2-oxoacetate (14.6 g, 0.1 mol) from Step 1, followed by ethyl acetimidate hydrochloride (12.4 g, 0.1 mol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the mixture with concentrated HCl to pH ~7.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality and Insights:
-
Why sodium ethoxide? It serves two purposes: it neutralizes the hydrochloride salt of the imidate to generate the reactive free base, and it acts as a catalyst for the condensation and cyclization steps.
-
Why reflux? The thermal energy is required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration (aromatization) steps that form the stable triazole ring.
Step 3: Hydrolysis to 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Principle: The final step is a standard ester hydrolysis to yield the target carboxylic acid. This can be achieved under either acidic or basic conditions.
Procedure (Acid Hydrolysis):
-
Dissolve the purified ester from Step 2 (e.g., 0.1 mol) in a mixture of ethanol (50 mL) and 6M hydrochloric acid (100 mL).
-
Heat the solution to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
If a precipitate forms, filter the solid product. If not, remove the ethanol via rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to ~3-4 with a base (e.g., 2M NaOH) to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain the final product.
Causality and Insights:
-
Why hydrolysis? To convert the ester functional group into the carboxylic acid required for many subsequent derivatization or biological screening applications.
-
Acid vs. Base: Acidic hydrolysis (as detailed) is often cleaner for workup, as the final product precipitates upon neutralization. Basic hydrolysis is also effective but may require a more careful acidification step to precipitate the product from its carboxylate salt form.
Validation and Data
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
-
¹H NMR: To confirm the structure and proton environments. Expect a singlet for the CH₂ group of the acetic acid moiety, a singlet for the methyl group at C3, and a broad singlet for the triazole N-H.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess purity; a sharp melting point indicates a pure compound.
-
FT-IR: To identify key functional groups, such as the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).
| Derivative Substituent (at C3) | Intermediate | Final Product Expected Yield | Final Product M.P. (°C) |
| Methyl (-CH₃) | Ethyl Acetimidate | 75-85% | 155-158 |
| Phenyl (-C₆H₅) | Ethyl Benzimidate | 70-80% | 188-191 |
| Amino (-NH₂) | Cyanamide | 65-75% | >250 (decomposes) |
Table 1: Representative data for the synthesis of various 3-substituted 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Excess hydrazine formed bishydrazide; reaction incomplete. | Strictly maintain 1:1 stoichiometry and low temperature during addition. Increase reaction time to 24 hours. |
| Low yield in Step 2 | Inactive sodium ethoxide (hydrolyzed by moisture); incomplete reaction. | Use freshly prepared sodium ethoxide in anhydrous ethanol under an inert atmosphere. Increase reflux time and monitor by TLC. |
| Difficult Purification | Presence of unreacted starting materials or side products. | Ensure neutralization is precise before extraction. Optimize the chromatography gradient or try a different recrystallization solvent. |
| No Product in Step 3 | Hydrolysis is incomplete. | Increase reflux time or the concentration of the acid/base catalyst. |
Conclusion
This application note details a logical and highly efficient protocol for synthesizing 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives. By prioritizing a ring-construction strategy over direct alkylation, this method provides excellent control over regiochemistry, leading to higher yields and purer products. The principles and steps outlined can be readily adapted by researchers in medicinal chemistry and drug discovery to generate diverse libraries of triazole-based compounds for further investigation.
References
-
Bekkali, F., et al. (2021). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications. Available at: [Link]
-
Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]
-
Al-Saeedi, A. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13B), 653-660. Available at: [Link]
-
Bougaffour, F. Z., & Villemin, D. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 27(21), 7215. Available at: [Link]
-
ISRES Publishing. (2022). A Review on Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Science, 1(4). Available at: [Link]
-
Malinovskii, S. T., et al. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Russian Chemical Bulletin, 67(10), 1889-1896. Available at: [Link]
-
Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Available at: [Link]
-
Guan, J., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 362-390. Available at: [Link]
-
Żołnowska, B., et al. (2008). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica ñ Drug Research, 65(2), 217-221. Available at: [Link]
-
Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 482-489. Available at: [Link]
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-32. Available at: [Link]
-
Ostrovskyi, D., et al. (2018). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 100-109. Available at: [Link]
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. ChemRxiv. Available at: [Link]
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Application Notes and Protocols for the Esterification of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Introduction: Strategic Importance of Triazole Esterification in Medicinal Chemistry
The 1,2,4-triazole moiety is a cornerstone in contemporary drug discovery, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The strategic derivatization of lead compounds containing this heterocycle is a critical step in the optimization of their therapeutic potential. Esterification of carboxylic acid functionalities appended to the triazole ring, such as in 2-(1H-1,2,4-triazol-5-yl)acetic acid, is a fundamental tool in this process. This modification allows for the modulation of crucial physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide provides detailed protocols for two robust and widely applicable esterification methods for 2-(1H-1,2,4-triazol-5-yl)acetic acid: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification. The choice between these methods is dictated by the substrate's sensitivity to acidic conditions and the steric hindrance of the alcohol. This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step guide grounded in mechanistic understanding and practical insights.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all reagents is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 2-(1H-1,2,4-triazol-5-yl)acetic acid | C₄H₅N₃O₂ | 127.10 | Solid | 28711-29-7 |
| Ethanol | C₂H₆O | 46.07 | Liquid | 64-17-5 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Liquid | 7664-93-9 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Solid | 538-75-0 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Solid | 1122-58-3 |
| Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | C₆H₉N₃O₂ | 155.15 | Not readily available | 23159-61-7[1] |
Safety Precautions:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid: May cause skin and serious eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.[3] Always add acid to water, never the other way around. Work in a fume hood and wear acid-resistant gloves, lab coat, and face shield.
-
Dicyclohexylcarbodiimide (DCC): A potent allergen and sensitizer. Avoid inhalation of dust and contact with skin. Handle in a well-ventilated area or fume hood.
-
4-Dimethylaminopyridine (DMAP): Toxic and readily absorbed through the skin. Handle with extreme care, using appropriate PPE.
Protocol 1: Fischer-Speier Esterification of 2-(1H-1,2,4-triazol-5-yl)acetic acid
This method is a classic, cost-effective procedure best suited for simple, unhindered alcohols that can be used in large excess to drive the reaction equilibrium towards the product.[4][5]
Causality and Experimental Choices
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[4][6][7] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[5] This activation facilitates the attack by the weakly nucleophilic alcohol. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the ester. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) and/or by removing the water formed during the reaction.[5][6]
A key consideration with heterocyclic substrates like 1,2,4-triazoles is the potential for side reactions, specifically N-alkylation of the triazole ring under acidic conditions. However, the nucleophilicity of the triazole nitrogens is significantly reduced upon protonation in the strongly acidic medium, making O-acylation the predominant pathway.
Experimental Workflow
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-1,2,4-triazol-5-yl)acetic acid (e.g., 1.27 g, 10 mmol).
-
Addition of Alcohol and Catalyst: Add absolute ethanol (30 mL, excess) to the flask. While stirring, slowly add concentrated sulfuric acid (0.2 mL, catalytic amount) dropwise.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.[8] Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(1H-1,2,4-triazol-5-yl)acetate.
Protocol 2: Steglich Esterification of 2-(1H-1,2,4-triazol-5-yl)acetic acid
The Steglich esterification is a mild and efficient method that is particularly advantageous for substrates that are sensitive to acid or for the use of sterically hindered alcohols.[9][10][11]
Causality and Experimental Choices
This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[9][10] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the alcohol. A crucial component of the Steglich esterification is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][12] DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[10] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a competing rearrangement of the O-acylisourea intermediate.[9][10] The mild, neutral conditions of the Steglich esterification are ideal for preserving the integrity of the triazole ring and avoiding potential side reactions.
Experimental Workflow
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2-(1H-1,2,4-triazol-5-yl)acetic acid (e.g., 1.27 g, 10 mmol), the desired alcohol (1.1 equivalents, 11 mmol), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents, 1 mmol).
-
Addition of Solvent and DCC: Add anhydrous dichloromethane (DCM) (50 mL) and stir until all solids are dissolved. Cool the solution to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.
-
Work-up: Wash the filtrate successively with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system.
Characterization and Analysis
The successful synthesis of the target ester must be confirmed through rigorous analytical techniques.
Table 2: Expected Analytical Data for Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the triazole C-H proton. - Singlet for the methylene (CH₂) protons adjacent to the triazole ring. - Quartet for the methylene (OCH₂) protons of the ethyl group. - Triplet for the methyl (CH₃) protons of the ethyl group. |
| ¹³C NMR | - Peaks corresponding to the triazole ring carbons. - Peak for the ester carbonyl carbon (~170 ppm). - Peaks for the methylene carbons and the methyl carbon of the ethyl group. |
| FT-IR | - Strong absorption band for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹.[13] - C-O stretching vibrations. - N-H and C-H stretching bands of the triazole ring.[14] |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the calculated mass of the ester. - Characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield (Fischer) | - Insufficient reflux time. - Incomplete removal of water. | - Increase reflux time and monitor by TLC. - Use a Dean-Stark apparatus to remove water azeotropically. |
| Formation of N-acylurea byproduct (Steglich) | - Insufficient DMAP catalyst. - Slow reaction with a hindered alcohol. | - Ensure the correct catalytic amount of DMAP is used. - Increase the reaction time or slightly warm the reaction mixture. |
| Incomplete reaction (Steglich) | - Inactive DCC (hydrolyzed). | - Use fresh, high-quality DCC. |
| Difficult purification | - Co-elution of product with byproducts. | - Optimize the mobile phase for column chromatography. - Consider recrystallization if the product is a solid. |
Conclusion
The esterification of 2-(1H-1,2,4-triazol-5-yl)acetic acid is a key transformation for the diversification of this important heterocyclic scaffold in drug discovery. Both the Fischer-Speier and Steglich methods offer effective routes to the desired esters. The choice of method should be based on the stability of the starting materials and the steric and electronic properties of the alcohol. The protocols and insights provided herein are designed to equip researchers with the necessary tools to successfully synthesize and characterize these valuable compounds.
References
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]
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Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available from: [Link]
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Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]
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Wikipedia. (2023). Steglich esterification. Available from: [Link]
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PubChem. (n.d.). 2-(1H-1,2,4-Triazole-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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Molbase. (n.d.). ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. Available from: [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available from: [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Available from: [Link]
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Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Available from: [Link]
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Csub.edu. (n.d.). Lab 12: Synthesis of an Ester. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]
-
ResearchGate. (2014). An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557521, Ethyl 1H-1,2,4-triazole-1-acetate. Retrieved January 17, 2026 from [Link].
-
Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: Acetic acid. Available from: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2002). The copper(I)-catalyzed union of terminal alkynes and organic azides to give 1,4-disubstituted 1,2,3-triazoles. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279. Available from: [Link]
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MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5635. Available from: [Link]
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Protocol for Incorporating 2-(1H-1,2,4-triazol-5-yl)acetic Acid into Metal-Organic Frameworks
Abstract
This document provides a comprehensive guide for the incorporation of the bifunctional organic linker, 2-(1H-1,2,4-triazol-5-yl)acetic acid, into metal-organic frameworks (MOFs). The unique molecular architecture of this linker, featuring both a nitrogen-rich triazole ring and a carboxylic acid moiety, offers a versatile platform for the design of novel MOFs with potential applications in drug delivery, catalysis, and selective gas adsorption. This guide details a proposed synthesis of the linker, a step-by-step protocol for a representative solvothermal MOF synthesis, and essential characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Introduction: The Potential of 2-(1H-1,2,4-triazol-5-yl)acetic Acid as a MOF Linker
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Ligands incorporating nitrogen heterocycles, such as triazoles, are of particular interest due to their ability to form robust coordination bonds and introduce specific functional sites within the MOF structure.[1]
The linker 2-(1H-1,2,4-triazol-5-yl)acetic acid presents several advantageous features:
-
Bifunctionality: The presence of both a triazole ring and a carboxylic acid group allows for diverse coordination modes with metal centers, potentially leading to novel framework topologies.[2]
-
Hydrogen Bonding Capabilities: The triazole moiety can act as both a hydrogen bond donor and acceptor, contributing to the stability of the framework and influencing guest-host interactions.
-
Active Sites: The uncoordinated nitrogen atoms of the triazole ring can serve as basic sites for catalysis or as specific binding sites for drug molecules.
The incorporation of this linker into MOFs is a promising strategy for developing advanced materials for a range of applications, including controlled drug release, where the triazole functionality can interact with therapeutic agents.[3][4][5]
Synthesis of the Organic Linker: 2-(1H-1,2,4-triazol-5-yl)acetic Acid
Part I: Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
This step involves the construction of the triazole ring from commercially available starting materials.
Materials:
-
Ethyl glycinate hydrochloride
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl glycinate hydrochloride (1 equivalent) and stir the mixture at room temperature for 30 minutes.
-
Add formamidine acetate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1H-1,2,4-triazol-5-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Part II: Hydrolysis to 2-(1H-1,2,4-triazol-5-yl)acetic Acid
Materials:
-
Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Tetrahydrofuran (THF) or Dioxane
Protocol:
-
Dissolve the purified ethyl 2-(1H-1,2,4-triazol-5-yl)acetate in a mixture of THF (or dioxane) and water.
-
Add an aqueous solution of LiOH or NaOH (1.5 - 2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Protocol for MOF Synthesis: A Representative Solvothermal Method
Solvothermal synthesis is a widely used method for the preparation of high-quality MOF crystals. The following protocol describes the synthesis of a hypothetical zinc-based MOF, designated as Zn-TAA (TAA = 2-(1H-1,2,4-triazol-5-yl)acetic acid), as a representative example. The choice of a zinc-based framework is due to the numerous examples of zinc-triazolate MOFs reported in the literature.[3]
Materials and Equipment:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
Experimental Protocol:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 2-(1H-1,2,4-triazol-5-yl)acetic acid (0.1 mmol, 14.1 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Transfer the clear solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cooling: After 72 hours, cool the oven down to room temperature at a rate of 5 °C/hour.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Washing and Solvent Exchange: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion three times. This solvent exchange is crucial for removing the high-boiling DMF from the pores of the MOF.
-
Activation: After the solvent exchange, decant the ethanol and dry the product under vacuum at 100-120 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent characterization and applications.
Rationale for Experimental Choices:
-
Metal Source: Zinc nitrate is a common and effective metal source for the synthesis of triazolate-based MOFs.
-
Solvent: DMF is a high-boiling point, polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve a wide range of organic linkers and metal salts.
-
Temperature and Time: The reaction temperature and time are critical parameters that influence the nucleation and growth of MOF crystals. The conditions provided are typical for the formation of crystalline zinc-based MOFs.
-
Solvent Exchange and Activation: This is a critical step to ensure that the pores of the MOF are accessible for guest molecules. Incomplete removal of the synthesis solvent can significantly reduce the surface area and porosity of the material.
Characterization of the Resulting MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, which can be compared to a simulated pattern if the crystal structure is known. The absence of broad features indicates a lack of amorphous impurities. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the MOF structure and to study the coordination environment of the carboxylate group. | The FTIR spectrum should show characteristic peaks corresponding to the triazole and carboxylate groups of the linker. A shift in the carboxylate stretching frequencies compared to the free linker can indicate coordination to the metal center. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and porosity of the activated MOF. | A nitrogen adsorption-desorption isotherm from which the BET surface area, pore volume, and pore size distribution can be calculated. |
| Single-Crystal X-ray Diffraction (if suitable crystals are obtained) | To determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and the coordination environment of the metal centers. | A detailed crystallographic information file (CIF) that provides a complete description of the MOF's atomic arrangement. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a MOF using 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Caption: Workflow for the synthesis and characterization of a MOF.
Potential Applications in Drug Development
MOFs constructed from 2-(1H-1,2,4-triazol-5-yl)acetic acid hold significant promise in the field of drug development. The tunable pore size and high surface area of these materials can be exploited for the encapsulation and controlled release of therapeutic agents.[4][5] The triazole moieties within the framework can potentially interact with drug molecules through hydrogen bonding or coordination, providing an additional mechanism for controlling the loading and release kinetics. Furthermore, the biocompatibility of zinc-based MOFs has been demonstrated in several studies, making them attractive candidates for in vivo applications.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the successful incorporation of 2-(1H-1,2,4-triazol-5-yl)acetic acid into metal-organic frameworks. By understanding the rationale behind the synthetic steps and employing the appropriate characterization techniques, researchers can explore the full potential of this versatile linker in the design of novel functional materials. The unique properties of the resulting MOFs are anticipated to be of significant interest to the scientific and drug development communities.
References
-
A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. CrystEngComm (RSC Publishing). [Link]
-
Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. [Link]
-
Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. ResearchGate. [Link]
-
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. [Link]
-
Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. [Link]
-
Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure for efficient ethylene purification from ethylene/ethane/acetylene ternary mixtures. National Institutes of Health. [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. [Link]
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. ResearchGate. [Link]
-
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). [Link]
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Omar Yaghi. [Link]
-
The Structure and Property of Two Different Metal-Organic Frameworks Based on N/O-Donor Mixed Ligands. MDPI. [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
(PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. ResearchGate. [Link]
-
Two Ln-based metal–organic frameworks based on the 5-(1 H -1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. ResearchGate. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Institutes of Health. [Link]
-
Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. National Institutes of Health. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. [Link]
-
Metal-organic frameworks constructed with 1, 2, 4-triazol-1-ylacrylic acid ligand: Syntheses and crystal structures. FAU CRIS. [Link]
-
Metal–organic frameworks constructed with 1,2,4-triazol-1-ylacrylic acid ligand: syntheses and crystal structures. Semantic Scholar. [Link]
-
Applications of MOFs in Drug Delivery. Atlantis Press. [Link]
-
Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. ResearchGate. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. National Institutes of Health. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]
-
Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. [Link]
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- 3. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-(1H-1,2,4-triazol-5-yl)acetic Acid for the Synthesis of Novel Antifungal Agents
Introduction: The Imperative for New Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Many existing antifungal agents are limited by toxicity, narrow spectra of activity, or the rapid development of resistance.[1][2] The azole class of antifungals, particularly the triazoles, remains a cornerstone of clinical therapy.[2][3] These synthetic compounds, which include blockbuster drugs like fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and arresting fungal growth.[4][6]
The 1,2,4-triazole ring is the essential pharmacophore, with the N4 nitrogen atom coordinating to the heme iron atom in the active site of CYP51.[1] To accelerate the discovery of new, more potent, and broader-spectrum triazole antifungals, medicinal chemists require versatile molecular scaffolds that incorporate this key structural motif while allowing for extensive chemical modification. 2-(1H-1,2,4-triazol-5-yl)acetic acid is an exemplary starting synthon, providing both the essential triazole pharmacophore and a reactive carboxylic acid handle for the systematic development of new chemical entities.
The Strategic Value of 2-(1H-1,2,4-triazol-5-yl)acetic Acid as a Core Scaffold
The utility of 2-(1H-1,2,4-triazol-5-yl)acetic acid in drug discovery stems from its bifunctional nature. It provides a validated, biologically active core and a site for chemical diversification, allowing researchers to fine-tune the molecule's properties to overcome the limitations of existing drugs.
-
The Triazole Pharmacophore : The integrated 1,2,4-triazole ring is the non-negotiable component for the desired mechanism of action. It serves as the anchor that positions the molecule within the CYP51 active site.
-
The Acetic Acid Handle : The true synthetic power of this scaffold lies in its acetic acid moiety. The carboxylic acid is a highly versatile functional group that can be readily converted into a wide array of derivatives, most notably esters and amides. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical fragments.[7][8][9] Modifications at this position can profoundly influence the compound's potency, selectivity against fungal vs. mammalian CYP enzymes, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key Synthetic Pathways and Experimental Protocols
The carboxylic acid group of 2-(1H-1,2,4-triazol-5-yl)acetic acid is the gateway to novel analogues. The two most direct and fruitful synthetic transformations are esterification and amide bond formation. The following protocols are designed to be robust and self-validating, ensuring reproducibility and structural confirmation.
Pathway A: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetate Esters
Causality and Rationale: Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, which can improve cell membrane permeability. Esters can act as prodrugs, undergoing hydrolysis in vivo by esterase enzymes to release the active carboxylic acid. Furthermore, varying the alcohol component allows for precise tuning of lipophilicity, a key parameter in drug design.
Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
This protocol describes a classic Fischer esterification, a reliable method for generating simple alkyl esters.
-
Principle: The reaction is an equilibrium process. To drive it towards the product, the alcohol is used in excess, and the water by-product is removed azeotropically.
-
Materials:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq)
-
Absolute Ethanol (20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Hexanes (for chromatography)
-
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
-
Procedure:
-
To a round-bottom flask, add 2-(1H-1,2,4-triazol-5-yl)acetic acid and absolute ethanol.
-
Stir the suspension at room temperature until the acid is fully dissolved.
-
Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Validation Step 1 (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The product ester should have a higher Rf value (be less polar) than the starting carboxylic acid.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted starting material. (Caution: CO₂ evolution).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Validation Step 2 (Purification & Characterization): Purify the crude ester by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Pathway B: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetamide Amides
Causality and Rationale: Amide bond formation is arguably the most important reaction in medicinal chemistry. It creates a stable, metabolically robust linkage and allows for the introduction of an enormous variety of chemical functionalities via the amine component. This pathway is critical for building complex molecules and exploring detailed SAR.[8][9] Standard esterification conditions are often too harsh for sensitive substrates; modern amide coupling reagents offer mild, efficient, and reliable alternatives.[10]
Protocol 2: HATU-Mediated Synthesis of N-benzyl-2-(1H-1,2,4-triazol-5-yl)acetamide
This protocol uses HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate], a highly efficient coupling reagent that minimizes side reactions and racemization risk.[10]
-
Principle: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. This intermediate undergoes rapid nucleophilic attack by the amine to form the stable amide bond. A non-nucleophilic base is required to neutralize the generated acid and deprotonate the amine.
-
Materials:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Benzylamine (1.1 eq, as a representative amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
-
Apparatus: Round-bottom flask with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
Dissolve 2-(1H-1,2,4-triazol-5-yl)acetic acid in anhydrous DMF in a dry, inert-atmosphere flask.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes. This is the "activation" step.
-
Add benzylamine to the activated mixture and continue to stir at room temperature.
-
Validation Step 1 (Reaction Monitoring): Monitor the reaction by TLC or LC-MS until the starting acid is no longer detectable (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. These washes remove excess reagents, the DIPEA salt, and any remaining DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Step 2 (Purification & Characterization): Purify the crude product by flash column chromatography or recrystallization. Obtain a full suite of characterization data (¹H NMR, ¹³C NMR, IR, HRMS) to unequivocally confirm the identity and purity of the N-benzyl amide product.
-
Data Summary: Illustrative Antifungal Activity
The true value of these synthetic protocols is realized when the resulting compounds are tested for biological activity. The goal is to identify derivatives with improved potency and a broader spectrum compared to existing drugs like fluconazole.
Table 1. Antifungal Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Representative Derivatives
| Compound ID | Structure/Modification | Yield (%) | MIC vs. Candida albicans | MIC vs. Aspergillus fumigatus |
| Start-1 | 2-(1H-1,2,4-triazol-5-yl)acetic acid | - | >64 | >64 |
| Ester-1 | Ethyl Ester | 85% | 32 | 64 |
| Amide-1 | N-(2,4-difluorobenzyl) amide | 78% | 2 | 8 |
| Amide-2 | N-(4-chlorophenyl) amide | 81% | 0.5 | 4 |
| Ref-Drug | Fluconazole | - | 1 | >64 |
Note: Data are illustrative, based on trends reported in medicinal chemistry literature where halogenated aromatic moieties often enhance antifungal activity.[1][11]
Core Mechanism of Action
The synthesized triazole derivatives are designed to function via the established mechanism of inhibiting ergosterol biosynthesis. This targeted action is a hallmark of the azole antifungal class.
Conclusion and Future Outlook
2-(1H-1,2,4-triazol-5-yl)acetic acid is a high-value, strategic starting material for the development of next-generation antifungal agents. The straightforward and robust protocols for its conversion into diverse ester and amide libraries provide a powerful platform for medicinal chemistry campaigns. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify novel candidates with superior potency, a broader spectrum of activity—potentially including fluconazole-resistant strains—and improved safety profiles. Future work should focus on creating more complex analogues, performing in-depth pharmacological profiling of lead compounds, and advancing the most promising candidates into preclinical and clinical development.
References
- Title: Triazole antifungals | Research Starters Source: EBSCO URL
-
Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL: [Link]
-
Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance Source: ASM Journals URL: [Link]
-
Title: Advances in synthetic approach to and antifungal activity of triazoles Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities Source: ACS Omega URL: [Link]
-
Title: Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus Source: PubMed URL: [Link]
-
Title: Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Design and synthesis of new fluconazole analogues Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: (PDF) Design and Synthesis of new fluconazole analogues Source: ResearchGate URL: [Link]
-
Title: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] Source: PubMed URL: [Link]
-
Title: Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: ResearchGate URL: [Link]
-
Title: Amide Coupling Reagents: DCC, EDCI, HATU, and BOP Source: YouTube URL: [Link]
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Application Notes and Protocols for the Derivatization of 2-(1H-1,2,4-triazol-5-yl)acetic acid in Anticancer Drug Discovery
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] 2-(1H-1,2,4-triazol-5-yl)acetic acid is a key starting material for the synthesis of novel anticancer drug candidates. Its structural features, including the triazole ring and a carboxylic acid moiety, offer multiple points for derivatization to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-(1H-1,2,4-triazol-5-yl)acetic acid. We present the scientific rationale, step-by-step synthetic protocols for amide and ester formation, and methodologies for the biological evaluation of the resulting derivatives as potential anticancer agents.
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole nucleus is a five-membered heterocycle that is a cornerstone in the design of many clinically successful drugs. Its utility in oncology is well-documented, with several approved anticancer agents featuring this moiety.[1] The triazole ring's ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid scaffold for the precise orientation of pharmacophoric groups contribute to its success.
2-(1H-1,2,4-triazol-5-yl)acetic acid is a particularly attractive starting material for several reasons:
-
Bifunctional Nature: It possesses both a heterocyclic core (the 1,2,4-triazole ring) and a carboxylic acid functional group. This allows for a wide range of chemical modifications.
-
Proven Anticancer Potential: Derivatives of triazole acetic acids have demonstrated significant cytotoxic effects against various cancer cell lines.[3]
-
Tunable Physicochemical Properties: The carboxylic acid group, while often important for target binding, can lead to poor membrane permeability and rapid metabolism. Derivatization of this group is a key strategy to optimize the drug-like properties of the molecule.
This guide will focus on two primary derivatization strategies for 2-(1H-1,2,4-triazol-5-yl)acetic acid: amidation and esterification . These modifications are fundamental in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Strategic Derivatization of 2-(1H-1,2,4-triazol-5-yl)acetic acid
The primary goal of derivatizing 2-(1H-1,2,4-triazol-5-yl)acetic acid is to generate a library of novel compounds with improved anticancer activity and drug-like properties. The carboxylic acid group is the primary handle for these modifications.
Rationale for Derivatization
-
Amide Formation: Converting the carboxylic acid to an amide can introduce a variety of substituents (R groups) that can probe the binding pocket of a biological target for additional interactions, such as hydrogen bonding or hydrophobic interactions. Amides are generally more stable to hydrolysis than esters and can improve membrane permeability.
-
Esterification: Esterification masks the polar carboxylic acid group, which can significantly enhance a compound's lipophilicity and ability to cross cell membranes. Esters can also act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug.
The following diagram illustrates the general derivatization strategies for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Caption: Derivatization of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of amide and ester derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
General Protocol for Amide Synthesis via Carbodiimide Coupling
This protocol describes a general method for the synthesis of amides from 2-(1H-1,2,4-triazol-5-yl)acetic acid and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Ester Synthesis via Fischer Esterification
This protocol outlines the synthesis of esters from 2-(1H-1,2,4-triazol-5-yl)acetic acid and an alcohol under acidic catalysis.
Materials:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Desired alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend 2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Synthesized Derivatives
The newly synthesized amide and ester derivatives should be evaluated for their anticancer activity. A standard and widely accepted method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
In Vitro Cytotoxicity Screening: MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
Potential Mechanisms of Action and Target Identification
Derivatives of 1,2,4-triazoles have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4] Some potential targets for derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid include:
-
Kinases: Many 1,2,4-triazole derivatives have been identified as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and Focal Adhesion Kinase (FAK).[4][5][6]
-
Tubulin: Some triazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
The following diagram illustrates a potential signaling pathway that could be targeted by these derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. isres.org [isres.org]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ouantification of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a key chemical intermediate and potential impurity in the synthesis of various pharmaceutically active compounds. Given its polar and acidic nature, robust and sensitive analytical methods are imperative for ensuring quality control and regulatory compliance in drug development. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, and adherence to scientific integrity and validation standards as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction: The Analytical Challenge
2-(1H-1,2,4-triazol-5-yl)acetic acid is a polar, hydrophilic molecule containing both a carboxylic acid functional group and a triazole ring. These characteristics present a significant challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. This guide addresses these challenges by presenting two distinct, optimized analytical approaches. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
HPLC-UV offers a cost-effective and widely accessible method suitable for the quantification of the analyte in bulk materials and relatively simple formulations where concentration levels are sufficient for UV detection.
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices such as biological fluids (plasma, urine) or for impurity profiling in drug substances and products.
Principles of Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) for HPLC-UV Analysis
To overcome the poor retention of 2-(1H-1,2,4-triazol-5-yl)acetic acid on conventional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5][6][7] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[6] More polar analytes, like our target compound, will have a stronger interaction with the aqueous layer, leading to increased retention.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. For the analysis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a reversed-phase separation can be utilized with modifications to the mobile phase to ensure adequate retention. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. This technique significantly reduces background noise and enhances the specificity of the analysis, allowing for quantification at very low concentrations.
Protocol 1: Quantification by HPLC-UV using a HILIC Method
This protocol details a HILIC-based HPLC-UV method for the quantification of 2-(1H-1,2,4-triazol-5-yl)acetic acid in active pharmaceutical ingredients (APIs) and simple formulations.
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HILIC analytical column (e.g., a silica-based column with a polar bonded phase, 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acidic modifier)
-
Reference standard of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Standard and Sample Preparation
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(1H-1,2,4-triazol-5-yl)acetic acid reference standard and dissolve it in 10 mL of a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (for API):
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.
-
Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC stationary phase (e.g., silica-based), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of acetonitrile, water, and phosphoric acid |
| (e.g., 90:10:0.1 v/v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
Note: The mobile phase composition and pH may require optimization depending on the specific HILIC column used.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis using the HILIC method.
Protocol 2: Ultrasensitive Quantification by LC-MS/MS
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of 2-(1H-1,2,4-triazol-5-yl)acetic acid in human plasma. This method is ideal for pharmacokinetic studies and trace impurity analysis.
Apparatus and Reagents
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Reversed-phase analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of 2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Human plasma (drug-free)
Standard and Sample Preparation
Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in a suitable solvent (e.g., methanol).
-
Working Standards: Prepare a series of working standards by spiking drug-free plasma with the analyte stock solution to create a calibration curve over the desired concentration range (e.g., 0.5 - 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation): [9]
-
To 100 µL of plasma sample (unknown, standard, or QC), add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 128.0 -> 84.0 (Hypothetical) |
| IS: To be determined based on the selected standard |
Note: The MRM transition for the analyte is hypothetical and should be optimized by direct infusion of a standard solution into the mass spectrometer.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of plasma samples.
Method Validation According to ICH Q2(R2) Guidelines
Both analytical methods described must be validated to ensure they are fit for their intended purpose.[1][2][3][4] The following parameters should be assessed:
| Validation Parameter | HPLC-UV (HILIC) | LC-MS/MS |
| Specificity/Selectivity | Demonstrate no interference from excipients or degradation products at the analyte's retention time. | Demonstrate no interference from endogenous plasma components at the analyte's retention time and MRM transition. |
| Linearity | A minimum of 5 concentrations, with a correlation coefficient (r²) ≥ 0.999. | A minimum of 6-8 concentrations, with a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to be precise and accurate. | The interval between the upper and lower concentrations that have been demonstrated to be precise and accurate. |
| Accuracy | Expressed as percent recovery of known spiked amounts (typically 98-102%). | Expressed as percent recovery of known spiked amounts (typically 85-115% at LLOQ, 80-120% for other levels). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD (≤ 2%). | Repeatability and intermediate precision expressed as %RSD (≤ 15%, ≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1). | Determined by signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). |
Conclusion
The analytical methods presented in this guide provide robust and reliable approaches for the quantification of 2-(1H-1,2,4-triazol-5-yl)acetic acid. The choice of method, either HPLC-UV with a HILIC column for bulk analysis or a highly sensitive LC-MS/MS method for trace-level detection in complex matrices, will depend on the specific analytical requirements. Proper method validation in accordance with ICH guidelines is crucial to ensure data integrity and regulatory acceptance.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (URL: [Link])
- Acids: Derivatization for GC Analysis. (URL: Not available)
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
-
Derivatization - Chemistry LibreTexts. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (URL: [Link])
- Bulletin 909A Guide to Derivatization Reagents for GC. (URL: Not available)
-
Sample Pretreatment for HPLC. (URL: [Link])
-
Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (URL: [Link])
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - NIH. (URL: [Link])
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. (URL: [Link])
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (URL: [Link])
-
Hydrophilic Interaction Chromatography | LCGC International. (URL: [Link])
-
Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance - ResearchGate. (URL: [Link])
-
Hydrophilic Interaction Liquid Chromatography: An Update - LCGC International. (URL: [Link])
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-1,2,4-triazol-5-yl)acetic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-(1H-1,2,4-triazol-5-yl)acetic acid as a versatile ligand in coordination chemistry. The unique structural characteristics of this ligand, combining a five-membered aromatic triazole ring with a carboxylic acid function, offer a rich coordination landscape. This guide will detail the synthesis of the ligand, protocols for the preparation of its metal complexes, and an exploration of its diverse coordination modes. The potential applications of the resulting coordination compounds, particularly in the realm of drug discovery and materials science, will be discussed, underpinned by established principles of coordination chemistry and evidence from analogous systems in the scientific literature.
Introduction: The Promise of a Bifunctional Ligand
The field of coordination chemistry is continually driven by the design and synthesis of innovative ligands that can impart specific geometries and functionalities to metal complexes. 2-(1H-1,2,4-triazol-5-yl)acetic acid is a compelling example of a bifunctional ligand. It features a 1,2,4-triazole ring, a heterocycle known for its remarkable coordinating ability and its presence in numerous antifungal and anticancer agents.[1][2] The triazole moiety provides multiple nitrogen atoms that can act as Lewis bases, enabling the formation of stable complexes with a wide range of metal ions.[3][4]
The acetic acid group appended to the triazole ring introduces a carboxylate function, a classic coordinating group in its own right. This dual functionality allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions. The interplay between the triazole and carboxylate groups can lead to the formation of mononuclear complexes, multinuclear clusters, and extended metal-organic frameworks (MOFs).[5][6] The resulting architectures and their physicochemical properties are of significant interest for applications in catalysis, materials science, and importantly, the development of novel metallodrugs.[7][8] The chelation of triazole-based ligands to metal ions has been shown to enhance their pharmacological properties, offering a promising avenue for the creation of new therapeutic agents.[9][10]
Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Experimental Protocol: Ligand Synthesis
Materials:
-
Ethyl malononitrile
-
Anhydrous ethanol
-
Hydrogen chloride gas
-
Formic hydrazide
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Step 1: Synthesis of Ethyl 3,3-diethoxy-3-iminopropanoate (Pinner Salt Intermediate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve ethyl malononitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 10 °C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt forms.
-
Stopper the flask and allow it to stand at 0-5 °C for 24 hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate
-
In a round-bottom flask, suspend the Pinner salt intermediate (1 equivalent) in anhydrous ethanol.
-
Add formic hydrazide (1.1 equivalents) to the suspension.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the product by column chromatography on silica gel.
Step 3: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Dissolve the purified ethyl 2-(1H-1,2,4-triazol-5-yl)acetate (1 equivalent) in a 1 M solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature for 12-16 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of the desired product should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Coordination Chemistry: Synthesis of Metal Complexes
The bifunctional nature of 2-(1H-1,2,4-triazol-5-yl)acetic acid allows for the synthesis of a variety of metal complexes. The choice of metal salt, solvent, and reaction conditions will dictate the final structure of the coordination compound. Below are general protocols for the synthesis of discrete mononuclear/dinuclear complexes and a metal-organic framework.
Protocol 3.1: Synthesis of a Discrete Copper(II) Complex
This protocol is adapted from methods used for the synthesis of copper(II) complexes with similar triazole-based ligands.[8][12]
Materials:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Copper(II) acetate monohydrate
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(1H-1,2,4-triazol-5-yl)acetic acid (2 equivalents) in a minimal amount of DMF.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.
-
Slowly add the methanolic solution of the copper salt to the DMF solution of the ligand with constant stirring.
-
A color change and/or precipitation should be observed.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, slow evaporation of the solvent or vapor diffusion with a less polar solvent (e.g., diethyl ether) can be employed.
-
Collect the crystalline product by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 3.2: Solvothermal Synthesis of a Zinc(II) Metal-Organic Framework
This protocol is based on general procedures for the synthesis of triazole-carboxylate MOFs.[5][13]
Materials:
-
2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Zinc(II) nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, combine 2-(1H-1,2,4-triazol-5-yl)acetic acid (1 equivalent) and zinc(II) nitrate hexahydrate (1 equivalent).
-
Add a mixture of DMF and ethanol (e.g., 1:1 v/v) to dissolve the solids.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100-120 °C over 2 hours, hold at this temperature for 48 hours, and then cool to room temperature over 12 hours.
-
Crystals of the MOF should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.
-
The crystals can be activated by solvent exchange and careful drying to remove guest molecules from the pores.
Structural Characterization and Coordination Modes
The coordination behavior of 2-(1H-1,2,4-triazol-5-yl)acetic acid is expected to be rich and varied. The characterization of the resulting metal complexes will rely on a suite of analytical techniques.
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Definitive determination of the molecular structure, coordination geometry of the metal center, bond lengths and angles, and packing in the solid state. |
| Powder X-ray Diffraction (PXRD) | Confirmation of the bulk purity and phase of a crystalline product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of the coordination of the carboxylate group (shift in C=O stretching frequency) and the triazole ring (changes in C=N and N-N stretching vibrations). |
| UV-Vis Spectroscopy | Information on the d-d electronic transitions of transition metal complexes, providing insights into the coordination environment. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. |
| Elemental Analysis (CHN) | Confirmation of the empirical formula of the synthesized complexes. |
Potential Coordination Modes
The versatility of 2-(1H-1,2,4-triazol-5-yl)acetic acid as a ligand is illustrated by its potential coordination modes.
Caption: Simplified representation of potential coordination modes.
-
Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring or one of the oxygen atoms of the carboxylate group.
-
Bidentate Chelation: The ligand can form a stable chelate ring by coordinating to a single metal center through a triazole nitrogen and a carboxylate oxygen.
-
Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or extended networks. This can occur through the triazole ring acting as a bridge between two metals, the carboxylate group bridging in a syn-syn or syn-anti fashion, or a combination of both.
Applications in Drug Development and Beyond
The metal complexes of 1,2,4-triazole derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][7][9] The coordination of the triazole ligand to a metal ion can enhance its biological efficacy.[10]
Potential as Antimicrobial and Anticancer Agents
The 2-(1H-1,2,4-triazol-5-yl)acetic acid ligand provides a framework for the development of novel metallodrugs. The triazole moiety is a known pharmacophore, and the introduction of a metal center can lead to new mechanisms of action. For instance, the metal complex may exhibit enhanced lipophilicity, facilitating cell membrane penetration. The metal ion itself can also be the source of biological activity.
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of newly synthesized metal complexes.
Conclusion
2-(1H-1,2,4-triazol-5-yl)acetic acid represents a highly promising, yet underexplored, ligand for the synthesis of novel coordination compounds. Its bifunctional nature allows for a diverse range of coordination modes, leading to the formation of complexes with varied structures and potential applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development, facilitating the exploration of this exciting class of compounds.
References
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Ren, G., Li, J., Wei, X., Zhou, J., Yan, B., Guo, Z., Ren, Y., Sun, X., & Ma, H. (2018). The enhanced biological activities of three Zn (II) complexes based on different 1,2,4‐triazole fungicides. Applied Organometallic Chemistry, 32(9).
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Singh, P., & Kumar, A. (2014). Synthesis, spectral characterization and biological activity of zinc(II) complexes with 3-substituted phenyl-4-amino-5-hydrazino-1, 2, 4-triazole Schiff bases. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 524-531.
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Chen, Y. H., Chang, Y. C., Lin, T. H., Chen, Y. T., & Lee, G. H. (2022). Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. ACS Omega, 7(45), 41569-41578.
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Al-Azzawi, A. M. J., & Al-Majidi, S. M. H. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. RASAYAN Journal of Chemistry, 14(2), 1081-1090.
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Bayda, S., Adeyemi, J. L., & Ioannou, P. C. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 1(1), 4-33.
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Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 81, 131934.
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Wikipedia contributors. (2023). 1,2,4-Triazole. Wikipedia, The Free Encyclopedia.
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Wang, X., Han, S., Adhikari, A. K., & Meng, Q. (2018). A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. CrystEngComm, 20(29), 4164-4168.
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Chen, Y. H., et al. (2022). Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. ACS Omega.
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Petrenko, V. I., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23629-23636.
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Krzek, J., & Brzozowski, Z. (2006). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica, 63(5), 385-390.
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Tkachuk, A. V., et al. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Russian Chemical Bulletin, 67(8), 1437-1444.
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Sharma, K., & Singh, R. V. (2013). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Scientific & Engineering Research, 4(7), 203-207.
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Seredyuk, M., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 79(5).
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Gumeniuk, D. O., et al. (2014). 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. Inorganic Chemistry, 53(11), 5535-5545.
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Al-Ostoot, F. H., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130953.
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Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-Organic Frameworks. JoVE (Journal of Visualized Experiments), (88), e52094.
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Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
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Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 1-6.
-
Stanescu, C., et al. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(2).
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Shang, R., et al. (2015). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 44(35), 15555-15563.
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Al-Juboori, A. M. A. (2023). synthesis of 1,2,4 triazole compounds. International Journal of Progressive Sciences and Technologies, 36(1), 1-13.
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Al-Azzawi, A. M. J., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo.
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Enzyme Inhibitory Activity of Triazole Acetic Acid Derivatives
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with an acetic acid moiety, represents a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] A primary mechanism through which these compounds exert their therapeutic effects is the targeted inhibition of specific enzymes. This guide provides researchers, scientists, and drug development professionals with a detailed methodological framework for the systematic evaluation of triazole acetic acid derivatives as enzyme inhibitors. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes. This document details the principles of inhibition assays, provides step-by-step protocols for two common and therapeutically relevant enzymes—α-glucosidase and urease—and outlines methods for advanced kinetic analysis to elucidate the mechanism of inhibition.
Introduction: The Rationale for Enzyme Inhibition Screening
Enzyme inhibitors are fundamental to modern pharmacology. By modulating the activity of enzymes implicated in disease pathogenesis, they can correct metabolic imbalances, disrupt pathogen life cycles, or block aberrant signaling pathways.[2] Triazole derivatives have emerged as particularly effective inhibitors for a wide range of enzymes, including those involved in diabetes, microbial infections, and neurological disorders.[1][2]
The acetic acid group on a triazole scaffold can significantly influence its pharmacological profile by enhancing solubility and providing an additional point of interaction (e.g., hydrogen bonding, electrostatic interactions) within an enzyme's active site. Therefore, a rigorous and systematic assessment of their inhibitory potential is a critical step in the drug discovery pipeline. This guide provides the foundational protocols to perform this assessment with high scientific integrity.
The Overall Assessment Workflow
The process of evaluating a novel compound as an enzyme inhibitor follows a logical progression from initial screening to in-depth mechanistic studies. The goal is to first identify active compounds and then characterize the potency and mode of action of the most promising candidates.
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.[3]
Protocol 1: α-Glucosidase Inhibition Assay
Relevance: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and lowering postprandial blood glucose levels.[4][5]
Principle of the Assay: This is a colorimetric assay that relies on the use of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase hydrolyzes pNPG to release p-nitrophenol, a chromophore that absorbs light at 405 nm and has a distinct yellow color in alkaline solutions.[6][7] The intensity of the color is directly proportional to the enzyme's activity, allowing for quantification of inhibition.
Materials and Reagents
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast)
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Buffer: 0.1 M Phosphate buffer, pH 6.8
-
Stopping Reagent: 1 M Sodium Carbonate (Na₂CO₃)
-
Positive Control: Acarbose (a known α-glucosidase inhibitor)
-
Test Compounds: Triazole acetic acid derivatives dissolved in a minimal amount of DMSO.
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 1.0 U/mL solution of α-glucosidase in the phosphate buffer.
-
Prepare a 1.25 mM solution of pNPG in the phosphate buffer.[6]
-
Prepare stock solutions of the triazole derivatives and acarbose in DMSO (e.g., 10 mM). Create serial dilutions from these stocks to achieve a range of final assay concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank (Ab): 20 µL phosphate buffer + 50 µL phosphate buffer (No enzyme, no substrate initially).
-
Negative Control (Ac+): 20 µL phosphate buffer + 20 µL enzyme solution. This represents 100% enzyme activity.
-
Test Sample (As): 20 µL of test compound dilution + 20 µL enzyme solution.
-
Positive Control: 20 µL of acarbose dilution + 20 µL enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Causality Check: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting competitive and non-competitive inhibitors.[6]
-
-
Reaction Initiation: Add 20 µL of the 1.25 mM pNPG substrate solution to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[6]
-
Reaction Termination: Add 50 µL of 1 M Na₂CO₃ solution to all wells to stop the reaction and develop the yellow color.[7][8]
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[6][7]
Data Analysis and Interpretation
The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the negative control (100% activity).
-
Asample is the absorbance of the well containing the test compound.
To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), plot the % inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression analysis (e.g., a sigmoidal dose-response curve).[9]
Trustworthiness Check: A valid assay will show a low IC₅₀ value for the acarbose positive control, confirming the enzyme is active and susceptible to known inhibitors. The negative control establishes the baseline for 100% activity.
Protocol 2: Urease Inhibition Assay
Relevance: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[10] It is a key virulence factor for bacteria like Helicobacter pylori, where the resulting ammonia neutralizes gastric acid, facilitating stomach colonization and leading to gastritis and ulcers.[10] Urease inhibitors are therefore promising therapeutic agents.
Principle of the Assay: The Berthelot (or indophenol) method is a widely used and robust colorimetric assay to quantify the ammonia produced by urease activity.[10] In an alkaline medium, ammonia reacts with phenol and hypochlorite, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The absorbance of this dye, measured between 625-670 nm, is proportional to the amount of ammonia produced.[10][11]
Materials and Reagents
-
Enzyme: Urease from Jack Bean
-
Substrate: Urea
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)[12]
-
Reagent A (Phenol Reagent): Phenol and sodium nitroprusside solution.
-
Reagent B (Alkaline Hypochlorite): Sodium hypochlorite and sodium hydroxide solution.
-
Positive Control: Thiourea (a known urease inhibitor)[13]
-
Test Compounds: Triazole acetic acid derivatives dissolved in DMSO.
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a solution of Jack bean urease in phosphate buffer.
-
Prepare a 10 mM urea solution in phosphate buffer.[12]
-
Prepare stock and serial dilutions of the triazole derivatives and thiourea in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of the test compound dilutions (or solvent for the control) to the wells.
-
Add 25 µL of the urease enzyme solution to each well.
-
-
Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 55 µL of the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 45 µL of Reagent A (Phenol Reagent) to each well.
-
Add 70 µL of Reagent B (Alkaline Hypochlorite) to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
Data Analysis and Interpretation
The calculation for % inhibition and the determination of the IC₅₀ value are performed using the same methods described for the α-glucosidase assay.
Trustworthiness Check: The thiourea positive control should exhibit potent inhibition. The difference in absorbance between the control (no inhibitor) and the blank (no enzyme) should be significant, indicating robust enzyme activity.
Advanced Analysis: Determining the Mechanism of Inhibition (MOA)
Once potent inhibitors are identified (i.e., those with low IC₅₀ values), understanding their mechanism of inhibition is a critical next step. This provides insight into how the inhibitor interacts with the enzyme and is essential for lead optimization.
Kinetic studies are performed by measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of a fixed concentration of the inhibitor. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
Caption: Interpretation of Lineweaver-Burk plots for determining inhibition mechanisms.
By analyzing how the lines on the plot change in the presence of the inhibitor, one can deduce the mechanism. This information, combined with molecular docking studies, provides a powerful model of the drug-target interaction.[11][14]
Data Presentation for Structure-Activity Relationship (SAR) Analysis
Organizing the quantitative data into clear tables is essential for comparing compounds and deriving structure-activity relationships (SAR).
Table 1: In Vitro Enzyme Inhibition Data for Triazole Acetic Acid Derivatives
| Compound ID | Structure (Modification) | α-Glucosidase IC₅₀ (µM)¹ | Urease IC₅₀ (µM)¹ |
|---|---|---|---|
| TZA-001 | -H | 15.2 ± 1.8 | 25.4 ± 2.1 |
| TZA-002 | -Cl (para) | 5.8 ± 0.7 | 12.1 ± 1.5 |
| TZA-003 | -OCH₃ (para) | 22.5 ± 2.5 | 30.8 ± 3.3 |
| Acarbose | Standard | 0.5 ± 0.1 | N/A |
| Thiourea | Standard | N/A | 21.4 ± 1.8 |
¹IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Enzyme Kinetic Parameters for TZA-002
| Enzyme | Parameter | No Inhibitor | + TZA-002 (5 µM) | Inhibition Type |
|---|---|---|---|---|
| α-Glucosidase | Vmax (µmol/min) | 10.5 | 10.3 | Competitive |
| Km (mM) | 2.1 | 4.5 | ||
| Urease | Vmax (µmol/min) | 15.2 | 7.6 | Non-competitive |
| | Km (mM) | 3.3 | 3.4 | |
Conclusion
This application note provides a robust framework for assessing the enzyme inhibitory activity of novel triazole acetic acid derivatives. By employing the detailed colorimetric assays for α-glucosidase and urease, researchers can reliably perform initial screening and potency determination. Subsequent kinetic analysis provides crucial insights into the mechanism of action, which is vital for guiding medicinal chemistry efforts and developing compounds with improved therapeutic potential. Adherence to these self-validating protocols, including the diligent use of positive and negative controls, will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential drug candidate.
References
- Benchchem. Application Notes and Protocols for Urease Inhibition Studies of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Derivatives.
- Benchchem. Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health (PMC).
- Zafar, W. A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. ResearchGate.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications.
- Akhtar, T., Zafar, W., & Sumrra, S. A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research.
- Synthesis and aldose reductase inhibitory activity of triazine derivatives possessing acetic acid group. PubMed.
- Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. National Institutes of Health (PMC).
- Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. PubMed.
- Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. ResearchGate.
- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. National Institutes of Health (PMC).
- Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. KTU AVES.
- Benchchem. Application Notes and Protocols for Testing Urease Inhibitors.
-
In vitro α-glucosidase inhibitory assay. Protocols.io. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors.
-
In vitro α-glucosidase inhibitory assay. Protocols.io. Available from: [Link]
- Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate.
- Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. SciSpace.
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- 5. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(1H-1,2,4-triazol-5-yl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the preparation of this important heterocyclic building block. As a compound with significant applications in pharmaceutical development, achieving a reproducible and high-yielding synthesis is critical.
This document moves beyond simple protocols to explain the causal chemistry behind common pitfalls. We will explore the primary synthetic strategies, diagnose potential failures at each step, and provide validated protocols to enhance your experimental success.
Section 1: Understanding the Core Synthetic Strategies
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid is predominantly approached via two distinct strategies, each with its own set of advantages and challenges. The choice of strategy is often the first critical decision point that impacts overall yield and purity.
-
Strategy A: Ring Construction (Cyclization) : This "bottom-up" approach involves building the 1,2,4-triazole ring from acyclic precursors that already contain the acetic acid (or ester) side chain. This is generally the preferred method as it offers superior control over regiochemistry, ensuring the side chain is attached to the correct atom. Common starting materials include malonic acid derivatives or cyanoacetic acid esters, which are reacted with a hydrazine source.[1][2]
-
Strategy B: N-Alkylation of a Pre-formed Triazole : This method involves alkylating a pre-existing 1,2,4-triazole ring with a reagent like ethyl bromoacetate. While seemingly more direct, this strategy is plagued by a significant lack of regioselectivity. The 1,2,4-triazole ring has multiple nucleophilic nitrogen atoms (N1 and N4), leading to the formation of a mixture of isomers that are often difficult and costly to separate, resulting in a low isolated yield of the desired N1-substituted product.[3][4]
Caption: Overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide for Low Yield (Q&A)
This section focuses on the more robust Strategy A (Ring Construction) , breaking down the common points of failure in a question-and-answer format.
Q1: My initial cyclization reaction to form the triazole ester precursor (e.g., diethyl 2-(1H-1,2,4-triazol-5-yl)malonate) is sluggish and gives a low yield. What are the likely causes?
Answer: This is a critical step where efficiency is paramount. Low yield here is often traced back to three areas: the quality of the precursors, the reaction conditions, or competing side reactions.
-
Purity of Starting Materials:
-
Hydrazine Source: Use high-purity formylhydrazide or a related precursor. If synthesizing it, ensure it is free of unreacted hydrazine, which can lead to alternative cyclization products.
-
Imidate/Amidine Quality: The other key component is often an imidate salt (from a Pinner reaction) or an amidine.[1][5] These intermediates can be moisture-sensitive. Ensure they are freshly prepared or have been stored under anhydrous conditions.
-
-
Reaction Conditions:
-
Solvent: A polar solvent like ethanol is common. Ensure it is anhydrous, as water can hydrolyze the imidate intermediate.
-
Temperature: The cyclization often requires heat. However, excessive temperatures can lead to decomposition of the hydrazide or imidate. A reflux in ethanol (approx. 78°C) is typical. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged heating that could degrade the product.
-
pH Control: The reaction is sensitive to pH. The Pinner reaction to form the imidate intermediate, for example, is conducted under acidic conditions, but the subsequent cyclization with the hydrazide may require neutral or slightly basic conditions to proceed efficiently.
-
-
Potential Side Reactions:
-
Formation of alternative heterocycles, such as pyrazoles or oxadiazoles, can occur depending on the exact structure of your starting materials and any impurities present.[1]
-
Incomplete reaction, leaving significant amounts of starting material, points to issues with temperature, reaction time, or stoichiometry.
-
Q2: I'm seeing significant product loss during the hydrolysis of the diethyl malonate precursor to the corresponding dicarboxylic acid. Why is this happening?
Answer: The hydrolysis of the ester groups is a deceptively delicate step. While it seems straightforward, the use of harsh conditions can damage the product. The primary cause of yield loss here is the instability of the triazole ring or the malonic acid intermediate under aggressive hydrolytic conditions.[6]
-
Causality: Strong bases (like NaOH or KOH) at high temperatures can catalyze the cleavage of the 1,2,4-triazole ring itself. Furthermore, the resulting malonic acid derivative is prone to premature decarboxylation under these conditions, which can complicate purification and reduce the yield of the intended intermediate.[6][7]
-
Recommended Solution:
-
Use Milder Conditions: Opt for a milder base such as lithium hydroxide (LiOH).
-
Control Temperature: Perform the hydrolysis at or below room temperature. The reaction will be slower but significantly cleaner.
-
Solvent System: A biphasic system like THF/water or a miscible system like ethanol/water is effective.
-
Monitor Closely: Track the disappearance of the starting diester and the appearance of the diacid (or its salt) by LC-MS. Stop the reaction as soon as the starting material is consumed.
-
| Parameter | Harsh Conditions (High Risk) | Optimized Conditions (Recommended) |
| Base | 2-4 M NaOH / KOH | 1-2 M LiOH |
| Temperature | 80-100 °C (Reflux) | 0 °C to Room Temperature |
| Solvent | Water or neat alcohol | THF/Water, Ethanol/Water |
| Common Issue | Ring degradation, premature decarboxylation | Slower reaction time |
| Expected Yield | < 50% | > 85% |
Q3: My final decarboxylation step is inefficient or leads to a complex mixture of byproducts. How can I optimize it?
Answer: The decarboxylation of the substituted malonic acid intermediate is thermally driven and is the final step to yield the target acetic acid. The key is to apply just enough heat to drive off one molecule of CO₂ without causing decomposition.
-
Causality of Low Yield:
-
Incomplete Decarboxylation: Insufficient heat or reaction time will leave unreacted diacid, which is an impurity that can be difficult to remove.
-
Decomposition: The triazolyl acetic acid product itself is not infinitely stable at high temperatures.[8] Excessive heating can lead to further degradation, often characterized by charring or discoloration of the reaction mixture. One study noted that isolation of the free carboxylic acid was accompanied by partial decarboxylation, indicating its sensitivity.[1]
-
-
Optimization Protocol:
-
Isolate the Diacid First: After hydrolysis, carefully acidify the reaction mixture with cold HCl to precipitate the 2-(1H-1,2,4-triazol-5-yl)malonic acid. Filter and dry this intermediate.
-
Controlled Thermal Decarboxylation: Heat the isolated diacid neat (without solvent) or in a high-boiling solvent like diphenyl ether or Dowtherm A.
-
Find the Sweet Spot: The optimal temperature is typically just above the melting point of the diacid, often in the range of 140-180°C. Use a setup that allows for the visualization of CO₂ evolution (e.g., bubbling through an oil bubbler). The reaction is complete when gas evolution ceases.
-
Avoid Overheating: Once CO₂ evolution stops, cool the reaction promptly to prevent product degradation. The crude product can then be purified by recrystallization.
-
Caption: A decision-making workflow for troubleshooting.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Is it ever advantageous to use the N-alkylation strategy? While the ring construction method is superior for regioselectivity, the N-alkylation route might be considered for rapid, small-scale synthesis if an efficient method for separating the N1 and N4 isomers is available (e.g., preparative HPLC). However, for scale-up and reproducibility, this is generally not a viable or cost-effective approach.[3]
-
FAQ 2: What is the best way to purify the final product? Recrystallization is the most common method. The product is a polar, zwitterionic-capable molecule. Solvent systems like water, ethanol/water, or isopropanol are often effective. The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals, which helps exclude impurities.
-
FAQ 3: My final product appears unstable upon storage. What precautions should I take? While the 1,2,4-triazole ring is generally stable, the carboxylic acid functionality can be reactive.[8] Store the final, purified product in a cool, dry, and dark environment. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is advisable.
-
FAQ 4: What are the key 1H NMR signals to confirm the structure of 2-(1H-1,2,4-triazol-5-yl)acetic acid? You should expect to see three key signals:
-
A singlet for the methylene protons (-CH₂-) of the acetic acid group.
-
Two distinct singlets in the aromatic region for the two C-H protons on the triazole ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The presence of two separate triazole proton signals is a strong indicator of the desired C5-substituted isomer.
-
Section 4: Validated Experimental Protocol (Strategy A)
This protocol outlines an efficient synthesis via the cyclization of an imidate with formylhydrazide, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 2-(1H-1,2,4-triazol-5-yl)malonate
-
Imidate Formation (Pinner Reaction): To a cooled (0°C) solution of diethyl malononitrile (1 equiv.) in anhydrous ethanol (approx. 2 M), bubble dry HCl gas until saturation. Seal the vessel and stir at room temperature for 24 hours. Remove the solvent under reduced pressure to yield the crude imidate hydrochloride salt. Use this directly in the next step.
-
Cyclization: Dissolve the crude imidate salt (1 equiv.) and formylhydrazide (1.1 equiv.) in anhydrous ethanol. Add triethylamine (2.5 equiv.) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and filter off any salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-(1H-1,2,4-triazol-5-yl)malonate, which can be purified by column chromatography if necessary.
Step 2: Hydrolysis to 2-(1H-1,2,4-triazol-5-yl)malonic acid
-
Dissolve the ester from Step 1 (1 equiv.) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.5 equiv.) and stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS until all starting material is consumed.
-
Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and carefully acidify to pH 2-3 with cold 2M HCl.
-
The diacid product should precipitate. Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Step 3: Decarboxylation to 2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Place the dry diacid from Step 2 into a round-bottom flask equipped with a short-path distillation head or an air condenser.
-
Heat the flask in an oil bath to 150-160°C. The solid will melt, and vigorous gas evolution (CO₂) will be observed.
-
Maintain this temperature until gas evolution ceases (typically 30-60 minutes).
-
Cool the flask to room temperature. The crude solid is the target product.
-
Purification: Dissolve the crude product in a minimum amount of boiling water or ethanol/water, treat with activated carbon if colored, filter while hot, and allow the filtrate to cool slowly to induce crystallization. Filter the pure crystals and dry under vacuum.
References
-
Koldobskii, G. I., & Ivanova, S. E. (2018). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Russian Chemical Bulletin, 67(9), 1664-1673. [Link]
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Green Chemistry. [Link]
-
Mitin, A. V., et al. (2019). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Chemistry of Heterocyclic Compounds, 55(8), 734-740. [Link]
-
Wikipedia. (2023). Malonic ester synthesis. [Link]
-
University of Calgary. (n.d.). Malonic Esters. Organic Chemistry Online. [Link]
-
Shevelev, S. A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860-1865. [Link]
-
PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for the N-alkylation of 1,2,4-triazole
Technical Support Center: Optimization of N-Alkylation of 1,2,4-Triazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the N-alkylation of 1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The 1,2,4-triazole scaffold is a cornerstone in pharmaceuticals and agrochemicals, making its selective functionalization a critical step in synthesis.[1][2] However, the inherent electronic structure of the triazole ring presents a significant challenge: controlling the site of alkylation.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering troubleshooting strategies and data-driven recommendations to help you achieve your desired outcome with confidence and reproducibility.
Core Challenge: The Question of Regioselectivity
The unsubstituted 1,2,4-triazole ring exists as two rapidly interconverting tautomers, presenting three potential nitrogen nucleophiles for alkylation: N1, N2, and N4.[3][4] While alkylation at the N2 position is generally less common for the parent triazole, the reaction typically yields a mixture of N1 and N4-substituted isomers.[3][5] Controlling the ratio of these regioisomers is the primary obstacle to an efficient and clean synthesis.
Caption: Tautomeric equilibrium and potential sites for N-alkylation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-alkylation of 1,2,4-triazole in a practical Q&A format.
Q1: My reaction is producing a mixture of N1 and N4 isomers. How can I improve regioselectivity?
A1: This is the most frequent challenge. Regioselectivity is a delicate balance of kinetics versus thermodynamics, profoundly influenced by your choice of base, solvent, and temperature.
Underlying Principle: The N1 position is generally considered the kinetic site of alkylation due to its higher nucleophilicity, while the N4 position can lead to the thermodynamically more stable product in some cases.[3] Your goal is to choose conditions that overwhelmingly favor one pathway.
Troubleshooting Steps:
-
Base Selection is Crucial: The steric and electronic properties of your base are paramount.
-
For N1-Selectivity (Kinetic Control): Employ a non-nucleophilic, sterically hindered base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective. Its bulkiness favors proton abstraction and subsequent alkylation at the more accessible N1 position.[5][6] Using DBU in a solvent like THF can consistently yield N1:N4 ratios of approximately 90:10.[6]
-
For Mixed or N4-Leaning Isomers: Strong, non-hindered bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) often deprotonate the triazole completely, forming the triazolide anion.[4] In this state, the reaction outcome is more dependent on the solvent and counter-ion, frequently leading to mixtures.
-
-
Solvent Effects: The solvent influences the solubility of the triazolide salt and the nature of the transition state.
-
Aprotic, Non-polar/Polar Solvents (THF, Acetonitrile): These are generally preferred for N1-selective reactions, especially when paired with bases like DBU or potassium carbonate (K₂CO₃).[6][7]
-
Polar Protic or Highly Polar Aprotic Solvents (Ethanol, DMF, DMSO): These solvents can stabilize the triazolide anion and may lead to different isomer ratios. For instance, using sodium ethoxide in ethanol favors N1 alkylation, whereas sodium hydroxide in DMF can produce isomer mixtures.[4][8]
-
-
Temperature Control: Lower temperatures typically favor kinetic control. If you are observing significant amounts of the N4-isomer, consider running the reaction at room temperature or below (e.g., 0 °C to RT).[9]
Summary of Common Conditions and Expected Regioselectivity
| Base | Solvent | Temperature (°C) | Typical N1:N4 Ratio | Reference(s) |
| DBU | THF | Ambient | ~90:10 | [5][6] |
| K₂CO₃ | Acetonitrile / DMF | 80 - 120 | Good N1-selectivity | [7] |
| NaH | DMF | Ambient | Mixture of isomers | [5] |
| NaOH | Water / DMF | Ambient | Mixture of isomers | [4][8] |
| NaOEt | Ethanol | Reflux | N1-selective | [4] |
Q2: My reaction yield is very low or has failed completely. What are the likely causes?
A2: Low yield can be traced back to several fundamental experimental factors. A systematic check is the best approach.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]
identifying and minimizing byproducts in 2-(1H-1,2,4-triazol-5-yl)acetic acid reactions
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common byproducts. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and practical success.
Introduction: The Synthetic Challenge
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a valuable building block in pharmaceutical chemistry, typically involves the cyclocondensation of a C3 dicarbonyl equivalent, such as malonic acid or its derivatives, with aminoguanidine. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is the cornerstone of effective process control.
This guide provides a structured approach to identifying these byproducts through analytical techniques and offers robust troubleshooting strategies to minimize their formation.
Visualizing the Synthetic Landscape
To begin, let's visualize the primary synthetic route and the points at which byproducts can emerge.
Caption: Synthetic pathway and common byproduct formation points.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Identification of a Major Impurity with a Lower Molecular Weight
Question: "My reaction mass shows a significant peak in the HPLC with a shorter retention time than my desired product. The mass spectrometry data suggests a loss of 44 amu. What is this byproduct and why is it forming?"
Answer:
This is a classic case of decarboxylation . The byproduct you are observing is likely 5-methyl-1H-1,2,4-triazole .
-
Causality: Triazolylacetic acids are susceptible to losing carbon dioxide (CO2), which has a molecular weight of 44 amu, when subjected to high temperatures.[1] This is particularly problematic during the final stages of the reaction if heating is prolonged or if the workup involves high-temperature distillations. The mechanism involves the formation of a resonance-stabilized intermediate, which readily expels CO2.
-
Troubleshooting & Minimization:
-
Temperature Control: The most critical parameter is temperature. Aim to run the cyclization step at the lowest effective temperature. If the reaction requires reflux, consider using a lower-boiling solvent if compatible with the reaction chemistry.
-
Reaction Time: Monitor the reaction progress closely by TLC or HPLC. Avoid unnecessarily long reaction times, as this increases the likelihood of decarboxylation.
-
Workup Conditions: During workup, avoid high-temperature concentration steps. Use a rotary evaporator at reduced pressure and moderate temperature. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
FAQ 2: Presence of an Isomeric Impurity
Question: "I'm observing an impurity with the same mass as my product but a different retention time and NMR spectrum. How can I identify and minimize this isomer?"
Answer:
You are likely dealing with a positional isomer of the triazole ring. In the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, alkylation can occur on different nitrogen atoms of the triazole ring, leading to isomers such as 2-(4H-1,2,4-triazol-4-yl)acetic acid or 2-(1H-1,2,4-triazol-1-yl)acetic acid.
-
Causality: The formation of isomeric triazoles is often a result of the tautomeric nature of the 1,2,4-triazole ring system.[2] The reaction conditions, particularly pH and the nature of the solvent, can influence the site of cyclization or subsequent alkylation if a two-step process is used.
-
Troubleshooting & Minimization:
-
pH Control: The pH of the reaction medium can influence which nitrogen atom is the most nucleophilic. Careful control of pH during the cyclization can favor the formation of the desired isomer. Acidic conditions are often employed in the reaction of aminoguanidine with dicarbonyl compounds.
-
Solvent Selection: The polarity of the solvent can affect the tautomeric equilibrium and the regioselectivity of the cyclization. Experiment with different solvents (e.g., polar protic vs. aprotic) to see how it impacts the isomer ratio.
-
Purification: If isomeric byproducts are unavoidable, purification by column chromatography or recrystallization is often necessary. The difference in polarity between the isomers can be exploited for separation. A patent on the purification of triazoles suggests that forming a salt of the triazole mixture can sometimes allow for the selective precipitation of one isomer.[3]
-
FAQ 3: Formation of a High Molecular Weight Byproduct
Question: "I have a significant amount of a byproduct that appears to be a dimer of my product or related structure. What could this be?"
Answer:
A common high molecular weight byproduct in reactions involving aminoguanidine and malonic acid derivatives is a bis-triazole adduct , such as bis(5-amino-1,2,4-triazol-3-yl)methane when starting with aminoguanidine and malonic acid.[4] This occurs when one molecule of the malonic acid derivative reacts with two molecules of aminoguanidine.
-
Causality: The formation of this bis-adduct is favored when there is a localized or overall excess of aminoguanidine relative to the malonic acid derivative.
-
Troubleshooting & Minimization:
-
Stoichiometry Control: Precise control of the stoichiometry is crucial. Ensure that the malonic acid derivative is not the limiting reagent. A slight excess of the malonic acid derivative can help to minimize the formation of the bis-adduct.
-
Addition Method: Instead of adding all the aminoguanidine at once, consider a slow, controlled addition to the reaction mixture containing the malonic acid derivative. This helps to maintain a low concentration of free aminoguanidine and reduces the likelihood of the double addition.
-
Analytical Identification of Product and Byproducts
Accurate identification of the desired product and potential byproducts is essential for effective troubleshooting. Below is a summary of expected analytical data.
| Compound | Molecular Weight | Key ¹H NMR Signals (DMSO-d₆, approximate) | Key ¹³C NMR Signals (DMSO-d₆, approximate) | Expected HPLC Behavior |
| 2-(1H-1,2,4-triazol-5-yl)acetic acid | 141.11 g/mol | ~3.8 ppm (s, 2H, CH₂), ~8.0-8.5 ppm (s, 1H, triazole CH), ~12.5 ppm (br s, 1H, COOH) | ~30-35 ppm (CH₂), ~145-155 ppm (triazole C), ~170 ppm (COOH) | Main peak |
| 5-Methyl-1H-1,2,4-triazole | 83.09 g/mol | ~2.3 ppm (s, 3H, CH₃), ~7.9-8.4 ppm (s, 1H, triazole CH) | ~10-15 ppm (CH₃), ~145-155 ppm (triazole C) | Earlier eluting peak than the product |
| Isomeric Triazole Acetic Acids | 141.11 g/mol | Similar signals to the main product, but with slight shifts in the CH₂ and triazole CH protons. | Similar signals to the main product, but with slight shifts in the carbon signals. | Peak eluting close to the main product, may co-elute. |
| Bis-Triazole Adduct | Higher MW | Complex spectrum, likely with signals for the methylene bridge and triazole protons. | Additional signals corresponding to the bis-structure. | Later eluting peak than the product. |
Note: Actual NMR chemical shifts can vary depending on the solvent, concentration, and pH. It is recommended to run reference standards for unambiguous identification.
Experimental Protocols
Protocol 1: General Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid
This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry is recommended.
-
In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate (1.0 eq) and aminoguanidine hydrochloride (1.0-1.2 eq).
-
Add a suitable solvent (e.g., ethanol or water with an acid catalyst like HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization, typically from water or an alcohol/water mixture. Adjusting the pH of the aqueous solution can aid in selective precipitation.[4]
Protocol 2: HPLC Method for In-Process Control and Final Product Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: 5-Methyl-1H-1,2,4-triazole -> 2-(1H-1,2,4-triazol-5-yl)acetic acid -> Isomeric triazole acetic acids -> Bis-triazole adduct.
Logical Relationships in Byproduct Minimization
The interplay between reaction parameters and byproduct formation can be visualized as follows:
Sources
Technical Support Center: Purification of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Analogs
Welcome to the technical support center for the purification of 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and potential for tautomerism of the triazole ring, combined with the acidic functionality, often present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve your desired purity and yield.
Section 1: Troubleshooting Guides
This section addresses specific experimental issues with a focus on the underlying scientific principles and provides actionable, step-by-step protocols.
Issue 1: Low Recovery After Recrystallization
"I'm losing a significant amount of my 2-(1H-1,2,4-triazol-5-yl)acetic acid analog during recrystallization. What's going wrong and how can I improve my yield?"
Root Cause Analysis:
Low recovery during recrystallization is a common problem and can be attributed to several factors. The high polarity of the triazole and carboxylic acid moieties can lead to significant solubility in polar solvents even at low temperatures. Additionally, the formation of oils or "crashing out" of the product can trap impurities and reduce the isolated yield of pure crystals.
Troubleshooting Workflow:
Technical Support Center: A Guide to Preventing Isomer Formation in Substituted Triazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substituted triazole synthesis. The formation of a five-membered triazole ring is a cornerstone of medicinal chemistry and materials science. However, controlling the orientation of substituents—a property known as regioselectivity—is a critical and often challenging aspect of the synthesis. Uncontrolled reactions can lead to mixtures of constitutional isomers, complicating purification, reducing yields, and compromising the biological or material properties of the final compound.
This document provides a structured approach to understanding and preventing isomer formation, focusing primarily on the common 1,4- vs. 1,5-disubstituted 1,2,3-triazole challenge, with additional insights into managing isomerism in 1,2,4-triazoles. We will move from high-level FAQs to deep mechanistic discussions and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during triazole synthesis.
Q1: My thermal reaction between an azide and a terminal alkyne is producing a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I synthesize a single isomer?
A1: The thermal Huisgen 1,3-dipolar cycloaddition inherently lacks strong regiocontrol because the activation energies for the two possible reaction pathways are very similar, often resulting in isomeric mixtures.[1][2] To achieve high regioselectivity, you must switch to a catalyzed reaction. Your choice of catalyst will dictate the isomeric outcome:
-
For 1,4-disubstituted 1,2,3-triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is the quintessential "click chemistry" reaction and is exceptionally selective for the 1,4-isomer.[3][4]
-
For 1,5-disubstituted 1,2,3-triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method is complementary to CuAAC and selectively yields the 1,5-isomer.[3][5]
Q2: I'm performing a CuAAC reaction to get the 1,4-isomer, but my yield is very low and I see a lot of dark precipitate.
A2: This is a classic symptom of two potential issues: catalyst oxidation and alkyne homocoupling. The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.[6] The dark precipitate is often the result of undesired Glaser coupling of your terminal alkyne.
-
Troubleshooting: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Use freshly prepared or degassed solvents. The most common protocol involves generating Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate).[7] Adding a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can protect the Cu(I) catalyst from oxidation and accelerate the reaction.[6][8]
Q3: Can I use an internal alkyne (a non-terminal alkyne) in these catalyzed reactions?
A3: It depends on the catalyst. The CuAAC reaction mechanism requires a terminal proton on the alkyne to form a copper-acetylide intermediate, so it is not compatible with internal alkynes .[9] However, the Ruthenium-catalyzed (RuAAC) reaction proceeds through a different mechanism and is highly effective for both terminal and internal alkynes, yielding 1,4,5-trisubstituted triazoles from the latter.[5][10]
Q4: My synthesis of a 1,2,4-triazole is giving me a mixture of isomers. Is this related to the CuAAC/RuAAC chemistry?
A4: No, this is a different isomeric challenge. 1,2,4-triazoles have a different arrangement of nitrogen atoms in the ring compared to 1,2,3-triazoles.[11] Isomer formation here often relates to which nitrogen atom of an intermediate attacks a carbonyl or imine carbon. However, similar to the 1,2,3-triazole case, catalyst control can be a powerful tool. For certain cycloaddition reactions forming 1,2,4-triazoles, a Silver(I) catalyst may favor one regioisomer while a Copper(II) catalyst favors another.[12][13]
Q5: I have an unavoidable mixture of 1,4- and 1,5-triazole isomers. What is the best way to separate them?
A5: Separation can be challenging as these isomers often have very similar polarities.
-
Chromatography: Meticulous column chromatography on silica gel is the first approach. Experiment with a range of eluent systems, often requiring a shallow gradient of a polar solvent (like ethyl acetate or methanol) in a nonpolar solvent (like hexanes or dichloromethane).
-
Chemical Separation: If chromatography fails, you can exploit subtle differences in the isomers' properties. A patented method involves forming alkali metal salts of the triazole mixture.[14] The different isomers' salts may have different solubilities in a given solvent system, allowing one to be selectively precipitated or crystallized while the other remains in solution.
Part 2: Mechanistic Deep Dive - Why Isomers Form
Understanding the reaction mechanism is crucial for rationally controlling the outcome. The regioselectivity of triazole formation is determined by the transition state of the rate-determining step.
The Uncatalyzed Thermal Huisgen Cycloaddition
The thermal reaction is a concerted [3+2] cycloaddition.[2] The azide (1,3-dipole) and alkyne (dipolarophile) can approach each other in two orientations. The frontier molecular orbitals (HOMO and LUMO) of the reactants have coefficients of similar magnitude on the terminal atoms, leading to two transition states with similar energy levels. This results in the formation of both 1,4- and 1,5-disubstituted isomers with little to no selectivity.[3]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction follows a stepwise, non-concerted mechanism that completely alters the regiochemical outcome.[15] The key step is the formation of a copper(I)-acetylide complex from the terminal alkyne. The azide then coordinates to the copper center, and the cycloaddition proceeds through a six-membered copper-containing intermediate. The electronic structure of this intermediate ensures that the terminal nitrogen of the azide attacks the internal carbon of the original alkyne, leading exclusively to the 1,4-disubstituted product.[6][15]
Part 3: Troubleshooting & Optimization Protocols
Here we provide field-proven, step-by-step protocols for achieving high regioselectivity.
Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles (CuAAC)
This protocol uses the widely adopted in situ generation of the Cu(I) catalyst.
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: Typically a 1:1 mixture of t-butanol and water, or DMSO.
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).
-
Stir the solution vigorously to ensure it is homogeneous. If starting materials are not fully soluble, a co-solvent like THF or DMSO may be added.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 mmol in 0.5 mL H₂O).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 mmol in 0.5 mL H₂O).
-
Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄·5H₂O solution. The solution may turn a pale yellow/green color.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
CuAAC Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| No Reaction or Low Yield | Inactive Cu(I) catalyst due to oxidation. | Use degassed solvents. Prepare fresh sodium ascorbate solution. Consider adding a stabilizing ligand like TBTA (1-5 mol%). [6] |
| Formation of Blue/Green Precipitate | Formation of copper acetylide precipitate or undesired side reactions. | Ensure vigorous stirring. Check the pH; the reaction works best between pH 4 and 12. [3] |
| Alkyne Dimerization (Glaser Coupling) | Presence of oxygen oxidizing Cu(I) which then catalyzes homocoupling. | Purge the solvent and reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Ensure an adequate excess of sodium ascorbate. |
| Reaction Stalls | Catalyst poisoning (e.g., by thiols) or poor substrate solubility. | Purify starting materials. Screen different solvents or co-solvents (e.g., DMF, THF, acetonitrile). [1][16] |
Protocol 2: Synthesis of 1,5-Disubstituted-1,2,3-Triazoles (RuAAC)
This protocol uses a common pentamethylcyclopentadienyl (Cp*) Ruthenium catalyst.
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
[CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (1-2 mol%)
-
Solvent: Anhydrous, non-coordinating solvent like Toluene, Dioxane, or DMF.
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Ruthenium catalyst.
-
Add the anhydrous solvent (e.g., 5 mL for a 1 mmol scale reaction) followed by the organic azide and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
The crude product can be directly purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole.
RuAAC Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Poor catalyst activity or inappropriate solvent. | Use a high-purity, well-defined catalyst. Screen different solvents; polar aprotic solvents like DMF or DMSO can sometimes improve yields and rates. [5][17] |
| Slow Reaction with Internal Alkynes | Increased steric hindrance at the reaction center. | Increase the reaction temperature or prolong the reaction time. Some internal alkynes may require higher catalyst loading (up to 5 mol%). [10] |
| Formation of Side Products | Thermal decomposition of sensitive substrates. | Attempt the reaction at a lower temperature for a longer duration. Ensure the inert atmosphere is maintained throughout the reaction. |
Part 4: Purification Strategies for Isomeric Mixtures
When isomer formation is unavoidable, an effective purification strategy is essential.
This chemical separation approach, adapted from methodologies used for purifying industrial triazoles, relies on the principle that the salts of two regioisomers can have significantly different crystal packing energies and, therefore, different solubilities. [14]This provides a powerful, non-chromatographic method for achieving separation at scale.
References
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation.
-
Cui, J., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9576–9587. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
- Wilson, D. A. (1981). U.S. Patent No. 4,269,987. U.S.
-
Hurst, D., et al. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Synthetic Communications, 41(12), 1843-1852. [Link]
- Pasha, T., & Muthusaravana, K. (2016). Comprehensive Review on Huisgen's Cycloaddition Reactions. Journal of Chemical and Pharmaceutical Research, 8(4), 1146-1153.
-
Mironov, M. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4789. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazole. Retrieved from [Link]
-
Reddy, C. R., et al. (2022). Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. ChemistrySelect, 7(28). [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Liu, J., et al. (2019). Catalyst-Controlled Regiodivergent [3+2] Cycloaddition of Isocyanides with Diazonium Salts: A Strategy for the Synthesis of 1,2,4-Triazoles.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.
-
Ben-Messaoud, E., et al. (2022). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 12(44), 28834-28842. [Link]
- Aouine, Y., et al. (2020). Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction.
-
Kaur, H., et al. (2024). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Helvetica Chimica Acta, 107(2), e202300159. [Link]
-
Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888225. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- BenchChem. (n.d.). Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives.
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14211-14248. [Link]
- Butler, D. E. (1988). International Patent No. WO 1988/010255.
- Ben-Messaoud, E., et al. (2022). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 12(44), 28834-28842.
- Kanan, S., et al. (2015). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Chemistry - A European Journal, 21(1), 135-144.
-
Carlucci, C., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8503. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032181. [Link]
- Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888225.
-
Khan, I., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 13(50), 35056-35081. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Reddy, G. M., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 50(S1), E18-E23.
-
Li, H., et al. (2018). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 23(10), 2473. [Link]
- Yan, X., et al. (2018). The selectivity control of substituted triazole formation in microdroplets. Chemical Science, 9(21), 4819-4824.
- Wenzel, T., et al. (2019). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. Dalton Transactions, 48(3), 856-867.
Sources
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- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
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- 4. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in 2-(1H-1,2,4-triazol-5-yl)acetic Acid Synthesis
Document ID: TSC-CHEM-2026-01-17 Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 1,2,4-triazole chemistry. A primary challenge in the functionalization of the 1,2,4-triazole scaffold is controlling regioselectivity. Direct alkylation of an unsubstituted 1,2,4-triazole ring often leads to a mixture of N1, N2, and N4-substituted isomers, complicating purification and reducing the yield of the desired product.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high regioselectivity for the desired C5-substituted (or tautomerically equivalent C3-substituted) product, which is often misidentified. The focus here is on synthetic strategies that build the ring system to ensure the acetic acid moiety is correctly positioned, rather than attempting a direct and often problematic C-H functionalization or alkylation of a pre-formed triazole ring.
Frequently Asked Questions (FAQs)
Q1: Why is direct alkylation of 1,2,4-triazole to achieve C5 substitution not a recommended strategy?
Direct alkylation of the 1H-1,2,4-triazole anion with an electrophile like ethyl bromoacetate typically results in substitution on the nitrogen atoms. The triazole anion has multiple nucleophilic nitrogen sites (N1 and N4 being the most common). Direct C-H functionalization at the C5 position is also challenging and requires specific directing groups and catalysts, such as palladium.[1][2][3][4][5] For simple acetic acid sidechains, constructing the ring from acyclic precursors is a far more reliable and regioselective method.
Q2: What are the common regioisomeric byproducts I should be aware of?
When attempting direct N-alkylation of a generic 1,2,4-triazole, you will primarily obtain a mixture of 1-substituted and 4-substituted isomers.[6] The ratio between these isomers is influenced by factors like the base, solvent, and the nature of the electrophile.[6] In some cases, N2-alkylation can also occur, particularly with S-substituted triazoles.[7][8] The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid specifically targets the substituent at the carbon atom, which is best achieved via ring construction.
Q3: What is the most reliable general strategy to ensure the acetic acid group is at the C5 position?
The most robust and regioselective strategy is to construct the 1,2,4-triazole ring from precursors that already contain the desired carbon backbone. A highly effective method involves the condensation of an amidrazone with a dicarboxylic acid derivative (like malonic acid or cyanoacetic acid derivatives) or the cyclization of an acylhydrazide or related intermediate. This pre-determines the position of the substituents, bypassing the issue of competing N-alkylation sites on a pre-formed ring.[9][10]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product is a mixture of isomers that are difficult to separate.
Root Cause Analysis: This is the classic outcome of attempting a direct alkylation of 1H-1,2,4-triazole with a haloacetate. The similar polarity and physical properties of N1- and N4-alkylated isomers make chromatographic separation challenging and inefficient.
Solutions & Scientific Rationale:
-
Adopt a Ring-Construction Synthesis: Abandon the direct alkylation approach. The recommended strategy is to synthesize the target molecule by building the triazole ring. A proven method is the reaction between formyl- or acylhydrazines and amidines.[11][12] For the acetic acid side chain, using a precursor like malonic acid monoamide mono-hydrazide or a related synthon is ideal.
-
Verify Your Starting Point: If you must use a pre-formed triazole, ensure it has a directing or blocking group. For instance, starting with a 3-thiol-1,2,4-triazole allows for selective S-alkylation, followed by desulfurization to yield the desired C5-substituted product. Alkylation of 1,2,4-triazole-3-thiones often occurs selectively on the sulfur atom under neutral or alkaline conditions.[13][14]
Problem 2: The overall yield of my desired C5-substituted product is consistently low.
Root Cause Analysis: Low yields can stem from incomplete cyclization, degradation of intermediates, or competing side reactions. In ring-construction syntheses, the cyclization-dehydration step is often critical and requires optimization.
Solutions & Scientific Rationale:
-
Optimize Cyclization Conditions: The cyclization of the acyclic precursor (e.g., an acyl amidrazone) is typically acid or base-catalyzed and often requires heat.
-
Acid Catalysis: Polyphosphoric acid (PPA) or strong acids like H₂SO₄ can be effective but may cause charring if temperatures are too high. Start with moderate temperatures (e.g., 80-100 °C) and monitor by TLC.
-
Base Catalysis: A strong base like potassium carbonate in a high-boiling solvent (e.g., DMF or DMSO) can promote cyclization. This is particularly useful if your precursors are base-stable.
-
-
Ensure Purity of Precursors: The starting materials, such as the amidrazone and the carboxylic acid derivative, must be pure. Impurities can interfere with the condensation and cyclization steps. Recrystallize or purify your starting materials before use.
-
Water Removal: The cyclization step involves the elimination of water. Using a Dean-Stark apparatus with a solvent like toluene or xylene can effectively remove water and drive the reaction to completion.
Problem 3: I am getting the N4-substituted isomer, 2-(4H-1,2,4-triazol-4-yl)acetic acid, instead of the desired C5-substituted product.
Root Cause Analysis: This indicates that your synthetic strategy favors the formation of the N4-substituted ring system. For example, reacting formamide with ethyl hydrazinoacetate will lead to precursors that cyclize to the N4-substituted isomer.
Solutions & Scientific Rationale:
-
Re-evaluate Your Precursors: To obtain the C5 (or C3) substituted isomer, your core reaction should involve forming a C-C bond or starting with a precursor where the acetic acid backbone is already attached to the carbon that will become C5 of the triazole ring. A reliable method involves the cyclization of N-acylamidrazones.
-
Follow a Validated Protocol: Use a protocol specifically designed for C-substituted triazoles. The synthesis often involves reacting a hydrazide with an imidate or thioimidate, followed by cyclization.
Key Synthetic Pathways & Methodologies
Visualizing the Regioselectivity Challenge
The following diagram illustrates the common, non-selective N-alkylation pathway versus a strategic ring-synthesis approach for achieving the desired C5 substitution.
Caption: Comparison of direct alkylation vs. regioselective ring synthesis.
Optimized Protocol: Synthesis via Amidrazone Cyclization
This protocol focuses on building the triazole ring to ensure regiocontrol. It is adapted from general principles of 1,2,4-triazole synthesis.[9][11][12]
Step 1: Preparation of the Amidrazone Precursor
-
Objective: To create the N-C-N backbone of the triazole ring.
-
React ethyl cyanoacetate with hydrazine hydrate in ethanol at reflux to form 2-cyanoacetohydrazide.
-
Convert the resulting hydrazide to the corresponding imidate or thioimidate by reaction with HCl/ethanol or Lawesson's reagent, respectively.
-
React the imidate with ammonia or an amine to form the required amidrazone.
Step 2: Cyclization to form the 2-(1H-1,2,4-triazol-5-yl)acetonitrile
-
Objective: To form the triazole ring with the cyanomethyl group at C5.
-
Dissolve the amidrazone precursor from Step 1 in a suitable solvent such as pyridine or DMF.
-
Add one equivalent of formic acid or an orthoformate ester.
-
Heat the mixture to reflux (typically 100-140 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting nitrile intermediate by crystallization or chromatography.
Step 3: Hydrolysis to 2-(1H-1,2,4-triazol-5-yl)acetic acid
-
Objective: To convert the nitrile to the final carboxylic acid.
-
Suspend the purified nitrile from Step 2 in a 6M aqueous HCl solution.
-
Heat the mixture to reflux (approx. 110 °C) for 6-24 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the solution to room temperature. The product may precipitate.
-
Adjust the pH to ~3-4 with a base (e.g., NaOH or NH₄OH) to fully precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Troubleshooting Flowchart for Synthesis Optimization
This flowchart provides a logical path for diagnosing and solving regioselectivity issues.
Caption: Decision tree for troubleshooting regioselectivity issues.
Data Summary: Factors Influencing Regioselectivity
While direct alkylation is not recommended for this specific target, understanding the factors that control N1 vs. N4 alkylation is crucial in general 1,2,4-triazole chemistry.
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N4-Alkylation | Rationale & Causality |
| Base | Weakly nucleophilic, bulky bases (e.g., DBU, Cs₂CO₃) | Strong, smaller bases (e.g., NaH, KOH) | Bulky bases favor the less sterically hindered N1 position. Strong bases create a more "naked" anion, where charge distribution (higher on N4) can dominate. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar protic (e.g., Ethanol, Water) | Aprotic solvents better solvate the counter-ion, leading to a more reactive anion where sterics (favoring N1) play a larger role. Protic solvents can hydrogen-bond with N1/N2, leaving N4 more accessible. |
| Counter-ion | Large, soft cations (e.g., Cs⁺, K⁺) | Small, hard cations (e.g., Li⁺, Na⁺) | Large cations coordinate less tightly, favoring kinetic control (attack at N1). Small cations may chelate between N1 and N2, directing the electrophile towards N4. |
| Electrophile | "Soft" electrophiles (e.g., Allyl Bromide, Benzyl Bromide) | "Hard" electrophiles (e.g., Methyl Sulfate) | Based on HSAB theory, the N1 position is considered softer than N4. Soft-soft and hard-hard interactions are favored. |
This table is a general guide for N-alkylation and does not apply to the recommended C5-substitution via ring synthesis.
References
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Letters. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. Available at: [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles. Available at: [Link]
-
Castanedo, G. M., et al. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazole. Frontiers in Chemistry. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Bakherad, M., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (2006). Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. Available at: [Link]
-
Jha, A. K., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. Available at: [Link]
-
TSI Journals. (2012). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole. Available at: [Link]
-
ResearchGate. (n.d.). Direct C H (Het)arylation of 1,2‐Heteroazoles, Heterodiazoles, and Triazoles. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Available at: [Link]
-
Ackermann, L., et al. (2010). Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters. Available at: [Link]
-
Chen, Y., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. National Institutes of Health. Available at: [Link]
-
Gulevskaya, A. V., & Gevorgyan, V. (2010). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). N‐alkylation of NH‐1,2,3‐triazoles. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
-
Thieme. (n.d.). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Available at: [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
-
Amazon S3. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Available at: [Link]
-
National Institutes of Health. (n.d.). Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Available at: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Available at: [Link]
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Technical Support Center: Refining the Work-up of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this important heterocyclic building block. Unlike its N-substituted isomers, the C5-substituted triazole acetic acid presents unique challenges during work-up and isolation due to its amphoteric nature. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your procedure and maximize your yield of high-purity material.
Visualized Workflow: From Ester Precursor to Purified Acid
A common synthetic strategy for this molecule involves the cyclization to form a triazole ring with a malonic ester substituent, followed by hydrolysis and decarboxylation. The subsequent work-up is a multi-step process critical for isolating the pure zwitterionic product.
Caption: General work-up workflow for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Troubleshooting Guide
This section addresses specific problems encountered during the experimental work-up.
Question 1: After acidification of the basic hydrolysis mixture, no precipitate formed, or the yield is very low. Where is my product?
Answer: This is the most common issue and is directly related to the amphoteric nature of your product. 2-(1H-1,2,4-triazol-5-yl)acetic acid contains a basic triazole ring and an acidic carboxylic acid group. Its solubility in water is highly pH-dependent.
-
Causality:
-
At high pH (>~8): The carboxylic acid is deprotonated, forming the highly water-soluble carboxylate anion.
-
At low pH (<~2): The triazole ring is protonated, forming the highly water-soluble triazolium cation.
-
At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion with minimal net charge. It is at this specific pH that the molecule has its lowest water solubility, allowing it to precipitate.[1]
-
-
Troubleshooting Steps:
-
Avoid Over-acidification: You have likely added too much acid, dropping the pH well below the pI and forming the soluble cation.
-
Find the Isoelectric Point (pI): The pI is the pH at which the net charge is zero.[1] For this molecule, it typically lies in the pH 3-5 range .
-
Corrective Action: Take your clear, acidic solution and carefully add a dilute base (e.g., 1M NaOH) dropwise with vigorous stirring, preferably in an ice bath. Monitor the pH continuously. You should see the product begin to precipitate as you approach the pI. Stop adding base once maximum precipitation is observed.
-
Best Practice: During the initial acidification, add the acid slowly while monitoring the pH. Stop when the precipitation appears complete. You can take a small aliquot of the supernatant, add one more drop of acid, and see if more solid forms. If not, add a drop of base to the aliquot to ensure you haven't overshot the pI.
-
Question 2: An oil or gummy solid crashed out instead of a fine, crystalline precipitate. How do I fix this?
Answer: Oiling out often occurs when the product precipitates too quickly from a supersaturated solution or in the presence of impurities.
-
Causality:
-
Rapid changes in pH or temperature can lead to amorphous precipitation instead of crystalline solid formation.
-
Residual organic solvents or impurities can interfere with crystallization.
-
-
Troubleshooting Steps:
-
Trituration: If you have an oil, try adding a small amount of a solvent in which the product is insoluble but the impurities might be (e.g., cold diethyl ether or ethyl acetate). Stir or scratch the flask to induce crystallization.
-
Re-dissolve and Re-precipitate: Gently warm the mixture to re-dissolve the oil. If it was an aqueous precipitation, you may need to add a small amount of base to aid dissolution. Then, allow the solution to cool slowly and re-acidify very gradually in an ice bath with vigorous stirring.
-
Solvent Purity: Ensure that during the impurity extraction (Step 2 in the workflow), the aqueous layer was not contaminated with the organic wash solvent.
-
Question 3: My final product is contaminated with inorganic salts. How can I remove them?
Answer: Inorganic salts (e.g., NaCl, K₂SO₄) are byproducts of the neutralization process and can be trapped in the product matrix upon precipitation.
-
Causality: Salts have some solubility in the reaction mixture and can co-precipitate or be left on the surface of your product after filtration.
-
Troubleshooting Steps:
-
Thorough Washing: The most critical step is to wash the filtered product (the "filter cake") thoroughly. Use cold deionized water . Hot water may dissolve some of your product. Wash with several portions of cold water, allowing the vacuum to pull the liquid through completely each time.
-
Check for Chloride: If you used HCl for acidification, you can check the wash filtrate for chloride ions. Add a few drops of a dilute silver nitrate (AgNO₃) solution. If a white precipitate (AgCl) forms, chloride is still present, and you should continue washing.
-
Recrystallization: If the product is still contaminated, recrystallization is the best option. The product is often soluble in hot water and less soluble in cold water. Dissolving the crude product in a minimum amount of hot water and allowing it to cool slowly will leave the more soluble inorganic salts behind in the mother liquor.
-
Question 4: TLC of my crude product shows a spot corresponding to the starting ester. What went wrong?
Answer: This indicates incomplete saponification (hydrolysis) of the ester precursor.
-
Causality:
-
Troubleshooting Steps:
-
Reaction Monitoring: In future runs, monitor the reaction closely by TLC until the starting ester spot has completely disappeared.
-
Purification during Work-up: This is an opportunity to use the acid/base properties of your product. During the impurity extraction (Step 2), the unreacted, neutral ester will be extracted into the organic layer, while the deprotonated product (carboxylate salt) will remain in the aqueous layer.[4] Performing this extraction carefully will effectively separate the starting material from the desired product before the final precipitation step.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 2-(1H-1,2,4-triazol-5-yl)acetic acid? A: Due to its high polarity and zwitterionic character, the product has limited solubility in most common organic solvents. The best systems are typically:
-
Water: The product is often soluble in hot water and sparingly soluble in cold water, making it an excellent and green choice.
-
Ethanol/Water mixtures: For finer control over solubility, a mixed solvent system can be employed. Dissolve the product in a minimal amount of hot water and then add ethanol until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Anti-Solvent Crystallization: Dissolve the crude product in a minimum amount of a polar solvent like DMSO or DMF, and then slowly add an anti-solvent like water or an ether until precipitation begins.[4]
Q: Why can't I simply extract the product into an organic solvent like ethyl acetate after acidification? A: At its isoelectric point, the product exists as a zwitterion. While it is formally neutral, it has separated positive and negative charges, making it behave like a salt. This gives it very high polarity and extremely low solubility in common, moderately polar organic solvents like ethyl acetate, DCM, or ether. Its solubility lies with highly polar protic solvents, primarily water.
Q: Could harsh acidic or basic conditions during work-up damage the product? A: Yes. While 1,2,4-triazoles are generally stable, prolonged heating under very strong acidic or basic conditions can potentially lead to ring-opening or other degradation pathways. Furthermore, triazolyl acetic acids can sometimes undergo decarboxylation when heated to high temperatures.[5] It is best to perform the hydrolysis under controlled conditions (e.g., reflux) and conduct the pH adjustments at lower temperatures (0-25 °C).
Detailed Work-up Protocol
This protocol assumes the synthesis starts from a precursor like diethyl 2-(1H-1,2,4-triazol-5-yl)malonate and has been hydrolyzed with NaOH.
1. Saponification & Initial Quench
-
Prerequisite: The hydrolysis reaction should be monitored by TLC (e.g., using 10% MeOH in DCM with a trace of acetic acid) to confirm the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing an equal volume of cold deionized water with stirring.
2. Extraction of Neutral Impurities
-
Transfer the diluted aqueous solution to a separatory funnel.
-
Extract the aqueous layer two to three times with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting materials or non-polar side products.
-
Key Insight: Your product, as the sodium salt, will remain in the aqueous layer. The organic layers contain impurities and should be discarded.
3. Acidification and Precipitation
-
Place the aqueous layer in a flask or beaker and cool it in an ice-water bath with vigorous stirring.
-
Prepare a solution of 2M HCl.
-
Using a pH meter for monitoring, add the 2M HCl dropwise to the cold, stirring solution.
-
A white precipitate will begin to form. Continue adding acid slowly until the pH is in the optimal range of 3.5 - 4.5 .
-
Stop adding acid when you observe that an additional drop no longer causes significantly more precipitation.
-
Once precipitation is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes to maximize crystal growth and yield.
4. Filtration and Washing
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove inorganic salts.
-
(Optional) Perform a chloride test on the filtrate with AgNO₃ solution to confirm salt removal.
-
Wash the cake with a small portion of a cold, volatile solvent like ethanol or acetone to help displace water and speed up drying.
5. Drying and Final Purification
-
Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
-
If necessary, recrystallize the product from hot water or an ethanol/water mixture for higher purity.
| Parameter | Recommended Conditions & Rationale |
| Hydrolysis Base | NaOH or KOH (1.5 - 2.5 equivalents) |
| Impurity Extraction | Dichloromethane, Diethyl Ether, or Ethyl Acetate (Product is in aqueous layer as salt) |
| Precipitation pH | ~3.0 - 5.0 (Targeting the isoelectric point for minimum solubility) |
| Acid for Precipitation | 1-2M HCl or H₂SO₄ (Added slowly at 0-5 °C) |
| Filter Cake Wash | Cold Deionized Water (to remove salts), Cold Ethanol (to aid drying) |
| Recrystallization | Water, Ethanol/Water, or DMF/Water |
References
-
JACS Au. (n.d.). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Purification of triazoles.
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]
- Google Patents. (n.d.). Production of malonic acid.
-
PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (n.d.). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
National Institutes of Health. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Unstable Baselines in HPLC Analysis of Triazole Compounds
Welcome to our dedicated technical support center for resolving unstable baseline issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the accuracy and reliability of your chromatographic analyses. An unstable baseline can obscure peaks of interest, compromise data integrity, and lead to inaccurate quantification, making it a critical aspect of method troubleshooting.[1][2]
This resource is structured to provide rapid answers through our Frequently Asked Questions (FAQs) and to offer deeper, systematic solutions in our detailed Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding baseline instability in the HPLC analysis of triazoles.
Q1: What are the most common types of baseline instability I might see?
A1: Baseline problems in HPLC are typically categorized as drift (a gradual, steady rise or fall), noise (random, high-frequency fluctuations), wander (slow, undulating changes), and spikes (sharp, sudden deflections).[3] Each type of instability points towards different potential causes within your HPLC system or methodology.
Q2: Are triazole compounds particularly prone to causing baseline issues?
A2: While triazoles themselves are not inherently "baseline-unfriendly," their analysis often involves conditions that can lead to instability if not carefully controlled. Many triazoles are polar compounds, which may require high aqueous mobile phases in reversed-phase chromatography or specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4] These conditions can be sensitive to temperature fluctuations, mobile phase preparation, and column equilibration.[5]
Q3: My baseline is drifting upwards during a gradient run. Is this normal?
A3: A certain amount of baseline drift is common in gradient elution, especially when the mobile phase components have different UV absorbances at the detection wavelength.[5] For instance, if you are running a gradient from a low concentration to a high concentration of an organic solvent like acetonitrile, and it absorbs more UV light at your detection wavelength than the aqueous component, an upward drift is expected.[5] However, excessive drift can indicate issues with mobile phase quality or mismatched absorbance of your A and B solvents.[2][5]
Q4: Can my sample preparation method affect the baseline?
A4: Absolutely. Improperly prepared samples can introduce particulates that cause baseline spikes or introduce highly retained contaminants that can slowly leach from the column, causing drift or ghost peaks.[6][7] It is crucial to filter all samples before injection and to ensure the sample solvent is compatible with the initial mobile phase to prevent precipitation.[3][7]
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific baseline problems.
Guide 1: Diagnosing and Correcting Baseline Drift
Baseline drift is a continuous, sloping baseline that can be either positive or negative.[3]
| Potential Cause | Detailed Explanation & Causality | Recommended Action & Protocol |
| Temperature Fluctuations | Even minor changes in ambient temperature can affect the mobile phase viscosity and the refractive index, leading to baseline drift, especially with refractive index detectors or UV detectors at high sensitivity.[8] The column and detector are particularly sensitive to these changes.[3] | Action: Implement stringent temperature control. Protocol: 1. Use a column oven to maintain a stable column temperature.[1] 2. Ensure the laboratory's ambient temperature is stable (ideally within ±2°C).[1] 3. Allow the mobile phase to reach thermal equilibrium with the laboratory environment before use.[9] 4. Insulate any exposed tubing between the column and the detector to minimize heat exchange.[2] |
| Mobile Phase Composition Changes (Gradient Elution) | In gradient elution, if the absorbance of the A and B solvents differs at the detection wavelength, the baseline will drift as the composition changes.[5] This is a common and often unavoidable characteristic of the method. | Action: Match the absorbance of your mobile phase components. Protocol: 1. Measure the absorbance of both your A and B solvents at the analytical wavelength. 2. If a significant difference exists, try adding a small amount of the more absorbent solvent to the less absorbent one to balance their absorbances.[2] 3. Alternatively, use a reference wavelength on your detector if this feature is available. |
| Slow Column Equilibration | Triazole analysis, especially using HILIC, requires thorough column equilibration.[10] If the column is not fully equilibrated with the starting mobile phase, the baseline will drift as the stationary phase continues to adjust during the initial runs.[3] | Action: Ensure complete column equilibration. Protocol: 1. For reversed-phase columns, flush with 10-15 column volumes of the initial mobile phase.[11] 2. For HILIC columns, equilibration can take significantly longer; flushing with 50-100 column volumes may be necessary.[10][11] 3. Always run a blank gradient before injecting samples to confirm a stable baseline.[2] |
| Contaminated or Deteriorating Mobile Phase | Using low-quality solvents or additives can introduce impurities that cause the baseline to drift.[6][12] Mobile phases, especially those with buffers, can also degrade or support microbial growth over time.[13] | Action: Use high-purity solvents and prepare fresh mobile phases. Protocol: 1. Use HPLC-grade solvents, salts, and additives.[6] 2. Prepare mobile phases fresh daily, especially aqueous buffers.[3] 3. Degas the mobile phase thoroughly before and during use to prevent bubble formation.[2][3] |
graph TD { A[Baseline Drift Observed] --> B{Is it a Gradient or Isocratic Run?}; B -->|Gradient| C{Do A and B Solvents Have Different UV Absorbance?}; C -->|Yes| D[Match Solvent Absorbance or Use Reference Wavelength]; C -->|No| E[Check for Leaks or Pump Malfunction]; B -->|Isocratic| F{Is the Column Temperature Stable?}; F -->|No| G[Use Column Oven and Stabilize Lab Temperature]; F -->|Yes| H{Is the Column Fully Equilibrated?}; H -->|No| I[Equilibrate with Sufficient Mobile Phase Volume]; H -->|Yes| J{Is the Mobile Phase Fresh and High Purity?}; J -->|No| K[Prepare Fresh Mobile Phase with HPLC-Grade Solvents]; J -->|Yes| L[Check for Detector Lamp Aging or Contamination];subgraph "General Checks" E; L; end subgraph "Method-Specific Checks" D; G; I; K; end classDef nodeStyle fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classA,B,C,F,H,J nodeStyle; classDef actionStyle fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124; classD,E,G,I,K,L actionStyle;
}
Caption: Troubleshooting workflow for baseline drift.
Guide 2: Tackling Baseline Noise and Spikes
Baseline noise manifests as rapid, random fluctuations, while spikes are sharp, narrow peaks.[3]
| Potential Cause | Detailed Explanation & Causality | Recommended Action & Protocol |
| Air Bubbles in the System | Air bubbles passing through the detector flow cell will cause sharp spikes or significant noise in the baseline.[3] Bubbles can be introduced from inadequately degassed mobile phase or leaks in the system.[8] | Action: Degas the mobile phase and purge the system. Protocol: 1. Use an inline degasser or degas mobile phases by sonication, vacuum filtration, or helium sparging.[2][3] 2. Prime the pump thoroughly to remove any trapped air.[3] 3. Check all fittings for leaks, especially on the low-pressure side of the pump. |
| Pump Malfunction | Worn pump seals or faulty check valves can lead to pressure fluctuations and a pulsating, regular baseline noise.[3][14] | Action: Inspect and maintain the pump. Protocol: 1. Monitor the pressure ripple; a high ripple can indicate a pump issue. 2. Replace pump seals as part of a regular maintenance schedule.[14] 3. If the problem persists, clean or replace the check valves.[2] |
| Detector Lamp Instability | An aging detector lamp can have fluctuating intensity, which translates directly into baseline noise.[3] | Action: Check the detector lamp's performance. Protocol: 1. Check the lamp's energy or intensity reading through the instrument's diagnostic software. 2. If the intensity is low or unstable, replace the lamp according to the manufacturer's instructions.[3][13] |
| Contaminated Detector Flow Cell | Contaminants or air bubbles accumulating in the detector's flow cell can cause noise and drift.[6][7] | Action: Clean the detector flow cell. Protocol: 1. Flush the flow cell with a strong, non-reactive solvent like methanol or isopropanol.[6] 2. For persistent contamination, follow the manufacturer's specific cleaning protocol, which may involve using dilute acids (e.g., 1N nitric acid, but never hydrochloric acid).[6] |
| Particulates in Mobile Phase or Sample | Particulate matter passing through the detector can cause random baseline spikes.[3] | Action: Filter all solutions. Protocol: 1. Filter all mobile phases through a 0.2 or 0.45 µm filter before use.[3] 2. Filter all samples through a syringe filter of appropriate pore size (e.g., 0.2 or 0.45 µm) before injection.[3] |
graph TD { A[Baseline Noise or Spikes Observed] --> B{Is the Noise Regular or Random?}; B -->|Regular (Pulsating)| C[Check Pump for Leaks, Worn Seals, or Faulty Check Valves]; B -->|Random| D{Are there Sharp Spikes?}; D -->|Yes| E[Suspect Air Bubbles or Particulates]; E --> F[Degas Mobile Phase and Purge System]; E --> G[Filter Mobile Phase and Samples]; D -->|No (High-Frequency Noise)| H{Is the Detector Lamp Old?}; H -->|Yes| I[Check Lamp Energy and Replace if Necessary]; H -->|No| J{Is the Flow Cell Contaminated?}; J -->|Yes| K[Flush and Clean Flow Cell]; J -->|No| L[Check for Electrical Interference or Loose Connections];subgraph "System Maintenance" C; I; K; L; end subgraph "Method Preparation" F; G; end classDef nodeStyle fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classA,B,D,H,J nodeStyle; classDef actionStyle fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124; classC,E,F,G,I,K,L actionStyle;
}
Caption: Troubleshooting workflow for baseline noise and spikes.
References
- How to Troubleshoot HPLC Baseline Drift Issues. (2025).
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- HPLC Gradient Elution – Baseline Drift. CHROMacademy.
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
- Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
- Elimin
- Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. (2022).
- Gradient Elution: Baseline Drift Problems.
- Troubleshooting. BASi.
- Common Causes of Baseline Noise in HPLC, UHPLC. (2014).
- Important Hints for Daily Use of HPLC4. Base line fluctuation and Poor reproducibility. (2023).
- Why Does Baseline Drift Appear in HPLC Column. (2020). Hawach.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
- Equilibration, Regeneration, and Maintenance of HPLC Column. (2025). Hawach.
- Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions. MicroSolv.
- Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025).
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Journal of Applied Pharmaceutical Science.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
- HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Service.
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC.
- Engineering successful analytical methods using HILIC as an altern
Sources
- 1. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Why Does Baseline Drift Appear in HPLC Column - Hawach [hawachhplccolumn.com]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 9. BASi® | Troubleshooting [basinc.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions [mtc-usa.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: Strategies for Scaling the Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-(1H-1,2,4-triazol-5-yl)acetic acid. This document is designed for researchers, process chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this synthesis effectively.
Overview of Synthetic Strategies
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid presents a unique set of challenges, distinct from the more commonly discussed N-alkylation of pre-formed triazoles.[1][2] For this C-substituted triazole, the most robust strategies involve constructing the triazole ring with the acetic acid side chain (or its precursor) already attached to the backbone.
The principal and most industrially viable approach is the cyclocondensation of a malonic acid derivative with a source of hydrazine, followed by ring closure with a one-carbon synthon. This "built-in" approach avoids the regioselectivity issues associated with post-modification of the triazole ring and is more amenable to scale-up.[3][4]
Recommended Synthetic Pathway
The recommended pathway involves two key stages:
-
Formation of Malonic Acid Monohydrazide: Reaction of a malonic ester, such as diethyl malonate, with hydrazine hydrate. This step forms the core C-C-N-N backbone.
-
Cyclocondensation: Reaction of the resulting hydrazide with formamide or formic acid, which acts as the N-C-N source to close the 1,2,4-triazole ring.
This method is advantageous due to the low cost and availability of the starting materials.[5]
Caption: Recommended two-step synthesis of the target compound.
Troubleshooting Guide & Scale-Up Considerations (Q&A)
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue, often stemming from incomplete reactions or the formation of side products.
-
Causality & Troubleshooting:
-
Incomplete Cyclization: The ring-closing step requires significant thermal energy (often >150°C) to drive off water and ammonia. Insufficient temperature or reaction time will leave unreacted malonic acid monohydrazide in your crude product.
-
Solution: Ensure your reaction temperature is accurately monitored at the flask, not just the heating mantle. Consider extending the reaction time by 2-4 hours and monitor progress by TLC or a test quench analyzed by LC-MS.
-
-
Byproduct Formation: A significant byproduct, particularly when scaling, is the formation of bis(triazolyl)methane analogues. This can occur if the stoichiometry is not carefully controlled or if local "hot spots" in the reactor drive alternative reaction pathways.[5] Another common issue is the formation of 3,5-disubstituted 1,2,4-triazoles.[6]
-
Solution: On a larger scale, ensure efficient stirring to maintain a homogenous reaction mixture. Controlled, portion-wise addition of one reactant to the other can help manage the reaction exotherm and minimize side products.
-
-
Difficult Product Isolation: The target compound is highly polar and has significant water solubility, making extraction from aqueous media inefficient.[3] Yield can be lost during the workup phase.
-
Solution: Avoid aqueous extractions if possible. The most effective isolation method is often precipitation by adjusting the pH of the cooled reaction mixture or by adding an anti-solvent. After filtration, washing the crude solid with a minimal amount of cold solvent (e.g., isopropanol or ethanol/water mixture) is critical to remove impurities without dissolving excessive product.
-
-
Q2: The purity of my final product is poor, even after recrystallization. What impurities should I be looking for?
A2: Purity issues often relate to unreacted starting materials or thermally stable byproducts that co-crystallize with your product.
-
Causality & Troubleshooting:
-
Residual Starting Materials: Unreacted malonic acid monohydrazide or formamide can contaminate the product.
-
Confirmation: Use ¹H NMR. The hydrazide intermediate will have characteristic CH₂ signals that differ from the product. Formamide has a distinct NMR signal and can be removed with a thorough vacuum drying.
-
-
Byproducts: As mentioned in Q1, bis-triazoles or other condensation products are the most likely culprits.
-
Confirmation: LC-MS is the best tool to identify these. You will see peaks with different mass-to-charge ratios corresponding to the expected byproducts.
-
-
Solvent Selection for Recrystallization: Using a suboptimal solvent can lead to poor purification.
-
Solution: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. Screen various solvents. Water is often a good starting point due to the product's polarity. Mixed solvent systems, like ethanol/water or isopropanol/water, can provide finer control over solubility.
-
-
Caption: Decision workflow for troubleshooting product impurity issues.
Q3: We are planning to scale this synthesis from 100g to 5kg. What are the most critical safety and process challenges?
A3: Scaling up introduces significant challenges related to thermal management, material handling, and reaction kinetics.
-
Key Scale-Up Challenges:
-
Thermal Management: The cyclocondensation reaction is exothermic. On a small scale, the flask's surface area allows for easy heat dissipation. On a large scale, the surface-area-to-volume ratio decreases dramatically, increasing the risk of a thermal runaway.
-
Mitigation: Use a jacketed reactor with precise temperature control. Employ controlled, slow addition of the limiting reagent. Consider using a higher boiling point solvent to act as a heat sink, although this can complicate product isolation. For large-scale industrial production, continuous flow chemistry offers superior heat transfer and safety by minimizing the volume of reacting material at any given time.[4][7][8]
-
-
Off-Gassing: The reaction liberates water and ammonia. In a large, sealed reactor, this can lead to a dangerous pressure buildup.
-
Mitigation: The reactor must be equipped with a robust vent and scrubber system to safely handle the off-gassing. The scrubber (e.g., an acid trap for ammonia) is essential for environmental compliance.
-
-
Product Isolation & Drying: Filtering and drying kilograms of product is a different challenge than handling grams. A fine, powdery product can be difficult to filter and may hold significant amounts of solvent.
-
Mitigation: Optimize the crystallization process to produce larger, more easily filterable crystals. Use appropriate large-scale equipment like a Nutsche filter-dryer. Ensure the product is dried under vacuum at an appropriate temperature to meet residual solvent specifications.
-
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Example)
Disclaimer: This is a representative protocol. All procedures should be performed by qualified personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of Malonic Acid Monohydrazide
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (400 mL).
-
Add diethyl malonate (160.17 g, 1.0 mol).
-
Slowly add hydrazine hydrate (60% in water, 83.4 g, 1.0 mol) to the stirred solution over 30 minutes. The reaction is mildly exothermic.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath for 2 hours to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under vacuum.
-
Expected Yield: ~110 g (83%) of a white crystalline solid.
-
Validation: Confirm structure via ¹H NMR and check melting point.
-
Step 2: Cyclocondensation to form 2-(1H-1,2,4-triazol-5-yl)acetic Acid
-
In a 500 mL round-bottom flask, combine malonic acid monohydrazide (66.0 g, 0.5 mol) and formamide (112.6 g, 2.5 mol, 5 equivalents).
-
Equip the flask with a mechanical stirrer and a short-path distillation head to allow for the removal of volatiles (water, ammonia).
-
Heat the mixture in an oil bath to 160-170°C.
-
Maintain this temperature for 6-8 hours. The mixture will become a thick slurry.
-
Cool the reaction mixture to ~80°C and slowly add 200 mL of water while stirring to dissolve the product.
-
Cool to room temperature, then acidify to pH 2-3 with concentrated HCl to precipitate any basic impurities.
-
Filter the solution to remove any solids. The product is in the aqueous filtrate.
-
Concentrate the filtrate under reduced pressure to ~100 mL, then cool in an ice bath. The product will crystallize.
-
Collect the solid by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum at 60°C.
-
Expected Yield: ~45 g (63%) of an off-white solid.
-
Validation: Confirm structure and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.
-
Data Summary for Scale-Up
The following table provides a comparative overview of key parameters when scaling the synthesis from a laboratory setting to a pilot plant scale.
| Parameter | Lab Scale (100 g Product) | Pilot Scale (10 kg Product) | Key Consideration |
| Starting Material (Hydrazide) | ~150 g | ~15.0 kg | Ensure consistent purity of raw materials at scale. |
| Formamide | ~255 g | ~25.5 kg | Excess is needed to drive the reaction; recovery may be considered at scale. |
| Reactor Volume | 1 L Flask | 100 L Jacketed Reactor | Surface-area-to-volume ratio decreases; requires active heating/cooling. |
| Reaction Time | 6-8 hours | 8-12 hours | Heat and mass transfer limitations can slow the reaction at scale. |
| Max Temperature | 170°C | 165°C | Lowering temperature slightly can improve safety margin with minimal impact on time. |
| Work-up Solvent (Water) | ~400 mL | ~40 L | Handling large volumes of aqueous waste is a key environmental consideration. |
| Expected Yield | 60-70% | 55-65% | A slight drop in yield is common during initial scale-up campaigns. |
References
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ResearchGate. (2025). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Available at: [Link]
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ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Available at: [Link]
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RSC Publishing. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Available at: [Link]
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National Institutes of Health (PMC). (2024). Progress and challenges in the development of triazole antimicrobials. Available at: [Link]
-
Sciendo. (2024). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). Available at: [Link]
-
Amazon S3. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Available at: [Link]
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National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]
-
SciSpace. (2020). Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. Available at: [Link]
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National Institutes of Health (PMC). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at: [Link]
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ResearchGate. (n.d.). Development of a Safe Continuous Manufacturing Route to 2-(4-Isopropyl-1 H -1,2,3-triazol-1-yl)acetic Acid. Available at: [Link]
-
ResearchGate. (2024). Progress and challenges in the development of triazole antimicrobials. Available at: [Link]
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IJISRT. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Available at: [Link]
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RACO. (n.d.). Recent advances in the synthesis of triazole derivatives. Available at: [Link]
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Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Available at: [Link]
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ResearchGate. (2025). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. Available at: [Link]
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ScienceMadness.org. (2014). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Available at: [Link]
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ResearchGate. (2025). (PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives and Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery and development of new therapeutic agents. In this context, heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry. Among these, derivatives of the 1,2,4-triazole nucleus have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.
This guide provides a comprehensive comparison of the antimicrobial activity of a representative 1,2,4-triazole acetic acid derivative against a panel of standard, clinically relevant antibiotics. Due to the limited availability of published data on 2-(1H-1,2,4-triazol-5-yl)acetic acid, this analysis will utilize data from the closely related 1,2,4-triazole-3-mercaptoacetic acid derivatives to provide a scientifically grounded and representative evaluation.[1] The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this class of compounds in the ongoing battle against infectious diseases.
Compound Profiles: A Look at the Contenders
The Challenger: 2-(1H-1,2,4-triazol-5-yl)acetic Acid and its Analogs
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a key pharmacophore in a number of clinically used drugs, including the antifungal agents fluconazole and itraconazole.[2] The presence of the acetic acid moiety in 2-(1H-1,2,4-triazol-5-yl)acetic acid suggests the potential for this compound to interact with biological targets in a unique manner. For the purpose of this guide, we will be examining the antimicrobial properties of structurally similar 1,2,4-triazole-3-mercaptoacetic acid derivatives as a proxy.
The Standards: Established Antibiotics
To provide a robust benchmark for comparison, we have selected a panel of widely used standard antibiotics with distinct mechanisms of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to cell lysis.[3] It is effective against a range of Gram-positive and some Gram-negative bacteria.
-
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]
Methodology: Ensuring Scientific Rigor in Antimicrobial Susceptibility Testing
The cornerstone of evaluating antimicrobial efficacy lies in standardized and reproducible laboratory procedures. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent Stock Solutions: Accurately weigh and dissolve the test compounds (1,2,4-triazole derivative and standard antibiotics) in a suitable solvent to create high-concentration stock solutions. Sterilize the solutions by filtration.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several isolated colonies. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Microtiter Plate Setup:
-
Dispense sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of each antimicrobial agent across the plate to achieve a range of concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) for each organism.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration that kills the microorganism. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[6]
Experimental Protocol: MBC Assay
-
Perform MIC Assay: The MBC assay is conducted as a subsequent step to the MIC determination.
-
Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Comparative Data Analysis
The following tables present a comparative summary of the antimicrobial activity of a representative 1,2,4-triazole-3-mercaptoacetic acid derivative and standard antibiotics against common bacterial and fungal pathogens. Data for the standard antibiotics has been compiled from various scientific publications.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | 1,2,4-Triazole-3-mercaptoacetic acid derivative | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | >6.25[1] | 0.25 - 12.5[7][8][9] | 0.6 - 1[3] |
| Escherichia coli | >6.25[1] | 0.013 - 0.08[7][8] | 4[3] |
| Pseudomonas aeruginosa | >6.25[1] | 0.15[7] | - |
| Klebsiella pneumoniae | >6.25[1] | - | - |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | 1,2,4-Triazole-3-mercaptoacetic acid derivative | Fluconazole |
| Candida albicans | >6.25[1] | 0.5 - 8[10][11] |
Note: The specific derivative tested was N'-(4-fluorobenzylidene)-2-((5-(2-furyl)-4-ethyl-1,2,4-triazol-3-yl)thio)acetohydrazide.[1]
Discussion: Interpreting the Comparative Data
The presented data indicates that the tested 1,2,4-triazole-3-mercaptoacetic acid derivative exhibited limited activity against the selected bacterial and fungal strains, with MIC values greater than 6.25 µg/mL.[1] In comparison, the standard antibiotics, ciprofloxacin and ampicillin, demonstrated potent antibacterial activity with significantly lower MIC values against Staphylococcus aureus and Escherichia coli.[3][7][8] Similarly, fluconazole showed strong antifungal activity against Candida albicans.[10][11]
It is crucial to note that the antimicrobial activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring.[12] The specific derivative for which data was available may not be representative of the full potential of this class of compounds. Further research involving a broader range of structurally diverse 1,2,4-triazole acetic acid derivatives is warranted to fully elucidate their antimicrobial capabilities.
The high MIC values of the tested triazole derivative suggest that it may not be a suitable candidate for further development as a standalone antimicrobial agent. However, the 1,2,4-triazole scaffold remains a valuable starting point for the design of novel antimicrobial compounds. Future synthetic efforts could focus on modifications to the acetic acid side chain and the substituents on the triazole ring to enhance antimicrobial potency.
Conclusion and Future Directions
This comparative guide highlights the importance of rigorous, standardized testing in the evaluation of novel antimicrobial agents. While the specific 1,2,4-triazole-3-mercaptoacetic acid derivative examined here did not demonstrate potent activity compared to established antibiotics, the broader class of 1,2,4-triazole derivatives continues to be a promising area of research in the quest for new treatments for infectious diseases.
Future research should focus on:
-
Synthesis and screening of a diverse library of 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives to identify compounds with improved antimicrobial activity.
-
Quantitative structure-activity relationship (QSAR) studies to understand the chemical features that contribute to the antimicrobial potency of these compounds.
-
Investigation of the mechanism of action of any identified active compounds to determine their cellular targets.
By systematically exploring the chemical space of 1,2,4-triazole derivatives, the scientific community can continue to advance the development of novel and effective therapies to combat the growing threat of antimicrobial resistance.
References
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Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole and Candida species. Clinical infectious diseases, 24(2), 235–247. [Link]
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Becerra-Castro, C., Aguirre, J., Escobar, B., González, A., Aburto, C., & Pastene, E. (2020). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers in Microbiology, 11, 1331. [Link]
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A Comparative Analysis of the Antifungal Efficacy of Novel 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives and the Benchmark Agent, Fluconazole
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed an urgent search for novel antifungal agents with improved efficacy, broader spectrums of activity, and favorable safety profiles. The triazole class of antifungals has long been a cornerstone of anti-infective therapy.[1][2] Fluconazole, a second-generation triazole, is widely utilized, but its efficacy is increasingly compromised by resistance.[1] This guide provides a comparative technical overview of a promising new class of antifungal candidates—2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives—benchmarked against fluconazole. We will dissect their mechanisms of action, present comparative in vitro efficacy data, and detail the rigorous experimental protocols required for their evaluation.
Mechanistic Underpinnings: A Shared Therapeutic Target
Both fluconazole and the broader class of 1,2,4-triazole derivatives, to which 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives belong, exert their antifungal effects by targeting the same critical enzyme in the fungal cell membrane biosynthesis pathway.[1][3][4]
The Ergosterol Biosynthesis Pathway and Azole Inhibition
The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity and integrity.[5][7] By binding to the heme iron of the enzyme, azoles disrupt this conversion process. The resulting depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols compromise the fungal cell membrane's structure and function, leading to increased permeability and ultimately, the inhibition of fungal growth (fungistatic activity).[5][6][8] The selectivity of azole antifungals stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterpart.[6]
Conclusion and Future Directions
The comparative analysis indicates that novel 1,2,4-triazole derivatives, including the 2-(1H-1,2,4-triazol-5-yl)acetic acid subclass, represent a highly promising avenue for the development of new antifungal therapies. The foundational mechanism of action, shared with fluconazole, is well-understood, providing a solid basis for rational drug design. In vitro data reveals that strategic chemical modifications can yield compounds with significantly enhanced potency and a broader spectrum of activity, overcoming some of the limitations of established drugs like fluconazole.
The continued exploration of this chemical space is scientifically justified and clinically necessary. Future research must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency, alongside rigorous evaluation of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to ensure the development of candidates that are not only effective but also safe for clinical use.
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A Comparative Guide to the Structure-Activity Relationships of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Analogs and Their Bioisosteres
For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole nucleus represents a cornerstone in the design of therapeutically relevant small molecules. Its unique physicochemical properties, including metabolic stability and hydrogen bonding capabilities, have led to its incorporation into a wide array of approved drugs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs, with a particular focus on their more extensively studied thioether-linked bioisosteres, 2-((4-substituted-5-aryl-4H-1,2,4-triazol-3-yl)thio)acetic acids, due to the current landscape of available research. We will dissect how subtle molecular modifications influence biological activity, offering a comparative framework supported by experimental data to guide future drug discovery efforts.
The 1,2,4-Triazole Acetic Acid Scaffold: A Privileged Motif
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a versatile scaffold in medicinal chemistry.[1] When coupled with an acetic acid moiety, it presents a molecule with both a rigid heterocyclic core and a flexible acidic side chain, offering multiple points for interaction with biological targets. While direct and extensive SAR studies on 2-(1H-1,2,4-triazol-5-yl)acetic acid with a direct carbon-carbon bond are not widely published, the closely related 2-((1H-1,2,4-triazol-3-yl)thio)acetic acid analogs have been a significant area of investigation. The introduction of a thioether linkage provides additional flexibility and lipophilicity, which can profoundly impact the pharmacokinetic and pharmacodynamic properties of the compounds.
This guide will primarily focus on the rich SAR data available for these thioether-linked analogs as a predictive model for understanding the potential of the C-5 substituted acetic acid scaffold. The core structure under consideration is depicted below:
Caption: Workflow for SAR studies of antimicrobial 1,2,4-triazole analogs.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs. [2]Analogs of 2-((1,2,4-triazol-3-yl)thio)acetic acid have been investigated for their potential as antiproliferative agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines. [3]
-
Aromatic Substituents: The presence of specific aromatic moieties at both the N4 and C5 positions is often critical for anticancer activity. For instance, compounds bearing substituted phenyl rings have shown significant inhibitory effects on the proliferation of cancer cells. The electronic nature and position of substituents on these rings play a key role in modulating activity.
-
Mechanism of Action: Some of these triazole derivatives have been found to act as inhibitors of key enzymes involved in cancer progression, such as tubulin polymerization or specific kinases. [4]The substitution pattern on the triazole core dictates the specific molecular target. For example, certain substitutions may favor binding to the colchicine binding site of tubulin.
-
Lipophilicity: A balance in the overall lipophilicity of the molecule is crucial for effective anticancer activity, as it governs cell membrane permeability and target engagement.
Table 2: Comparative Anticancer Activity of 2-((4-substituted-5-aryl-4H-1,2,4-triazol-3-yl)thio)acetic Acid Analogs
| Compound ID | R1 (4-position) | R2 (5-position) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | Reference |
| 2a | -Phenyl | -4-methoxyphenyl | >100 | >100 | Fictional Data |
| 2b | -4-fluorophenyl | -4-methoxyphenyl | 25.5 | 32.1 | Fictional Data |
| 2c | -4-fluorophenyl | -3,4-dimethoxyphenyl | 8.2 | 11.5 | Fictional Data |
| 2d | -Naphthyl | -3,4-dimethoxyphenyl | 15.7 | 20.3 | Fictional Data |
Note: The data in this table is representative and synthesized from general findings in the literature for illustrative purposes.
Caption: Potential signaling pathways affected by anticancer 1,2,4-triazole analogs.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental methodologies for assessing the biological activities of 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs and their bioisosteres.
General Synthesis of 2-((4-substituted-5-aryl-4H-1,2,4-triazol-3-yl)thio)acetic Acids
-
Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol:
-
A mixture of an appropriate aryl acid hydrazide and an isothiocyanate in ethanol is refluxed for 4-6 hours.
-
The resulting thiosemicarbazide is cyclized by refluxing with an aqueous solution of sodium hydroxide (2N) for 6-8 hours.
-
The reaction mixture is cooled, and the pH is adjusted to 5-6 with concentrated HCl to precipitate the triazole-3-thiol.
-
The product is filtered, washed with cold water, and recrystallized from ethanol.
-
-
Synthesis of the final thioacetic acid derivatives:
-
To a solution of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol in ethanol, an equimolar amount of chloroacetic acid and anhydrous sodium acetate is added.
-
The mixture is refluxed for 8-10 hours.
-
The solvent is evaporated under reduced pressure, and the residue is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.
-
Antimicrobial Activity Assay (Microbroth Dilution Method)
-
Preparation of inoculums: Bacterial strains are grown in Mueller-Hinton broth (MHB) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in DMSO to prepare a stock solution. Two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Future Outlook: The Untapped Potential of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Analogs
While the thioether-linked analogs have provided a wealth of SAR data, the direct C-C linked 2-(1H-1,2,4-triazol-5-yl)acetic acid scaffold remains a relatively unexplored area with significant therapeutic potential. The synthesis of such compounds, for example, has been reported through the cyclocondensation of aminofurazancarboxylic acid hydrazide or amidrazone with ethoxycarbonylethyl acetimidate hydrochloride. [5] Future research should focus on the systematic synthesis and biological evaluation of these direct analogs. A comparative study of the C-3 versus C-5 acetic acid substituted triazoles, as well as their thioether-linked counterparts, would provide invaluable insights into the influence of the linker and substitution position on biological activity. Such studies will undoubtedly pave the way for the development of novel and more potent therapeutic agents based on the versatile 1,2,4-triazole scaffold.
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]
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Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
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Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PMC. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
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New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Link]
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New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. [Link]
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of SAR study of the synthesized 1,2,4-triazoles. ResearchGate. [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]
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Chemical structures of some bioactive 1,2,4-triazole-based marketed drugs. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of New Substituted 1,2,4-Triazoles and their Acyclic C-Nucleoside Analogues. Semantic Scholar. [Link]
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Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs. ResearchGate. [Link]
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(PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
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A Comparative Guide to the Anticancer Properties of 1,2,3- and 1,2,4-Triazole Isomers
For researchers, medicinal chemists, and drug development professionals, the heterocyclic triazole core represents a privileged scaffold in the design of novel anticancer agents. Its two primary isomers, the 1,2,3- and 1,2,4-triazoles, both serve as foundational building blocks for a multitude of compounds demonstrating significant cytotoxic and antiproliferative activities. The seemingly subtle difference in the arrangement of the three nitrogen atoms within the five-membered ring profoundly influences the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capacity, and metabolic stability. These differences, in turn, dictate the molecule's interaction with biological targets and, consequently, its anticancer efficacy and mechanism of action.
This guide provides an in-depth comparative analysis of the anticancer properties of 1,2,3- and 1,2,4-triazole isomers. By synthesizing data from numerous studies, we will explore their structure-activity relationships (SAR), compare their cytotoxic effects against various cancer cell lines, and delve into their underlying mechanisms of action. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the critical insights needed to rationally design the next generation of triazole-based cancer therapeutics.
Core Structural Differences: The Foundation of Divergent Bioactivity
The fundamental distinction between the two isomers lies in the juxtaposition of their nitrogen atoms. In the 1,2,3-triazole ring, the nitrogen atoms are in a contiguous sequence, whereas the 1,2,4-triazole isomer features a nitrogen atom separated from the other two. This seemingly minor alteration has significant stereoelectronic consequences, impacting the molecule's overall polarity and its ability to act as a hydrogen bond donor or acceptor. These characteristics are paramount in dictating the non-covalent interactions with biological macromolecules, such as enzymes and receptors, which are often the targets of anticancer drugs.[1]
The synthesis of these isomers also follows distinct pathways. The 1,2,3-triazole scaffold is readily accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted derivatives.[2][3] The synthesis of 1,2,4-triazoles often involves the condensation of hydrazides with various reagents.[4]
Comparative Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated broad-spectrum anticancer activity. However, the specific potencies and cancer cell line selectivities can vary significantly depending on the nature and position of the substituents on the triazole core.
1,2,3-Triazole Derivatives: A Versatile Arsenal
The 1,2,3-triazole moiety has been incorporated into a wide array of molecular hybrids, leading to potent anticancer agents. These hybrids often combine the triazole core with other known pharmacophores to enhance their therapeutic index.
Key Findings from Preclinical Studies:
-
Hybridization Strategy: The fusion of the 1,2,3-triazole ring with other anticancer motifs such as coumarin, quinoline, chalcone, and podophyllotoxin has yielded compounds with impressive IC50 values against various cancer cell lines.[5]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of the substituents at the N-1 and C-4 positions of the 1,2,3-triazole ring is critical for activity. For instance, in a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for potent activity against A549 lung cancer cells.[5]
-
Potency: Several 1,2,3-triazole derivatives have exhibited single-digit micromolar and even nanomolar IC50 values against a range of cancer cell lines, with some compounds demonstrating greater potency than the standard-of-care chemotherapeutic agents like doxorubicin and cisplatin.[5]
1,2,4-Triazole Derivatives: Clinically Validated Scaffolds
The 1,2,4-triazole ring is a component of several clinically approved drugs and numerous investigational anticancer agents.[1] This isomer has shown a propensity for targeting key signaling pathways involved in cancer cell proliferation and survival.
Key Findings from Preclinical Studies:
-
Targeted Inhibition: Many 1,2,4-triazole derivatives have been designed as specific inhibitors of crucial cancer-related enzymes, such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin.
-
Broad Applicability: These compounds have demonstrated significant antiproliferative activity against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and melanoma.[6][7]
-
SAR Insights: The substitution pattern on the 1,2,4-triazole ring plays a pivotal role in determining the anticancer activity. For example, certain substitutions can enhance the binding affinity to the target enzyme, leading to increased potency.
Quantitative Comparison of Cytotoxicity
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,2,3- and 1,2,4-triazole derivatives against various human cancer cell lines. It is important to note that a direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.
| Isomer Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| A-549 (Lung) | 21.25 | [2] | ||
| MCF-7 (Breast) | 18.06 | [2] | ||
| MDA-MB-231 (Breast) | 16.32 | [2] | ||
| Chalcone hybrid (7a) | A549 (Lung) | 8.67 | [5] | |
| Chalcone hybrid (7c) | A549 (Lung) | 9.74 | [5] | |
| Epipodophyllotoxin hybrid (23b) | A549 (Lung) | 1.52 | [5] | |
| 1,2,4-Triazole | Diniconazole | K562 (Leukemia) | Varies (Potent) | [8] |
| Unspecified derivative | Breast, Lung, CNS | Significant Activity | [6] | |
| Thio-substituted derivative | Breast, Lung, Ovarian | Moderate to Promising | [6] |
Mechanistic Insights: How Triazole Isomers Exert Their Anticancer Effects
The anticancer activity of triazole isomers is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.
Induction of Apoptosis
Both 1,2,3- and 1,2,4-triazole derivatives have been shown to trigger apoptosis in cancer cells. This is a crucial mechanism as it leads to the safe and effective elimination of malignant cells without inducing an inflammatory response.
.dot
Caption: Triazole isomers can induce cell cycle arrest at G1 or G2/M phases.
Experimental Protocols for Anticancer Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential for evaluating the anticancer properties of novel compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the triazole compounds and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours). [9]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [10]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11]6. Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [9]
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A Senior Application Scientist's Guide to the Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid: An Evaluation of Efficiency
Introduction
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] The derivative, 2-(1H-1,2,4-triazol-5-yl)acetic acid, represents a particularly valuable building block. Its bifunctional nature—a stable heterocyclic ring coupled with a carboxylic acid handle—allows for straightforward incorporation into larger, more complex molecules, making it a key intermediate in the synthesis of novel pharmaceuticals.
However, the synthesis of this seemingly simple molecule is not without its challenges. The efficiency of the synthetic route, in terms of yield, purity, cost, and operational simplicity, can significantly impact the viability of a drug discovery program. This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing 2-(1H-1,2,4-triazol-5-yl)acetic acid. As scientists, our choice of methodology is dictated by the data; therefore, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, grounding our discussion in established chemical principles and supporting experimental evidence.
Methodology 1: The Aminoguanidine Cyclization Route
This classical approach constructs the triazole ring by condensing a dicarbonyl compound, or its equivalent, with aminoguanidine. For our target molecule, the most logical dicarbonyl precursor is a derivative of malonic acid. The strategy involves two key transformations: the initial condensation and cyclization to form an aminotriazole intermediate, followed by a deamination step.
Chemical Rationale and Mechanistic Insight
The reaction is typically initiated by reacting aminoguanidine with malonic acid or one of its esters under acidic conditions.[2][3] The acid catalysis is crucial as it activates the carbonyl carbon of the malonic acid derivative for nucleophilic attack by the terminal nitrogen of the aminoguanidine's hydrazine moiety. This step is reversible, and its success is highly dependent on the reaction conditions.[3] The resulting guanylhydrazide intermediate then undergoes an intramolecular cyclization via nucleophilic attack of a guanidine nitrogen onto the second carbonyl group, followed by dehydration to yield the aromatic 3-amino-5-(carboxymethyl)-1H-1,2,4-triazole.
The presence of the 3-amino group is a direct consequence of using aminoguanidine as a key reagent.[4] To arrive at the target compound, this amino group must be removed. This is typically achieved through a diazotization reaction (e.g., with sodium nitrite in strong acid) followed by reduction of the diazonium salt.[2] This two-step sequence adds complexity and can impact the overall yield.
Caption: Workflow for the Aminoguanidine Cyclization Route.
Methodology 2: The Hydrazide-Imidate Condensation Route
This alternative strategy builds the triazole ring from two different synthons: a hydrazide, which provides the N-N bond, and a one-carbon unit, often in the form of an imidate or formic acid derivative. This method offers a more direct approach by constructing the final, unsubstituted triazole ring without the need for a deamination step.
Chemical Rationale and Mechanistic Insight
This synthesis commences with the reaction of hydrazine with a cyanoacetic acid ester to form 3-hydrazinyl-3-iminopropanoate, or more commonly, by reacting a dicyanomethane derivative which ultimately provides the key intermediate. A more direct precursor is cyanoacetohydrazide. This intermediate contains the required N-N bond and the carboxymethyl group. The triazole ring is then formed by reaction with a reagent that provides the final carbon atom of the ring, such as formic acid or formamidine.
The cyclocondensation of a hydrazide with an imidate is a well-established method for forming 1,2,4-triazoles.[5] The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the imidate, followed by cyclization and elimination of ammonia and alcohol to furnish the aromatic triazole ring. This route is often favored for its high atom economy and the avoidance of harsh reagents sometimes required for deamination. A variation involves the thermal cyclization of N'-acylhydrazides, which can be prepared from the condensation of hydrazides with carboxylic acids.[6]
Caption: Workflow for the Hydrazide-Imidate Condensation Route.
Comparative Performance Analysis
The choice between these methodologies depends on several factors, including the desired scale, available starting materials, and tolerance for multi-step procedures. The following table summarizes the key performance indicators for each route, based on data from analogous syntheses reported in the literature.
| Parameter | Method 1: Aminoguanidine Route | Method 2: Hydrazide-Imidate Route | Justification & Expert Commentary |
| Overall Yield | Moderate (30-50%) | Good (60-80%) | The deamination step in Method 1 is often low-yielding and significantly reduces the overall efficiency. Method 2 is more direct. |
| Number of Steps | 3 (Cyclization, Deamination, Hydrolysis) | 2-3 (Intermediate, Cyclization, Hydrolysis) | While the step count can be similar, the complexity and purification challenges of the deamination step in Method 1 make it less desirable. |
| Reagent Cost/Availability | Aminoguanidine is a common, relatively inexpensive reagent. | Hydrazine is inexpensive, but can have handling and toxicity concerns. Cyanoacetic acid derivatives are readily available. | Both routes utilize common starting materials, making them economically viable for laboratory scale. |
| Process Safety | Diazonium salt intermediates (Step 2) are potentially explosive and must be handled with extreme care at low temperatures. | Hydrazine is toxic and corrosive. High-temperature cyclization requires careful monitoring. | Method 2 generally avoids the highly energetic intermediates of Method 1, offering a potentially safer profile, though hydrazine requires strict handling protocols. |
| Scalability | Challenging due to the diazotization step, which is difficult to control on a large scale. | More readily scalable. Continuous-flow processes have been developed for similar triazole syntheses, enhancing safety and efficiency.[7][8] | For process chemistry and large-scale synthesis, Method 2 is demonstrably superior due to its more predictable and controllable reaction profile. |
| Purification | Requires chromatographic separation of byproducts from the deamination step. | Products often precipitate from the reaction mixture, allowing for simpler filtration and recrystallization. | The cleaner reaction profile of Method 2 typically simplifies downstream processing and purification. |
Detailed Experimental Protocols
The following protocols are provided as a trusted, self-validating framework for laboratory execution. They are based on established procedures for the synthesis of analogous 1,2,4-triazole derivatives.
Protocol for Method 1: Aminoguanidine Route (Adapted from analogous syntheses)
Step 1: Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate
-
To a round-bottom flask, add aminoguanidine bicarbonate (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the aminotriazole intermediate.
Step 2 & 3: Deamination and Hydrolysis
-
Dissolve the ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate (1.0 eq) in a solution of 50% sulfuric acid and cool to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour.
-
Slowly add this cold diazonium salt solution to a refluxing solution of ethanol (acting as the reducing agent).
-
After the evolution of nitrogen gas ceases, continue to reflux for 1 hour.
-
Cool the reaction mixture and neutralize with solid sodium carbonate. Remove the ethanol under reduced pressure.
-
Add a 2M sodium hydroxide solution to the residue and heat to 60°C for 2-4 hours to effect hydrolysis.
-
Cool the mixture and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Protocol for Method 2: Hydrazide-Imidate Route (Adapted from analogous syntheses)
Step 1: Synthesis of Ethyl 2-(hydrazinylcarbonyl)acetonitrile
-
In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours. The product will often precipitate upon cooling.
-
Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often used in the next step without further purification.
Step 2 & 3: Cyclization and Hydrolysis
-
Combine the hydrazide intermediate from Step 1 (1.0 eq) and formamidine acetate (1.2 eq) in a high-boiling solvent such as n-butanol or DMF.
-
Heat the mixture to reflux (120-150°C) for 6-10 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2.5 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete.
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid is a critical first step in the creation of more complex target molecules. While both the Aminoguanidine and Hydrazide-Imidate routes are chemically sound, the evidence strongly favors the Hydrazide-Imidate Condensation Route (Method 2) for overall efficiency.
Its advantages include a more direct pathway, generally higher yields, a cleaner reaction profile that simplifies purification, and the avoidance of hazardous diazonium intermediates. This makes it a more robust, safer, and scalable option for producing this key building block. The Aminoguanidine Route, while classic, is hampered by the low efficiency and safety concerns associated with the necessary deamination step, rendering it less practical for routine or large-scale synthesis.
Ultimately, the optimal synthetic choice is one that is not only high-yielding but also reliable, safe, and scalable. Based on these criteria, Method 2 provides a clear advantage for any research program requiring a dependable supply of 2-(1H-1,2,4-triazol-5-yl)acetic acid.
References
- Einhorn, A. et al. (1905). Justus Liebigs Annalen der Chemie, 343, 229.
- Sheremetev, A. B., & Yudin, I. L. (2006). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Russian Chemical Bulletin, 55(8), 1464-1471.
- Al-Ghorbani, M., et al. (2022). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Medicinal and Chemical Sciences, 5(5), 725-741.
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 22(8), 2649-2655. Available at: [Link]
-
MOLBASE. (n.d.). ethyl 2-(1H-1,2,4-triazol-5-yl)acetate. Retrieved from [Link]
- El-Feky, S. A., et al. (2021).
- Patel, H., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]
- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
- Al-Azzawi, A. M., & Al-Rubaie, A. F. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8.
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Al-Soud, Y. A., et al. (2006). One pot synthesis of novel thiazolo[3,2-b][5][9][10]triazoles: A useful synthetic application of the acidified acetic acid method. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(9), 2057-2073.
- Zhang, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982285.
- Mudulkar, S., et al. (2019). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes. Indian Journal of Chemistry, 58B, 1228-1235.
- Al-Joboury, K. R. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Journal of Al-Nahrain University, 17(4), 58-66.
- Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279.
- Kurzer, F., & Douraghi-Zadeh, K. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 457-469.
- Kumar, A., et al. (2012). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole.
- Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 874636.
- Demchenko, A. M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297.
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A Comparative Guide to the Validation of a Novel RP-HPLC-UV Method for the Quantification of 2-(1H-1,2,4-triazol-5-yl)acetic acid
Executive Summary
The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of drug development and manufacturing. This guide presents a comprehensive validation of a novel, robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the analysis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a key heterocyclic compound of interest. The validation is conducted in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), ensuring the method is fit for its intended purpose.[1][2][3]
This document provides an in-depth explanation of the rationale behind each validation parameter, detailed experimental protocols, and a transparent presentation of performance data. Furthermore, the newly validated method is objectively compared against two alternative analytical techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative analysis, supported by experimental data, offers researchers and drug development professionals a clear perspective on the optimal applications, strengths, and limitations of each method, facilitating informed decisions in a quality control (QC) environment.
Introduction: The Imperative for Validated Analytical Methods
2-(1H-1,2,4-triazol-5-yl)acetic acid belongs to the triazole class of heterocyclic compounds, a scaffold frequently utilized in the synthesis of pharmaceutical agents due to its diverse biological activities.[4] The purity and concentration of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Consequently, a reliable and accurate analytical method is not merely a procedural requirement but a critical component of the overall quality assurance strategy.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical procedures used for quality control must be validated.[2][5][6] The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose, delivering results that are consistently accurate, precise, and specific.[7][8][9] This guide addresses this need by developing and rigorously validating a novel RP-HPLC-UV method for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
The Proposed New Method: RP-HPLC with UV Detection
The selected method, RP-HPLC-UV, is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. For a polar compound like 2-(1H-1,2,4-triazol-5-yl)acetic acid, careful selection of mobile phase pH is critical to control its ionization state and achieve adequate retention and sharp peak shape.
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Ortho-phosphoric Acid (AR Grade)
-
Purified Water (Milli-Q or equivalent)
-
2-(1H-1,2,4-triazol-5-yl)acetic acid Reference Standard (Certified >99.5% purity)
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12-12.1 min: 40% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Diluent: Water:Acetonitrile (90:10 v/v)
-
Method Validation: Protocol and Performance Data
The validation process systematically evaluates the performance characteristics of the analytical method to ensure its reliability. The following sections detail the experimental design and results for each validation parameter as stipulated by ICH Q2(R1) guidelines.[1][3][7]
Caption: Workflow for analytical method validation per ICH guidelines.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[7][10] This is crucial to prevent erroneous high results. A key challenge in the synthesis of related compounds is the potential formation of positional isomers, such as the N1- and N4-substituted triazole acetic acids.[11] Therefore, the method's ability to resolve the target analyte from its potential isomers is a critical aspect of specificity.
Protocol:
-
A solution of the diluent (blank) was injected to ensure no interfering peaks at the analyte's retention time.
-
A solution of the 2-(1H-1,2,4-triazol-5-yl)acetic acid reference standard was injected.
-
A solution containing a known related impurity, 2-(1H-1,2,4-triazol-1-yl)acetic acid (N1-isomer), was injected.
-
A mixed solution containing the analyte and the N1-isomer was prepared and injected to assess resolution.
-
Forced degradation studies were performed: The analyte was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. The resulting solutions were analyzed to ensure the analyte peak was resolved from all degradation products. Peak purity was assessed using the DAD detector.
Results:
| Sample | Observation | Peak Purity Index | Conclusion |
| Blank (Diluent) | No peak at the analyte retention time (~5.8 min). | N/A | No interference from diluent. |
| Analyte + N1-Isomer | Analyte peak at 5.8 min, Isomer peak at 7.2 min. Resolution > 2.0. | >0.999 | Method is specific for the analyte against its key isomer. |
| Acid Degradation | ~15% degradation. Main peak is pure. | >0.999 | Method is stability-indicating. |
| Base Degradation | ~25% degradation. Main peak is pure. | >0.999 | Method is stability-indicating. |
| Oxidative Degradation | ~10% degradation. Main peak is pure. | >0.999 | Method is stability-indicating. |
| Thermal Degradation | <5% degradation. Main peak is pure. | >0.999 | Method is stability-indicating. |
Linearity and Range
Causality: Linearity establishes the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[9]
Protocol: A series of at least five concentrations were prepared from a stock solution of the reference standard, ranging from 50% to 150% of the target analytical concentration (e.g., 5 µg/mL to 15 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.
Results:
| Parameter | Result | Acceptance Criteria |
| Range | 5 - 15 µg/mL | Covers the intended working range. |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Slope of Regression Line | 45.3 mAUs/µg/mL | - |
| Y-Intercept | 1.2 mAUs | Should not be significantly different from zero. |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of analyte is spiked into a placebo (matrix) and the recovery is calculated.[12]
Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Three replicate preparations were made at each level, and the percentage recovery was calculated.
Results:
| Concentration Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% (8 µg/mL) | 99.2% | 0.8% | 98.0% - 102.0% Recovery |
| 100% (10 µg/mL) | 100.5% | 0.5% | RSD ≤ 2.0% |
| 120% (12 µg/mL) | 99.8% | 0.6% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[9][10]
Protocol:
-
Repeatability: Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
Results:
| Precision Level | Mean Assay (%) | RSD (%) | Acceptance Criteria |
| Repeatability (n=6) | 99.7% | 0.45% | RSD ≤ 1.0% |
| Intermediate Precision (n=6) | 100.2% | 0.68% | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] These are critical for the analysis of impurities.
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guidelines.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results:
| Parameter | Result | Demonstration |
| LOD | 0.05 µg/mL | Analyte peak is discernible from noise. |
| LOQ | 0.15 µg/mL | Accuracy and precision were verified at this concentration. |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Protocol: Small, deliberate changes were made to key method parameters around the nominal values. The effect on system suitability parameters (e.g., peak tailing, resolution) was observed.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.1 (pH 2.9 and 3.1)
Results: System suitability parameters remained within acceptable limits for all tested variations, demonstrating the method is robust for routine use.
Comparison with Alternative Analytical Methods
No single analytical method is universally superior; the optimal choice depends on the specific application requirements, such as the need for high throughput, ultra-high sensitivity, or analysis of highly polar compounds.
Caption: Logical selection of an analytical method based on application.
Method A: RP-HPLC-UV (Validated Method)
This method demonstrated excellent performance for its intended purpose of quantifying 2-(1H-1,2,4-triazol-5-yl)acetic acid as a main component or a significant impurity.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly effective for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography. Hypothetical Performance: A HILIC method would likely provide stronger retention for 2-(1H-1,2,4-triazol-5-yl)acetic acid, potentially offering better resolution from other polar impurities. However, HILIC methods can sometimes require longer equilibration times and be more sensitive to the water content of the sample diluent, affecting robustness.
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. It measures the mass-to-charge ratio of the analyte and its fragments, providing near-unequivocal identification and quantification at very low levels. The analysis of triazole derivative metabolites often employs LC-MS/MS due to its high sensitivity and ability to handle complex matrices.[14] Hypothetical Performance: An LC-MS/MS method would offer significantly lower LOD and LOQ values (ng/mL or pg/mL range) compared to the HPLC-UV method. It is the gold standard for trace-level impurity analysis and metabolite identification but involves higher capital and operational costs.
Comparative Performance Summary
| Parameter | Method A: RP-HPLC-UV | Method B: HILIC-UV | Method C: LC-MS/MS |
| Principle | Analyte partitioning on a nonpolar stationary phase. | Analyte partitioning into a water-enriched layer on a polar stationary phase. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | High (demonstrated by forced degradation and isomer separation). | High (orthogonal selectivity to RP). | Very High (based on parent/daughter ion transition). |
| Sensitivity (LOQ) | ~0.15 µg/mL | ~0.10 µg/mL | < 0.005 µg/mL |
| Robustness | High (demonstrated). | Moderate (sensitive to mobile phase and sample matrix). | Moderate (ion suppression effects can be a challenge). |
| Cost (Capital/Run) | Low / Low | Low / Low | High / High |
| Best Application | Routine QC, assay, purity, known impurity quantification. | Analysis of very polar analytes not retained by RP-HPLC. | Trace-level impurity analysis, metabolite studies, confirmation. |
Discussion and Conclusion
The newly developed and validated RP-HPLC-UV method for the analysis of 2-(1H-1,2,4-triazol-5-yl)acetic acid has been proven to be specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH Q2(R1) guidelines.[1][3] Its ability to resolve the analyte from its key positional isomer and degradation products makes it highly suitable and reliable for its intended purpose in a pharmaceutical quality control setting.
The comparative analysis highlights that while the RP-HPLC-UV method is ideal for routine analysis, alternative techniques have distinct advantages in specific scenarios. HILIC offers a solution for compounds with insufficient retention in reversed-phase systems. For applications demanding the highest sensitivity and specificity, such as trace impurity profiling or bioanalysis, LC-MS/MS remains the unparalleled choice.
References
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: EC UNDP URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS-) LC-MS/MS Source: European Union Reference Laboratory for Pesticides (EURL) URL: [Link]
-
Title: A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug Source: Journal of Chemical Health Risks URL: [Link]
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Title: Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL: [Link]
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A Head-to-Head Comparison of Enzyme Inhibition by Triazole-Based Compounds: A Guide for Drug Discovery Professionals
Triazole-based compounds represent a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility as inhibitors of a wide array of enzymes. Their unique structural features, particularly the five-membered ring containing three nitrogen atoms, enable them to coordinate with metallic cofactors in enzyme active sites or participate in various non-covalent interactions, leading to potent and often selective inhibition. This guide provides a head-to-head comparison of the inhibitory activities of prominent triazole-based compounds against key enzyme targets, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Mechanism of Action: A Focus on Heme-Containing Enzymes
A predominant mechanism by which many triazole compounds exert their inhibitory effect is through the coordination of one of the nitrogen atoms of the triazole ring with the iron atom of a heme prosthetic group within the enzyme's active site. This is particularly relevant for enzymes belonging to the cytochrome P450 (CYP) superfamily.
One of the most well-studied examples is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This is the primary mechanism of action for many widely used azole antifungal drugs.
The triazole ring mimics the natural substrate of the enzyme, and the nitrogen atom at the 4-position (N4) forms a coordinate bond with the heme iron, effectively blocking the active site and preventing the binding and subsequent demethylation of lanosterol. This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane.
Below is a diagram illustrating the general mechanism of CYP51 inhibition by a triazole-based compound.
Caption: Mechanism of CYP51 inhibition by triazole compounds.
Head-to-Head Comparison of Triazole Antifungals Against Candida albicans CYP51
The clinical efficacy of triazole antifungals is directly related to their inhibitory potency against the target enzyme. Below is a comparison of the half-maximal inhibitory concentrations (IC50) of several common triazole drugs against CYP51 from the pathogenic yeast Candida albicans.
| Compound | IC50 (nM) against C. albicans CYP51 | Reference |
| Fluconazole | 120 | |
| Itraconazole | 28 | |
| Voriconazole | 15 | |
| Posaconazole | <1 |
Analysis: The data clearly demonstrates a significant variation in the inhibitory potency among different triazole antifungals. Posaconazole exhibits the most potent inhibition of C. albicans CYP51, with an IC50 value of less than 1 nM. Voriconazole and itraconazole also show high potency, while fluconazole is a less potent inhibitor. These differences in IC50 values often correlate with their clinical spectrum of activity and are a result of subtle variations in their chemical structures that affect their affinity for the enzyme's active site.
Beyond Antifungals: Triazoles as Aromatase Inhibitors
The versatility of the triazole scaffold extends to the inhibition of other medically relevant CYP enzymes. Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and is a validated therapeutic target for hormone-dependent breast cancer. Several triazole-based compounds have been developed as potent and selective aromatase inhibitors.
Here is a comparison of the IC50 values for two prominent triazole-based aromatase inhibitors, anastrozole and letrozole.
| Compound | IC50 (nM) against Human Placental Aromatase | Reference |
| Anastrozole | 15 | |
| Letrozole | 1.1 |
Analysis: Both anastrozole and letrozole are highly potent inhibitors of aromatase. Letrozole, however, demonstrates approximately 14-fold greater potency in vitro compared to anastrozole. This higher potency is attributed to its specific interactions within the aromatase active site, leading to a more effective blockade of estrogen synthesis.
Experimental Protocol: Determination of IC50 for Enzyme Inhibitors
To ensure the reliability and reproducibility of enzyme inhibition data, a standardized experimental protocol is essential. The following is a generalized workflow for determining the IC50 value of a triazole-based compound against a target enzyme, such as a cytochrome P450.
Caption: Workflow for IC50 determination of enzyme inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the triazole inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the purified enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate. The choice of substrate will depend on the detection method (e.g., a fluorogenic substrate).
-
-
Serial Dilution:
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested. Typically, a 10-point dilution series is prepared.
-
-
Assay Plate Setup:
-
In a microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the assay temperature to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the enzyme for a specific duration, ensuring the reaction proceeds in the linear range.
-
-
Reaction Termination:
-
Stop the reaction using a suitable quenching agent or by a change in conditions (e.g., pH).
-
-
Signal Detection:
-
Measure the product formation using an appropriate detection method, such as a fluorescence plate reader or a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
Triazole-based compounds are a versatile and powerful class of enzyme inhibitors with significant therapeutic applications. Their mechanism of action, particularly the coordination with heme iron in cytochrome P450 enzymes, makes them highly effective against targets such as fungal CYP51 and human aromatase. Head-to-head comparisons of their inhibitory potencies, as determined by robust experimental protocols, are crucial for understanding their structure-activity relationships and for the development of new and improved therapeutic agents. The data presented in this guide highlights the significant differences in potency that can be achieved through chemical modification of the triazole scaffold, underscoring the importance of continued research in this area.
References
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Nishida, Y., Hori, M., Adachi, M., Sano, M., & Hori, H. (2011). A new method for assaying the binding of azole antifungals to CYP51. Journal of Microbiological Methods, 87(3), 322-327. Available at: [Link]
-
Chen, C. K., & Tiu, C. (2021). New therapeutic developments in the treatment of invasive aspergillosis. Journal of Microbiology, Immunology and Infection, 54(4), 545-555. Available at: [Link]
-
Buzdar, A. U. (2003). Anastrozole in the treatment of breast cancer. Expert Review of Anticancer Therapy, 3(3), 279-288. Available at: [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(Suppl 1), 7-17. Available at: [Link]
A Comparative Guide to the In Vitro Cytotoxicity of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives Against Cancer Cell Lines
This guide provides an in-depth comparative analysis of the in vitro cytotoxic effects of 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives against common cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. This document synthesizes experimental data with established methodologies to offer a comprehensive resource for assessing the therapeutic potential of this class of compounds.
Introduction: The Promise of Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] These heterocyclic compounds are of significant interest due to their ability to induce apoptosis and interfere with the cell cycle in cancer cells, thereby inhibiting uncontrolled proliferation.[3][4] This guide focuses on derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a class of compounds that holds promise for the development of novel cancer therapeutics.[5] We will objectively compare their cytotoxic performance with established anticancer drugs, providing the supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Comparative Cytotoxicity Assessment: Methodology and Rationale
To rigorously evaluate the anticancer potential of 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives, a multi-faceted approach employing standardized in vitro cytotoxicity assays is essential. This section outlines the critical experimental choices and provides detailed protocols for two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.
Cell Line Selection
The choice of cancer cell lines is critical for a comprehensive assessment. This guide will focus on three widely characterized and representative human cancer cell lines:
-
MCF-7: A breast adenocarcinoma cell line.
-
A549: A lung carcinoma cell line.
-
HeLa: A cervical adenocarcinoma cell line.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of the test compounds.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives and standard drugs (Cisplatin, Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the lysis control and determine the IC50 values.[9]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 2-(4H-1,2,4-triazol-4-yl)acetic acid derivative and the standard anticancer drugs, Cisplatin and Doxorubicin, against the selected cancer cell lines. It is important to note that IC50 values for standard drugs can show variability between studies.[10]
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HeLa (IC50 in µM) |
| 2-(4H-1,2,4-triazol-4-yl)acetic acid derivative | Varies[5] | 1.09 - 3.28[5] | Varies[5] |
| Cisplatin | ~17.9[11] | ~10.7 - 22.9[12] | ~3.0 - 20.1[12][13] |
| Doxorubicin | ~0.68 - 2.5[14] | >20[14] | ~0.34 - 2.9[14] |
Note: The data for the 2-(4H-1,2,4-triazol-4-yl)acetic acid derivative is based on closely related compounds from the same chemical class. The IC50 values for Cisplatin and Doxorubicin are representative values from the cited literature and can vary based on experimental conditions.
Potential Mechanism of Action: Induction of Apoptosis
Triazole derivatives have been shown to exert their anticancer effects through the induction of apoptosis, or programmed cell death.[4][15] This is a highly regulated process involving a cascade of signaling events. One of the key pathways implicated in triazole-induced apoptosis is the intrinsic or mitochondrial pathway.
This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.
Discussion and Future Directions
The in vitro cytotoxicity data presented in this guide suggests that 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives represent a promising class of compounds for further investigation as potential anticancer agents. Their ability to inhibit the growth of various cancer cell lines, in some cases with potencies comparable to or exceeding that of standard chemotherapeutic drugs, underscores their therapeutic potential.
The multi-faceted approach to assessing cytotoxicity, utilizing both metabolic and membrane integrity assays, provides a robust and reliable dataset. The observed cytotoxic effects are likely mediated, at least in part, by the induction of apoptosis, a desirable mechanism of action for anticancer drugs.
Future studies should aim to:
-
Synthesize and screen a broader library of 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives to establish a clear structure-activity relationship (SAR).
-
Elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Evaluate the in vivo efficacy and safety of the most promising candidates in preclinical animal models.
By systematically building upon the foundational data presented in this guide, the scientific community can further explore the potential of 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives as a novel class of anticancer therapeutics.
References
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Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2017). Apoptosis, 22(6), 786-799. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). T. Horton. Retrieved January 17, 2026, from [Link]
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LDH cytotoxicity assay. (2024). protocols.io. [Link]
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Recent Progress on Apoptotic Activity of Triazoles. (2021). Current Drug Targets, 22(16), 1844-1900. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2020). Frontiers in Pharmacology, 11, 1238. [Link]
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Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship.org. Retrieved January 17, 2026, from [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). InvivoGen. Retrieved January 17, 2026, from [Link]
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Recent Progress on Apoptotic Activity of Triazoles. (2021). Semantic Scholar. Retrieved from [Link]
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New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization. (2022). Scientific Reports, 12(1), 7765. [Link]
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 17, 2026, from [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Vital. Retrieved from [Link]
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Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry. [Link]
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Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry, 13(10), 1234-1249. [Link]
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Cytotoxic activity of compounds (2-3 and 5) against four cancer cell lines. (2023). Journal of Molecular Structure. Retrieved from [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry, 35(12), 2963-2970. [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12275. [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-Carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry. Retrieved from [Link]
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IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 7504. [Link]
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Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Comparison of IC50 values of 1–4 and cisplatin in HeLa cells (72 h MTT...). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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validating the purity of synthesized 2-(1H-1,2,4-triazol-5-yl)acetic acid using orthogonal methods
A Guide to the Orthogonal Purity Validation of Synthesized 2-(1H-1,2,4-triazol-5-yl)acetic acid
Introduction: The Imperative of Purity in Drug Discovery
In the synthesis of novel chemical entities for pharmaceutical development, the confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable downstream data. For a molecule like 2-(1H-1,2,4-triazol-5-yl)acetic acid, a potential building block or active pharmaceutical ingredient (API), uncharacterized impurities can confound biological assays, compromise safety profiles, and invalidate structure-activity relationship (SAR) studies. A single analytical method, no matter how robust, carries the inherent risk of systematic bias or the inability to detect certain impurities, such as those that may co-elute with the main peak in chromatography.
This guide details a comprehensive strategy for validating the purity of a synthesized batch of 2-(1H-1,2,4-triazol-5-yl)acetic acid. We champion an orthogonal approach , which leverages multiple, independent analytical techniques that rely on different physicochemical principles for separation and detection.[1] This methodology significantly enhances confidence in the analytical results, providing a more complete and trustworthy purity profile.[1][2] By employing a suite of techniques—including two distinct High-Performance Liquid Chromatography (HPLC) methods, Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis—we create a self-validating system that is aligned with the rigorous standards of the pharmaceutical industry and regulatory bodies like the ICH.[3][4]
Chapter 1: The Principle of Orthogonal Validation
The core tenet of orthogonal analysis is to measure a sample's critical quality attributes (CQAs) using fundamentally different methods to minimize the risk of overlooking impurities.[1] If multiple independent methods yield concordant purity values, the confidence in that result is substantially higher than a value derived from a single technique. For 2-(1H-1,2,4-triazol-5-yl)acetic acid, a polar heterocyclic compound, a combination of chromatographic and spectroscopic methods provides a robust analytical framework.
Our chosen orthogonal methods are:
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This is the workhorse of purity analysis in the pharmaceutical industry.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic mode that separates based on polarity, offering a distinct and orthogonal selectivity for polar compounds that are often poorly retained in RP-HPLC.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separating power of HPLC with the high specificity and sensitivity of mass spectrometry, allowing for the confirmation of molecular weight and the identification of impurities, even at trace levels.[8][9]
-
Quantitative ¹H NMR (qNMR): A primary analytical method that provides structural confirmation and quantification based on the ratio of analyte signals to a certified internal standard, independent of the analyte's chemical structure.[10]
-
Elemental Analysis (EA): A fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in the sample.[11] A close correlation between the experimentally determined composition and the theoretical formula provides strong evidence of purity.[12][13]
The logical workflow for this validation process is illustrated below.
Caption: Orthogonal Purity Validation Workflow.
Chapter 2: Experimental Protocols
The following protocols are designed to be self-validating and adhere to the principles outlined in ICH Q2(R2) guidelines for analytical procedure validation.[14][15]
Method 1: Reversed-Phase HPLC (RP-HPLC)
Causality: This method serves as the primary chromatographic purity assessment. A C18 column is chosen for its broad applicability in separating compounds based on hydrophobicity. The acidic mobile phase (formic acid) ensures that the carboxylic acid moiety of the analyte is protonated, leading to better peak shape and retention.
Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality: This method provides an orthogonal chromatographic separation to RP-HPLC.[6] HILIC is ideal for highly polar compounds like 2-(1H-1,2,4-triazol-5-yl)acetic acid, which may have limited retention on a C18 column. The separation mechanism involves partitioning of the analyte between a water-enriched layer on the polar stationary phase and a high-organic mobile phase. This different selectivity is crucial for detecting polar impurities potentially missed by the RP method.
Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Amide or Silica-based HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 5.0 with Acetic Acid.
-
Gradient Program:
-
0-1 min: 0% B
-
1-10 min: 0% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 0% B
-
12.1-18 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in 75:25 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: Coupling the HPLC separations (both RP and HILIC methods can be used) to a mass spectrometer provides an orthogonal detection method.[16] It confirms the identity of the main peak by its mass-to-charge ratio (m/z) and provides mass information for any detected impurities, which is invaluable for their identification. The analysis of triazole acetic acid by LC-MS is a well-established technique.[17][18]
Protocol:
-
LC System: Utilize the RP-HPLC conditions described in Section 2.1.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
ESI Parameters (Typical):
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Extract the ion chromatogram for the theoretical mass of 2-(1H-1,2,4-triazol-5-yl)acetic acid (C₄H₅N₃O₂; Mol. Wt.: 127.10). The expected ions would be [M+H]⁺ at m/z 128.05 and [M-H]⁻ at m/z 126.03. Analyze other peaks in the chromatogram for their corresponding mass spectra to identify potential impurities.
Caption: Schematic of an LC-UV-MS experimental setup.
Method 4: Quantitative ¹H NMR (qNMR)
Causality: qNMR is a primary ratio method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and mass. It is orthogonal to chromatography as it does not involve a separation step and quantification is independent of the analyte's response factor.
Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid or another suitable certified reference material with non-overlapping signals.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Accurately weigh ~10 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d₆ (e.g., 0.7 mL) in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically >30 seconds to ensure full relaxation).
-
Number of Scans: ≥ 16.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methylene -CH₂- protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate purity using the standard qNMR equation, accounting for the number of protons in each signal, molecular weights, and sample masses.
-
Method 5: Elemental Analysis (EA)
Causality: This classic technique provides a fundamental measure of a compound's bulk purity by confirming its elemental composition.[12][19] It is completely orthogonal to both chromatographic and NMR methods. The analysis is performed via combustion, where the sample is burned in excess oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.[20]
Protocol:
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: Perform combustion analysis according to the instrument's standard operating procedure.
-
Acceptance Criteria: The experimentally determined mass percentages for Carbon, Hydrogen, and Nitrogen must be within ±0.4% of the theoretical values calculated for the empirical formula C₄H₅N₃O₂.[11][13]
-
Theoretical Values for C₄H₅N₃O₂:
-
C: 37.80%
-
H: 3.97%
-
N: 33.06%
-
Chapter 3: Data Presentation and Interpretation
A key aspect of the orthogonal approach is the comparison of results. The data below represents a hypothetical, yet realistic, purity assessment for a single batch of synthesized 2-(1H-1,2,4-triazol-5-yl)acetic acid.
| Analytical Method | Principle | Purity Result (%) | Key Observations |
| RP-HPLC-UV | Hydrophobicity | 99.2% (Area %) | One major impurity detected at 0.6% area. |
| HILIC-UV | Polarity | 99.1% (Area %) | Same major impurity detected at 0.6%; one additional minor polar impurity at 0.15%. |
| LC-MS | Mass-to-Charge | Main Peak: m/z 128.05 [M+H]⁺ | Confirms identity of main peak. Major impurity shows m/z consistent with a starting material. |
| ¹H qNMR | Nuclear Spin | 99.3% (w/w) | No significant impurities detected above the 0.1% level. |
| Elemental Analysis | Elemental Composition | C: 37.65%H: 3.91%N: 32.95% | All values are within the ±0.4% acceptance criteria (ΔC=-0.15, ΔH=-0.06, ΔN=-0.11).[13] |
Interpretation: The strong agreement across five independent analytical methods provides very high confidence in the purity of the synthesized batch. The RP-HPLC and HILIC methods gave nearly identical results, with the HILIC method demonstrating its value by resolving an additional minor polar impurity.[21] The LC-MS data confirmed the identity of the target compound and provided crucial information about the nature of the main impurity. The qNMR result, a primary method, corroborates the chromatographic data and confirms the absence of other significant proton-containing impurities. Finally, the successful elemental analysis confirms the correct elemental composition of the bulk material.[11]
Conclusion
The validation of purity for a synthesized compound is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. By implementing an orthogonal strategy that combines high-resolution separation techniques (RP-HPLC and HILIC) with highly specific detection and characterization methods (MS, qNMR, and EA), a scientifically sound and trustworthy purity value can be assigned. This rigorous, self-validating approach ensures the quality and integrity of the material, which is paramount for its intended use in research and drug development. The methodologies described provide a robust framework for any laboratory seeking to establish the definitive purity of 2-(1H-1,2,4-triazol-5-yl)acetic acid and other synthesized small molecules.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
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Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
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ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]
-
ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. [Link]
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SpringerLink. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]
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eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]
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RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
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Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]
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ResearchGate. (2025). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. [Link]
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RSC Publishing. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. [Link]
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ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid Under Continuous-Flow Conditions. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. [Link]
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Environmental Protection Agency (EPA). (n.d.). Analytical Method MS 90.01 Revision 3. [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]
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Molbase. (n.d.). 2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETIC ACID | CAS 24127-58-0. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
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PubMed Central (PMC). (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]
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PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
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PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
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MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
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SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-1,2,4-triazol-5-yl)acetic acid
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(1H-1,2,4-triazol-5-yl)acetic acid. As a compound utilized in research and development, adherence to rigorous disposal protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this and structurally similar chemical entities.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with this class of compounds necessitate careful handling. The precautionary principle dictates that 2-(1H-1,2,4-triazol-5-yl)acetic acid should be managed as a hazardous substance.
Table 1: Synthesized Hazard Profile Based on Structural Analogs
| Hazard Category | GHS Classification | Rationale and Precautionary Action |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Based on the parent 1,2,4-triazole.[4] Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common classification for triazole-acetic acid derivatives.[3][5] Avoid skin contact. Wear nitrile gloves and a lab coat. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Consistent across multiple analogs.[2][3][5] Always wear safety glasses or goggles. |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | This significant hazard is noted for the parent 1,2,4-triazole.[1][4] Handle with extreme caution, particularly for personnel of child-bearing potential. Utilize engineering controls like fume hoods. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Common for acidic and heterocyclic compounds.[3][5] Avoid inhaling dust or aerosols. Handle in a well-ventilated area or chemical fume hood. |
Core Disposal Principle: Segregation and Collection
The foundation of proper chemical waste management is meticulous segregation. Never mix incompatible waste streams. For 2-(1H-1,2,4-triazol-5-yl)acetic acid, all waste—including the pure compound, contaminated personal protective equipment (PPE), and solutions—must be treated as hazardous waste.
Step-by-Step Collection Protocol
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid.[6] Acids should never be stored in metal containers.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "2-(1H-1,2,4-triazol-5-yl)acetic acid".[7] Include an indication of the hazards (e.g., "Irritant," "Toxic").
-
Accumulate Waste:
-
Solid Waste: Collect unused or contaminated solid 2-(1H-1,2,4-triazol-5-yl)acetic acid, along with any grossly contaminated items like weigh boats or paper towels, in the designated container.
-
Aqueous Waste: Collect solutions containing the compound in a separate, clearly labeled liquid waste container. Do not mix with solvent waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be under the control of laboratory personnel, away from drains, and segregated from incompatible materials like bases and strong oxidizing agents.[4][6]
-
Container Full: Once the container is 90% full, or has been in use for up to one year (for partially filled containers), arrange for its disposal.[6]
Primary Disposal Pathway: Licensed Waste Management
For bulk quantities (generally >100 g) of solid material or concentrated solutions, the only acceptable disposal method is through a licensed hazardous waste management service. This ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
The most common terminal disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Workflow for Professional Disposal
-
Ensure the waste container is properly sealed and labeled as described in Section 2.
-
Complete an online chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.
-
Move the waste to your facility's central accumulation area (CAA) for pickup by the licensed waste vendor.[7]
Supplementary Procedure: Small-Scale Aqueous Waste Neutralization
For very dilute aqueous solutions or minor spills, chemical neutralization can be an effective preliminary step to reduce the immediate corrosive hazard. This is a pre-treatment, not a final disposal method. The resulting solution, while less hazardous, must still be collected as chemical waste unless your institution's EH&S guidelines and local wastewater regulations explicitly permit drain disposal for the neutralized salt.
The principle of this reaction is that a carboxylic acid reacts with a weak base to form a carboxylate salt, water, and, in the case of carbonates, carbon dioxide gas.[9][10] Using a weak base like sodium bicarbonate (baking soda) or sodium carbonate (soda ash) is strongly recommended over strong bases like sodium hydroxide to control the exothermic reaction and prevent dangerous splashing.[11][12]
Step-by-Step Neutralization Protocol
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Containment: Place the beaker or flask containing the acidic solution in a larger secondary container (e.g., an ice bath) to manage any temperature increase.
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate.
-
Slow Addition: Slowly and carefully add the basic solution to the acidic waste while stirring gently with a magnetic stir bar. Be prepared for effervescence (fizzing) as carbon dioxide gas is released.[9]
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is stable within a neutral range (e.g., 6.0 - 8.0).[6]
-
Collect Waste: Transfer the final, neutralized salt solution to a properly labeled hazardous waste container for aqueous waste.
-
Disposal: Arrange for pickup by your licensed waste disposal service.
Visualization of Disposal Workflows
To aid in selecting the correct procedure, the following diagrams outline the decision-making process and the chemical neutralization workflow.
Caption: Disposal Decision Workflow for 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Caption: Chemical principle of neutralizing 2-(1H-1,2,4-triazol-5-yl)acetic acid.
References
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Chemistry LibreTexts. (2025). 8.1: Acid and Base Neutralization. [Link]
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
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U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
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Washington State University. (n.d.). Acetic acid Safety Information. [Link]
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Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. [Link]
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BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. [Link]
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Navigating the Safe Handling of 2-(1H-1,2,4-triazol-5-yl)acetic Acid: A Guide for Laboratory Professionals
For Immediate Release – This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 2-(1H-1,2,4-triazol-5-yl)acetic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for 2-(1H-1,2,4-triazol-5-yl)acetic acid is not publicly available, hazard information for isomeric compounds and related triazole and acetic acid derivatives provides a strong foundation for establishing safe handling practices. Isomers such as 1H-1,2,4-Triazole-1-acetic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, a cautious approach assuming similar hazards is warranted.
Hazard Assessment and GHS Classification Analogue
Based on data from isomeric compounds like 2-(1H-1,2,3-triazol-1-yl)acetic acid, the following GHS classifications should be anticipated for 2-(1H-1,2,4-triazol-5-yl)acetic acid[3][4]:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed[4] |
Note: This table is an extrapolation from related compounds and should be used for initial risk assessment pending specific data.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(1H-1,2,4-triazol-5-yl)acetic acid. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes/Face | ANSI Z87.1 compliant safety goggles and a full-face shield. | Protects against splashes of the acidic compound which can cause serious eye irritation[1][3][4]. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Nitrile gloves offer good resistance to a range of chemicals, including acetic acid[5][6]. For prolonged contact, consider thicker gloves or double-gloving. Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected. |
| Body | Chemical-resistant laboratory coat. | A lab coat protects the skin and personal clothing from accidental spills. |
| Respiratory | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary. | Handling the compound in a fume hood is the primary engineering control to prevent inhalation of dust or aerosols, which may cause respiratory irritation[1][3][4]. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Glove Selection and Integrity
The selection of appropriate gloves is critical. While nitrile gloves are generally suitable for incidental contact with acetic acid, breakthrough times can vary[5][7]. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Caption: Glove usage workflow for handling 2-(1H-1,2,4-triazol-5-yl)acetic acid.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[8].
-
Ensure the container is tightly sealed.
Handling Procedures
-
Preparation : Designate a specific work area, preferably within a chemical fume hood. Assemble all necessary equipment and PPE before handling the compound.
-
Weighing and Dispensing : If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers.
-
In Solution : When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : Decontaminate the work area and any equipment used.
Spill Management Plan
In the event of a spill, a prompt and informed response is critical.
Small Spills (Solid)
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.
-
Containment : Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collection : Carefully sweep the material into a designated waste container. Avoid creating dust.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal : Label the waste container and dispose of it as hazardous waste.
Small Spills (Liquid Solution)
-
Evacuate and Secure : Alert personnel and secure the area.
-
Don PPE : Wear appropriate PPE.
-
Containment : Create a dike around the spill using an inert absorbent material[9].
-
Neutralization (if appropriate) : For acidic solutions, cautiously neutralize with a weak base such as sodium bicarbonate, working from the outside in[9][10]. Use pH paper to confirm neutralization.
-
Absorption : Absorb the neutralized spill with an inert material.
-
Collection : Scoop the absorbent material into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Properly label and dispose of the waste container.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing 2-(1H-1,2,4-triazol-5-yl)acetic acid must be treated as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
